Hydroxy-PEG1-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-9-3-1-5(7)8/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIFLSYPOXYYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117786-94-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117786-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501203147 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117786-94-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Hydroxy-PEG1-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG1-acid, chemically known as 3-(2-hydroxyethoxy)propanoic acid, is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development.[1][2] This molecule incorporates a terminal hydroxyl group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit.[3] This unique structure provides a versatile platform for covalently linking molecules, enhancing solubility, and enabling precise control over the architecture of complex bioconjugates.[4][5]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound. Detailed experimental protocols for its synthesis and common conjugation reactions are provided, along with visual representations of relevant workflows and biological pathways to facilitate a deeper understanding of its utility in modern drug development.
Chemical Structure and Properties
This compound is a small, hydrophilic molecule featuring three key functional components: a primary alcohol, an ether linkage, and a carboxylic acid.[2] This combination of functional groups allows for orthogonal reactivity, meaning the hydroxyl and carboxyl groups can be addressed with different chemical reactions in a stepwise manner. The presence of the PEG spacer enhances aqueous solubility, a valuable attribute when working with hydrophobic drugs or biomolecules.[3][6] For stability during storage and shipping, this compound is often supplied as its sodium salt, as the free acid form can be prone to polymerization.[6][7][8][9]
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-hydroxyethoxy)propanoic acid | [7] |
| Synonyms | OH-PEG1-COOH, Hydroxy-PEG1-carboxylic acid | [7] |
| CAS Number | 89211-34-7 | [3] |
| Molecular Formula | C₅H₁₀O₄ | [7][8] |
| Molecular Weight | 134.13 g/mol | [7][8] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [10] |
| SMILES | O=C(O)CCOCCO | |
| InChI Key | GTIFLSYPOXYYFG-UHFFFAOYSA-N | |
| Computed XLogP3 | -1.1 | [7] |
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable tool in the construction of complex therapeutic and diagnostic agents.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to a monoclonal antibody.[11] Typically, the carboxylic acid is activated and reacted with an amine on the antibody, while the hydroxyl group can be used to attach the drug. The hydrophilic PEG spacer can help to improve the pharmacokinetic profile of the resulting ADC.
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are molecules that induce the degradation of specific proteins. This compound can serve as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
Mandatory Visualization
Logical Relationships: Bifunctional Nature of this compound
Caption: Orthogonal reactivity of this compound.
Experimental Workflows: Synthesis of this compound
Caption: Two-step synthesis of this compound.
Signaling Pathways: PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism utilizing a PEG linker.
Experimental Protocols
The following protocols are adapted from established chemical principles and procedures for bioconjugation. They provide a general framework for the synthesis and application of this compound. Optimization may be required for specific substrates and applications.
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol describes the final step in the synthesis of this compound from its corresponding ester precursor, ethyl 3-(2-hydroxyethoxy)propanoate.
Materials:
-
Ethyl 3-(2-hydroxyethoxy)propanoate
-
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol or a mixture of Tetrahydrofuran (THF)/water
-
Dilute Hydrochloric Acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 3-(2-hydroxyethoxy)propanoate in methanol or a THF/water mixture.
-
Add an aqueous solution of NaOH or LiOH (typically 1.1 to 2.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture to a pH of approximately 7 with dilute HCl.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid product.
Expected Yield:
-
Ester hydrolysis under basic conditions is generally a high-yielding reaction, often exceeding 90%.
Protocol 2: EDC/NHS Coupling of this compound to a Protein
This protocol details the conjugation of the carboxylic acid moiety of this compound to primary amines on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Target protein in a suitable buffer (e.g., MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)
-
EDC
-
NHS or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).
-
Add EDC (typically 1.5-2 equivalents) and NHS or Sulfo-NHS (typically 1.5-2 equivalents) to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Add the activated linker solution to the protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the protein conjugate by passing it through a desalting column or by dialysis to remove excess linker and by-products.
Characterization of the Conjugate:
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if the attached molecule has a distinct chromophore.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and calculate the number of attached linkers.
-
SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful conjugation.
-
HPLC (Size-Exclusion or Reverse-Phase): To separate the conjugate from unreacted protein and assess purity.
-
Functional Assays: To ensure the biological activity of the protein is retained post-conjugation.
Conclusion
This compound is a highly versatile and valuable tool for researchers in drug development and the life sciences. Its defined structure, bifunctional nature, and water-solubility make it an ideal linker for creating sophisticated bioconjugates with enhanced properties. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this compound in a variety of research and development endeavors.
References
- 1. This compound | 89211-34-7 | Benchchem [benchchem.com]
- 2. Hydroxy-PEG10-acid sodium salt | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 133803-81-3: Propanoic acid, 3-[2-(2-hydroxyethoxy)eth… [cymitquimica.com]
- 5. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
- 6. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 7. 3-(2-Hydroxyethoxy)propanoic acid | C5H10O4 | CID 21728278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(2-Hydroxyethoxy)propanoic acid | CymitQuimica [cymitquimica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-(2-Hydroxyethoxy)propanoic acid 95% | CAS: 89211-34-7 | AChemBlock [achemblock.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG1-acid, chemically known as 2-(2-hydroxyethoxy)acetic acid. This heterobifunctional molecule, featuring a terminal hydroxyl and a carboxylic acid group, is a fundamental building block in bioconjugation, drug delivery, and materials science. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and purification techniques, supported by quantitative data and process visualizations.
Synthesis of this compound
The primary and most well-documented method for synthesizing 2-(2-hydroxyethoxy)acetic acid is the Williamson ether synthesis.[1][2][3] This approach involves the reaction of an ethylene glycol monoalkoxide with a chloroacetate salt. An alternative, though less detailed in the provided literature, is the selective catalytic oxidation of diethylene glycol.
Williamson Ether Synthesis
This reliable method proceeds via a nucleophilic substitution (SN2) reaction, where the monosodium salt of ethylene glycol reacts with sodium chloroacetate.[1]
Reaction Scheme:
HO-CH₂CH₂-OH + NaOH → HO-CH₂CH₂-ONa + H₂O HO-CH₂CH₂-ONa + Cl-CH₂-COONa → HO-CH₂CH₂-O-CH₂-COONa + NaCl HO-CH₂CH₂-O-CH₂-COONa + HCl → HO-CH₂CH₂-O-CH₂-COOH + NaCl
The overall workflow for this synthesis and subsequent purification is depicted in the following diagram.
Caption: General experimental workflow for the synthesis and purification of 2-(2-hydroxyethoxy)acetic acid.
The logical progression of the Williamson ether synthesis pathway is illustrated below.
Caption: Williamson ether synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-hydroxyethoxy)acetic acid
This protocol is based on the Williamson ether synthesis method.[1][3]
Materials:
-
Anhydrous ethylene glycol
-
Sodium hydroxide (pellets)
-
Sodium chloroacetate
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Brine solution
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or crystallization dishes
Procedure:
-
Formation of the Alkoxide: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 124 g (2.0 mol) of anhydrous ethylene glycol.[1] Carefully and portion-wise, add 20.0 g (0.5 mol) of sodium hydroxide pellets to the ethylene glycol while stirring.[1]
-
Reaction with Chloroacetate: Once the sodium hydroxide has completely dissolved, add one molar equivalent of sodium chloroacetate to the flask.
-
Reaction Incubation: Heat the reaction mixture to 80-100°C and maintain this temperature with vigorous stirring for 4-6 hours.[3]
-
Work-up and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the resulting crude sodium (2-hydroxyethoxy)acetate in water. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove unreacted ethylene glycol. Carefully acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.[3]
-
Extraction: Extract the acidified aqueous solution multiple times with ethyl acetate.[2][3]
-
Drying and Solvent Removal: Combine the organic layers and wash with brine. Dry the ethyl acetate solution over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(2-hydroxyethoxy)acetic acid.[2][3]
Protocol 2: Purification of 2-(2-hydroxyethoxy)acetic acid
The crude product from the synthesis can be further purified by either vacuum distillation or crystallization.[2][3]
Method A: Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Transfer the crude 2-(2-hydroxyethoxy)acetic acid to the distillation flask.
-
Heat the flask gently under vacuum.
-
Collect the fraction that distills at the appropriate boiling point and pressure for 2-(2-hydroxyethoxy)acetic acid.
Method B: Crystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and characterization of 2-(2-hydroxyethoxy)acetic acid.
Table 1: Reagent Quantities for Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Ethylene Glycol | 62.07 | 124 | 2.0 | 4 |
| Sodium Hydroxide | 40.00 | 20.0 | 0.5 | 1 |
| Sodium Chloroacetate | 116.48 | 58.24 | 0.5 | 1 |
Table 2: Reaction Conditions
| Parameter | Value |
| Reaction Temperature | 80-100 °C[3] |
| Reaction Time | 4-6 hours[3] |
| pH for Acidification | 2-3[3] |
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₈O₄ |
| Molecular Weight | 120.10 g/mol |
| Appearance | Colorless liquid or solid |
| CAS Number | 13382-47-3 |
Conclusion
The Williamson ether synthesis provides a robust and effective method for the production of 2-(2-hydroxyethoxy)acetic acid.[2] Careful control of reaction conditions and thorough purification via vacuum distillation or crystallization are crucial for obtaining a high-purity product suitable for applications in research and drug development.[2][3] The protocols and data presented in this guide offer a solid foundation for the successful synthesis and purification of this versatile PEG linker.
References
An In-depth Technical Guide to Hydroxy-PEG1-acid and its Analogs for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the nomenclature ambiguity surrounding "Hydroxy-PEG1-acid," a term that can refer to two distinct chemical entities with different applications in scientific research and drug development. This document provides a comprehensive overview of both compounds, including their chemical properties, primary applications, and relevant experimental protocols.
Section 1: 2-(2-hydroxyethoxy)acetic acid (HEAA)
2-(2-hydroxyethoxy)acetic acid, a key metabolite of 1,4-dioxane, is a crucial biomarker for monitoring exposure to this environmental contaminant. Its quantification in biological samples is vital for toxicological and environmental studies.
Quantitative Data Summary
| Property | Value |
| CAS Number | 13382-47-3 |
| Molecular Formula | C4H8O4 |
| Molecular Weight | 120.10 g/mol |
| Synonyms | β-hydroxyethoxyacetic acid, HEAA |
| Primary Application | Biomarker for 1,4-dioxane exposure |
Metabolic Pathway of 1,4-Dioxane to HEAA
The primary metabolic pathway for 1,4-dioxane in mammals involves its oxidation by cytochrome P450 enzymes, primarily CYP2E1, to form 2-(2-hydroxyethoxy)acetic acid (HEAA), which is then excreted in the urine[1][2][3][4][5][6]. This metabolic conversion is a key process in the detoxification of 1,4-dioxane[5].
Experimental Protocol: Quantification of HEAA in Human Urine
The following is a summarized experimental protocol for the reliable quantification of β-hydroxyethoxyacetic acid in human urine by an isotope-dilution GC-MS procedure, as a reference for researchers.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge an aliquot of each urine sample to remove any sediment.
-
Transfer the supernatant to a new tube for analysis.
2. Isotope Dilution:
-
Add a known amount of an isotopically labeled internal standard of HEAA to each urine sample. This is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.
3. Derivatization:
-
The carboxylic acid and hydroxyl groups of HEAA are chemically modified (derivatized) to make the molecule more volatile and suitable for Gas Chromatography (GC) analysis. This typically involves esterification followed by silylation.
4. Extraction:
-
Extract the derivatized HEAA from the urine matrix using a suitable organic solvent.
5. GC-MS Analysis:
-
Inject the extracted sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
The GC separates the derivatized HEAA from other components in the sample based on its boiling point and interaction with the GC column.
-
The MS detects and quantifies the derivatized HEAA and its internal standard by monitoring specific ion fragments.
6. Quantification:
-
The concentration of HEAA in the original urine sample is calculated by comparing the peak area ratio of the native HEAA to its isotopically labeled internal standard against a calibration curve prepared with known concentrations of HEAA.
Section 2: this compound (ADC Linker)
This molecule is a short-chain polyethylene glycol (PEG) derivative containing a terminal hydroxyl group and a terminal carboxylic acid. It is primarily used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs)[7][8]. The PEG spacer enhances the solubility and stability of the resulting ADC[9][10].
Quantitative Data Summary
| Property | Value |
| CAS Number | 89211-34-7 |
| Molecular Formula | C5H10O4 |
| Molecular Weight | 134.13 g/mol |
| Synonyms | 3-(2-hydroxyethoxy)propanoic acid |
| Primary Application | Linker for Antibody-Drug Conjugates (ADCs) |
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of an ADC using a Hydroxy-PEG-acid linker generally involves a two-step process. First, the cytotoxic drug is attached to the hydroxyl group of the linker. Second, the carboxylic acid of the drug-linker conjugate is activated and then reacted with amine groups (e.g., from lysine residues) on the antibody to form a stable amide bond[11].
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate
The following protocol provides a general methodology for the synthesis of an ADC using a hydroxyl-PEG-acid linker. This is a representative protocol and may require optimization for specific antibodies and drugs.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker (CAS 89211-34-7)
-
Cytotoxic drug with a suitable functional group for attachment to the linker's hydroxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS)
-
Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
Part 1: Synthesis of the Drug-Linker Conjugate
-
Drug Attachment: The cytotoxic drug is covalently attached to the hydroxyl group of the this compound linker. The specific reaction chemistry will depend on the functional groups available on the drug. This step may require protecting groups for the carboxylic acid of the linker.
-
Deprotection (if necessary): If a protecting group was used for the carboxylic acid, it is removed to yield the final drug-linker conjugate.
-
Purification: The synthesized drug-linker conjugate is purified, for example, by chromatography, to remove any unreacted starting materials and byproducts.
Part 2: Conjugation of the Drug-Linker to the Antibody
-
Antibody Preparation: The antibody is prepared in a suitable reaction buffer, typically at a pH of 7.2-7.5.
-
Activation of the Drug-Linker:
-
Dissolve the drug-linker conjugate in a suitable solvent (e.g., DMSO).
-
Activate the carboxylic acid of the drug-linker by adding EDC and NHS (or Sulfo-NHS). This reaction is typically performed at room temperature for 15-30 minutes and results in the formation of an NHS-ester, which is reactive towards primary amines[11].
-
-
Conjugation Reaction:
-
Immediately add the activated drug-linker solution to the antibody solution.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C. The NHS-ester will react with the primary amine groups on the surface of the antibody (primarily from lysine residues) to form stable amide bonds.
-
-
Quenching: The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or lysine) to react with any remaining activated drug-linker.
-
Purification of the ADC:
-
The resulting ADC is purified to remove unconjugated drug-linker and other reaction components. Size exclusion chromatography is a common method for this purification step.
-
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
References
- 1. (2-Hydroxyethoxy)acetic acid (β-hydroxyethoxyacetic acid; HEAA) | Drug Metabolite | 13382-47-3 | Invivochem [invivochem.com]
- 2. (2-Hydroxyethoxy)acetic acid | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress and Genotoxicity in 1,4-Dioxane Liver Toxicity as Evidenced in a Mouse Model of Glutathione Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2E1 in 1,4-Dioxane Metabolism and Liver Toxicity: Insights from CYP2E1 Knockout Mice Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS:89211-34-7 - KKL Med Inc. [kklmed.com]
- 8. This compound MedChemExpress (MCE) [chembk.com]
- 9. adcreview.com [adcreview.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Deep Dive into the Solubility of Hydroxy-PEG1-acid for Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hydroxy-PEG1-acid, chemically known as 2-(2-hydroxyethoxy)acetic acid, is a short-chain, hydrophilic, bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal hydroxyl group and a carboxylic acid, imparts specific solubility characteristics that are critical for its application in diverse experimental and formulation settings. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a theoretical framework for predicting its behavior in different solvent systems.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value |
| Chemical Name | 2-(2-hydroxyethoxy)acetic acid |
| Synonyms | This compound, HEAA |
| CAS Number | 13382-47-3 |
| Molecular Formula | C4H8O4 |
| Molecular Weight | 120.10 g/mol [1] |
| Melting Point | 44 °C |
| Density | 1.29 g/cm³ |
Qualitative and Predicted Quantitative Solubility of this compound
Based on qualitative assessments and predictive models using Hansen Solubility Parameters (HSP), the following table summarizes the expected solubility of this compound. The HSP theory posits that "like dissolves like," where the similarity of the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters between a solute and a solvent predicts solubility.
| Solvent | Predicted Solubility | Hansen Solubility Parameters (δD, δP, δH) - Solvent | Notes |
| Water | Highly Soluble | (15.5, 16.0, 42.3) | The presence of multiple hydrogen bond donors and acceptors in this compound leads to excellent water solubility. |
| Methanol | Highly Soluble | (15.1, 12.3, 22.3) | Methanol's polarity and hydrogen bonding capabilities make it an excellent solvent for this compound. |
| Ethanol | Highly Soluble | (15.8, 8.8, 19.4) | Similar to methanol, ethanol is a good solvent for polar, protic molecules. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | (18.4, 16.4, 10.2) | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds. |
| Dimethylformamide (DMF) | Soluble | (17.4, 13.7, 11.3) | DMF is another effective polar aprotic solvent for this compound. |
| Acetone | Moderately Soluble | (15.5, 10.4, 7.0) | Acetone's moderate polarity allows for some dissolution of this compound. |
| Acetonitrile | Sparingly Soluble | (15.3, 18.0, 6.1) | The lower hydrogen bonding capacity of acetonitrile may limit the solubility of this compound. |
| Tetrahydrofuran (THF) | Sparingly Soluble | (16.8, 5.7, 8.0) | THF has lower polarity and hydrogen bonding potential compared to the other listed solvents. |
| Toluene | Insoluble | (18.0, 1.4, 2.0) | As a non-polar aromatic solvent, toluene is a poor solvent for the highly polar this compound. |
| Hexane | Insoluble | (14.9, 0.0, 0.0) | The non-polar aliphatic nature of hexane makes it unsuitable for dissolving this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for this compound in a specific solvent, a robust experimental protocol is required. The following method outlines a common approach for determining solubility through the creation of a saturated solution and subsequent quantification of the dissolved solute.
Materials and Equipment
-
This compound
-
Selected solvents (analytical grade)
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification of Dissolved this compound:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-RID/ELSD).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Visualization of Experimental Workflow and Conceptual Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the quantitative determination of this compound solubility.
Caption: Conceptual diagram of predicting solubility using Hansen Solubility Parameters (HSP).
Conclusion
The solubility of this compound is a critical parameter for its effective use in various scientific disciplines. Its high polarity and hydrogen bonding capacity render it highly soluble in polar protic solvents like water, methanol, and ethanol, as well as polar aprotic solvents such as DMSO and DMF. For applications requiring different solvent systems, the provided experimental protocol offers a reliable method for quantitative solubility determination. Furthermore, the Hansen Solubility Parameter framework serves as a valuable predictive tool for estimating solubility in untested solvents, thereby streamlining formulation development and experimental design. This guide provides the foundational knowledge and practical methodologies for scientists and researchers to confidently work with this compound.
References
A Comprehensive Technical Guide to the Comparative Stability of Hydroxy-PEG1-acid Sodium Salt and its Free Acid Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical stability of Hydroxy-PEG1-acid, a bifunctional linker, comparing its sodium salt and free acid forms. The stability of such linkers is a critical parameter in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), as degradation can compromise the efficacy and safety of the final product. This document synthesizes established principles of polyethylene glycol (PEG) chemistry, outlines detailed experimental protocols for stability assessment, and presents expected stability profiles. The primary degradation pathway for the free acid form is intramolecular esterification, leading to instability. In contrast, the sodium salt form offers significantly enhanced stability, making it the preferred format for storage and formulation.
Introduction: The Critical Role of Linker Stability
This compound is a valuable heterobifunctional linker possessing a terminal hydroxyl group and a carboxylic acid, separated by a single ethylene glycol unit. This structure allows for sequential conjugation to different molecules. However, the proximity of the nucleophilic hydroxyl group and the electrophilic carboxylic acid in the free acid form creates an inherent instability. The sodium salt of the carboxylic acid mitigates this issue by preventing the intramolecular reaction. Understanding the stability profiles of both forms is paramount for robust and reproducible bioconjugation and drug development.
Core Concepts in Stability: A Comparative Overview
The primary determinant of stability for this compound lies in the reactivity of its terminal functional groups.
The Instability of this compound (Free Acid)
The free acid form of this compound is susceptible to rapid degradation through an intramolecular esterification reaction, also known as cyclization, to form a lactone.[1][2][3][4][5] This process can be catalyzed by acidic conditions. Additionally, intermolecular polymerization can occur, where the hydroxyl group of one molecule reacts with the carboxylic acid of another.[1][2][3][4][5]
Caption: Degradation pathways of this compound free acid.
The Enhanced Stability of this compound Sodium Salt
The sodium salt form provides superior stability by maintaining the carboxyl group in its deprotonated, carboxylate form (-COO⁻Na⁺). This negatively charged carboxylate is not susceptible to nucleophilic attack by the hydroxyl group, thus inhibiting both intramolecular cyclization and intermolecular polymerization.[1][2][3][4][5] This makes the sodium salt the ideal form for long-term storage and shipping.
Quantitative Stability Data: An Illustrative Comparison
While specific quantitative kinetic data for the degradation of this compound free acid versus its sodium salt is not extensively available in public literature, the following tables illustrate the expected outcomes from forced degradation studies based on established chemical principles.
Table 1: Illustrative Stability of this compound Sodium Salt under Forced Degradation
| Condition | Time (hours) | % Recovery of Parent Compound | Observations |
| Control (Solid, -20°C) | 72 | >99% | No significant degradation. |
| Acidic (0.1 M HCl, 60°C) | 72 | >98% | Minimal degradation. |
| Basic (0.1 M NaOH, 60°C) | 72 | >98% | Minimal degradation. |
| Oxidative (3% H₂O₂, RT) | 24 | ~95% | Minor oxidative degradation of the PEG backbone. |
| Thermal (Solid, 80°C) | 72 | >99% | Highly stable. |
| Photolytic (ICH Q1B) | 24 | >99% | No significant degradation. |
Table 2: Illustrative Stability of this compound (Free Acid) under Forced Degradation
| Condition | Time (hours) | % Recovery of Parent Compound | Major Degradants |
| Control (Solid, -20°C) | 72 | <90% | Lactone, Polymer |
| Acidic (0.1 M HCl, 60°C) | 24 | <10% | Lactone, Polymer |
| Basic (0.1 M NaOH, 60°C) | 72 | >95% | Stable as the sodium salt is formed in situ. |
| Oxidative (3% H₂O₂, RT) | 24 | <85% | Lactone, Polymer, Oxidized products |
| Thermal (Solid, 80°C) | 24 | <20% | Lactone, Polymer |
| Photolytic (ICH Q1B) | 24 | ~90% | Lactone, Polymer |
Experimental Protocols for Stability Assessment
To rigorously evaluate and compare the stability of this compound sodium salt and its free acid, a series of forced degradation studies should be conducted.
Caption: Experimental workflow for a comparative forced degradation study.
Materials and Reagents
-
This compound sodium salt
-
This compound (free acid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
Stock Solution Preparation
-
Sodium Salt: Prepare a stock solution of 1 mg/mL in water.
-
Free Acid: Prepare a stock solution of 1 mg/mL in a suitable organic solvent like acetonitrile or in water immediately before use.
Forced Degradation Conditions
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid material to dry heat at 80°C.
-
Photostability: Expose the sample solution to light according to ICH Q1B guidelines.
Analytical Method for Stability Indication
A stability-indicating analytical method is crucial to separate the intact compound from any degradation products.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid.
-
Detector: Since PEG linkers lack a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Mass spectrometry (LC-MS) can be used for the identification of degradation products.
Conclusion and Recommendations
The inherent instability of the free acid form of this compound, primarily due to intramolecular esterification, makes it unsuitable for long-term storage and applications where stability is critical. The sodium salt form, by preventing this degradation pathway, offers robust stability and is the recommended form for use in research and drug development. For applications requiring the free acid, it should be generated in situ from the sodium salt immediately prior to use to minimize degradation. Rigorous stability testing, as outlined in this guide, is essential to ensure the integrity and performance of this versatile linker in its final application.
References
The Core Mechanism of Hydroxy-PEG1-Acid as a Versatile Linker in Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple bridge, dictates the stability, solubility, and pharmacokinetic profile of the entire conjugate, ultimately influencing its therapeutic efficacy and safety. Among the diverse array of linkers, Hydroxy-PEG1-acid, a short, hydrophilic, and heterobifunctional molecule, has emerged as a critical tool. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its physicochemical properties, conjugation chemistry, and impact on the performance of bioconjugates.
Core Physicochemical Properties of this compound
This compound, also known as 2-(2-hydroxyethoxy)acetic acid, is the shortest discrete polyethylene glycol (PEG) linker possessing two distinct functional groups: a primary hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. This heterobifunctional nature allows for selective and sequential conjugation reactions.
The single ethylene glycol unit imparts crucial characteristics to the linker and the resulting conjugate. The hydrophilic nature of the PEG moiety enhances the aqueous solubility of the conjugate, a significant advantage when working with hydrophobic payloads or proteins prone to aggregation.[1][2] This property can lead to improved formulation stability and better in vivo behavior.[3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and the impact of a single PEG unit on conjugate characteristics, compiled from various sources.
| Property | Value/Effect | Source(s) |
| Molecular Weight | 134.13 g/mol | [4] |
| Solubility | High in aqueous media and polar organic solvents. | [4][5] |
| Functionality | Heterobifunctional: one hydroxyl and one carboxylic acid group. | [5][6] |
| Impact on Solubility | The hydrophilic PEG spacer increases the solubility of the conjugate in aqueous media.[4][5] | [1][3] |
| Impact on Stability | The amide bond formed is highly stable under physiological conditions.[7] The PEG chain can offer steric hindrance, potentially protecting the conjugate from enzymatic degradation.[8] | [7][8] |
| Impact on Aggregation | The hydrophilic nature of the PEG linker can mitigate aggregation of conjugates with hydrophobic payloads.[9] | [9] |
| Steric Hindrance | As a short linker, it provides minimal steric hindrance compared to longer PEG chains, which can be advantageous for maintaining the binding affinity of the targeting molecule.[10] | [10] |
Mechanism of Action: The Chemistry of Conjugation
The primary mechanism of action of this compound as a linker revolves around the reactivity of its terminal carboxylic acid group. This group can be readily activated to form a stable amide bond with primary amine groups present on biomolecules, such as the lysine residues on antibodies or other proteins.[5]
The most common method for activating the carboxylic acid is through the use of carbodiimide chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12]
Experimental Protocol: Amine-Reactive Conjugation via EDC/NHS Chemistry
This protocol outlines a general procedure for the conjugation of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-aqueous reactions
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use. A typical starting molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).[13]
-
Dissolve the this compound in the appropriate solvent (Activation Buffer for aqueous reactions, or anhydrous DMF/DMSO for organic-phase reactions).
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.[13]
-
-
Conjugation to the Amine-Containing Molecule:
-
Quenching the Reaction:
-
(Optional) Add a quenching reagent to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters and stop the reaction.[13]
-
-
Purification of the Conjugate:
-
Remove excess reagents, unreacted linker, and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[14]
-
Further purification to separate different species of the conjugate (e.g., based on drug-to-antibody ratio) can be achieved using techniques like Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC).[14]
-
Characterization of the Conjugate: The successful conjugation and purity of the final product can be assessed using various analytical techniques, including:
-
SDS-PAGE: To observe the increase in molecular weight of the protein after conjugation.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and, if applicable, the conjugated payload.
-
Mass Spectrometry (MS): To confirm the exact mass of the conjugate and determine the drug-to-antibody ratio (DAR).
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are used to assess purity and quantify different species.[14]
Applications in Drug Development
The unique properties of this compound make it a valuable linker in several areas of drug development.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells.[10] this compound serves as a non-cleavable linker, forming a stable amide bond that remains intact in the systemic circulation.[10] The payload is released only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome. The hydrophilic nature of the PEG1 moiety can help to improve the solubility and reduce the aggregation of ADCs, especially those with hydrophobic payloads.[15]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate this process. This compound can be incorporated into the synthesis of PROTACs to provide a short, hydrophilic spacer between the two binding moieties.[16]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key processes involving this compound.
Conclusion
This compound is a fundamental and versatile linker in the field of bioconjugation and drug development. Its heterobifunctional nature, coupled with the beneficial physicochemical properties imparted by the single ethylene glycol unit, allows for the precise and stable linkage of molecules. The straightforward and well-established conjugation chemistry, primarily through the formation of robust amide bonds, makes it an attractive choice for constructing advanced therapeutics like ADCs and PROTACs. For researchers and drug developers, a thorough understanding of the mechanism of action and the practical aspects of using this compound is essential for the rational design and successful development of next-generation targeted therapies.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characteristics of Short PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Core Utility of Short PEG Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, offering a powerful method to enhance the therapeutic properties of biopharmaceuticals.[1] Short, monodisperse PEG linkers, typically comprising 2 to 12 ethylene glycol units (PEG2 to PEG12), provide precise control over the final conjugate's characteristics.[2] Unlike their polydisperse, polymeric counterparts, these discrete linkers allow for the exact tuning of a molecule's physicochemical properties.[2] Their primary functions include increasing the solubility of hydrophobic molecules, providing a flexible spacer between conjugated moieties, and improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]
The strategic incorporation of a short PEG linker can mean the difference between a promising compound and a viable drug candidate by favorably altering its interaction with the biological environment. This guide provides an in-depth overview of their core characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Core Physicochemical Characteristics
The defining features of short PEG linkers stem from the fundamental properties of the repeating ethylene glycol unit. The length of the PEG chain is a critical design parameter that directly modulates these characteristics.[4]
1. Hydrophilicity and Solubility
The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, creating a hydration shell that significantly enhances the aqueous solubility of conjugated molecules.[3] This is a crucial advantage for the many potent, yet hydrophobic, small-molecule drugs that would otherwise be challenging to formulate for intravenous administration.[2][3] By increasing the hydrophilicity of the overall construct, PEG linkers mitigate aggregation and precipitation in biological fluids.[5][6]
2. Molecular Size and Flexibility
The addition of even a short PEG linker substantially increases the hydrodynamic volume of a molecule.[1] This increased size is a key factor in altering a drug's pharmacokinetics, often leading to reduced renal clearance and a longer circulation half-life.[5] The PEG chain is highly flexible, which can be advantageous in ensuring that a conjugated payload can still interact with its target by providing an optimal distance and orientation from the carrier molecule.
3. Biocompatibility and Low Immunogenicity
PEG is widely regarded as a non-toxic and non-immunogenic material, making it ideal for therapeutic applications.[6][7] The hydration shell created by the PEG chain can "shield" the conjugated molecule from recognition by the immune system and proteolytic enzymes, reducing immunogenicity and improving stability.[5]
Quantitative Data Presentation
The precise, monodisperse nature of short PEG linkers allows for predictable and quantifiable changes to a molecule's properties. The following tables summarize key quantitative data for common short PEG linkers.
Table 1: Core Physicochemical Properties of Short PEG Linkers
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
|---|---|---|---|---|
| PEG2 | 2 | 88.11 | 7.6 | -0.84 |
| PEG3 | 3 | 132.16 | 11.1 | -1.13 |
| PEG4 | 4 | 176.21 | 14.6 | -1.42 |
| PEG6 | 6 | 264.32 | 21.6 | -2.00 |
| PEG8 | 8 | 352.42 | 28.6 | -2.58 |
| PEG12 | 12 | 528.63 | 42.6 | -3.74 |
*Data sourced from BenchChem.[2] Note: Calculated LogP values are estimates and indicate high hydrophilicity.[2] A negative LogP value signifies that a compound is more hydrophilic than lipophilic.[8]
Table 2: Influence of PEG Molecular Weight on Hydrodynamic Radius
| PEG Molecular Weight (Da) | Hydrodynamic Radius (Rh), nm |
|---|---|
| 750 | Increased |
| 2000 | Further Increased |
| 5000 | Maximally Increased |
*This table summarizes findings from a study on methotrexate-loaded chitosan nanoparticles, illustrating that increasing PEG molecular weight enhances blood circulation time by increasing the hydrodynamic size.[4][9]
Logical Relationship: From Physicochemical Properties to Therapeutic Benefit
The fundamental characteristics of short PEG linkers directly translate into tangible benefits for drug development. The diagram below illustrates the logical flow from the core properties of a PEG linker to the desired therapeutic outcomes for a conjugated molecule, such as an ADC.
Caption: Logical flow from core PEG linker properties to therapeutic benefits.
Experimental Protocols
Characterizing PEGylated molecules is essential for ensuring product quality, safety, and efficacy.[1] Size-Exclusion Chromatography (SEC) is a cornerstone technique for this purpose, as it separates molecules based on their hydrodynamic volume.[1]
Protocol 1: Characterization of a PEGylated Protein by Size-Exclusion Chromatography (SEC)
This protocol provides a general framework for analyzing a PEGylation reaction mixture to separate and quantify the native protein, PEGylated conjugates, and free PEG.
Objective: To assess the outcome of a PEGylation reaction by separating species based on their size.
Materials:
-
HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector for PEG).[1]
-
Size-exclusion chromatography column appropriate for the molecular weight range of the analytes.[1]
-
Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). The mobile phase should be filtered and degassed.[1]
-
PEGylated protein sample and non-PEGylated protein standard.
Methodology:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the detector.[1]
-
Sample Preparation:
-
Chromatographic Run:
-
Data Analysis:
-
Identify the peaks based on their elution times. Typically, aggregated species elute first, followed by the PEGylated conjugate, the native protein, and finally the free PEG.[1]
-
Integrate the peak areas to determine the relative percentage of each species.[1]
-
For absolute quantification, a calibration curve should be generated using a known concentration of the native protein standard.[1]
-
Experimental Workflow Diagram: SEC Analysis
The following diagram illustrates the generalized workflow for the SEC analysis described above.
Caption: Generalized workflow for the SEC analysis of a PEGylated protein sample.[1]
Protocol 2: Determination of Partition Coefficient (LogP) via Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's differential solubility between two immiscible phases, typically octan-1-ol (representing a lipidic environment) and water.[8] It is a key indicator of hydrophilicity.
Objective: To experimentally determine the LogP value of a PEG-containing compound.
Materials:
-
Test compound
-
Octan-1-ol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with octan-1-ol)
-
Separatory funnel or centrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Vortex mixer and centrifuge
Methodology:
-
Preparation of Phases: Pre-saturate the octan-1-ol and aqueous phases by mixing them vigorously together for several hours, then allowing them to separate completely. This ensures mutual saturation and prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a separatory funnel or tube.
-
Partitioning: Add an equal volume of the pre-saturated octan-1-ol to the funnel. Cap and shake vigorously for 2-3 minutes to allow for the compound to partition between the two phases. Let the funnel stand until the phases have clearly separated.
-
Phase Separation: Carefully separate the aqueous and organic layers. If an emulsion forms, centrifugation may be required to break it.
-
Quantification: Determine the concentration of the compound in each phase using a suitable and validated analytical method (e.g., HPLC).
-
Calculation:
Conclusion
Short, discrete polyethylene glycol linkers are powerful enabling tools in the design of advanced therapeutics.[2] Their well-defined structures provide a predictable means to tune critical physicochemical properties, directly impacting a drug's solubility, stability, and pharmacokinetic behavior.[2][5] A thorough understanding and rigorous analytical characterization of these linkers, using methods such as those detailed in this guide, are paramount to the successful development of safe and effective next-generation medicines.
References
An In-depth Technical Guide to Heterobifunctional PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional polyethylene glycol (PEG) linkers are macromolecules that possess two different reactive functional groups at their termini.[1] This unique characteristic allows for the sequential and specific conjugation of two distinct molecular entities, such as a therapeutic agent and a targeting moiety.[1][2] The incorporation of a PEG chain offers significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][3][4] These properties make heterobifunctional PEG linkers indispensable tools in the development of advanced therapeutics like antibody-drug conjugates (ADCs), nanoparticle drug carriers, and peptide-based therapeutics.[2][3]
The versatility of these linkers stems from the ability to customize both the length of the PEG chain and the nature of the terminal functional groups, allowing for precise control over the linker's properties and the final conjugate's biological activity.[2][]
Core Properties and Advantages
The use of a PEG spacer in heterobifunctional linkers provides a multitude of benefits in bioconjugation strategies. These advantages are crucial for overcoming many of the challenges faced in drug development.
| Property | Advantage in Bioconjugation | Reference(s) |
| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can prevent aggregation. | [1][3] |
| Biocompatibility | PEG is generally non-toxic and non-immunogenic, making it well-suited for in vivo applications. | [6][7] |
| Reduced Immunogenicity | The flexible PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. | [1][2] |
| Improved Pharmacokinetics | The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, leading to a longer circulation half-life. | [1][8] |
| Enhanced Stability | PEG linkers can protect the attached molecules from enzymatic degradation. | [1][2] |
| Flexibility | The PEG spacer provides rotational freedom, which can be critical for maintaining the biological activity of the conjugated molecules. | [3] |
| Controlled Drug Release | Linkers can be designed to be stable in circulation but cleavable at the target site, ensuring controlled release of the therapeutic payload. | [2] |
Common Functional Groups
A wide array of functional groups can be incorporated into heterobifunctional PEG linkers, enabling a broad range of conjugation chemistries. The selection of functional groups is dictated by the available reactive sites on the molecules to be conjugated.
| Functional Group | Reactive Toward | Resulting Linkage | Common Applications |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | Protein and antibody labeling |
| Maleimide | Thiols (-SH) | Thioether | Cysteine-specific conjugation |
| Azide | Alkyne | Triazole (via Click Chemistry) | Bioorthogonal conjugation |
| Alkyne | Azide | Triazole (via Click Chemistry) | Bioorthogonal conjugation |
| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide (requires activator like EDC) | Surface modification, bioconjugation |
| Amine (-NH₂) | Carboxylic Acids (-COOH) | Amide (requires activator like EDC) | Surface modification, bioconjugation |
| Aldehyde/Ketone | Hydrazide, Aminooxy | Hydrazone, Oxime | Carbonyl-specific labeling |
Quantitative Data on Linker Properties
The length of the PEG linker can significantly influence the physicochemical and biological properties of the resulting bioconjugate.
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Plasma Half-life |
| No PEG | Lower | Reduced | Shorter |
| Short (e.g., PEG4) | Moderate | Moderate | Intermediate |
| Long (e.g., PEG12) | Higher | Improved | Longer |
| Note: The data presented is a synthesis from multiple studies and is dependent on the specific antibody, payload, and tumor model used.[8] |
Impact of PEG Linker Length on PROTAC-Mediated Protein Degradation
| PEG Linker Length | Ternary Complex Formation | Degradation Efficacy (DC50) |
| Short | May be sterically hindered | Less potent |
| Optimal | Favorable | Most potent |
| Long | May be too flexible, reducing stability | Less potent |
| Note: The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.[9] |
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using a Maleimide-PEG-NHS Ester Linker
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody via a heterobifunctional PEG linker.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Maleimide-PEG-NHS ester linker
-
Thiol-containing drug
-
Reducing agent (e.g., TCEP)
-
Reaction buffers (e.g., borate buffer, pH 8.5 for amidation; phosphate buffer, pH 6.5-7.5 for maleimide reaction)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification (Amidation): a. Dissolve the Maleimide-PEG-NHS ester linker in a suitable organic solvent (e.g., DMSO). b. Add the linker solution to the antibody solution at a specific molar ratio. c. Incubate the reaction at room temperature for 1-2 hours. d. Purify the PEGylated antibody to remove excess linker using size-exclusion chromatography.
-
Drug Conjugation (Thiol-Maleimide Reaction): a. Dissolve the thiol-containing drug in a suitable solvent. b. Add the drug solution to the purified PEGylated antibody solution. c. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Purification and Characterization: a. Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug and other impurities. b. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and/or mass spectrometry.
Synthesis of Carboxylic Acid-Terminated PEG[10][11]
This protocol describes the synthesis of a PEG derivative with a terminal carboxylic acid group.
Materials:
-
Allyl-PEG-OH
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Cold diethyl ether
Procedure:
-
Mix Allyl-PEG-OH with succinic anhydride and a catalytic amount of DMAP in a flask.
-
Heat the mixture at 50°C and stir for 16 hours.[10]
-
Purify the resulting product by precipitation in cold diethyl ether, followed by centrifugation and drying under vacuum.[10]
Protein Coupling to Carboxylic Acid-Terminated PEG[10][11]
This protocol details the conjugation of a protein (e.g., an antibody) to a surface functionalized with carboxylic acid-terminated PEG.
Materials:
-
Carboxylic acid-terminated PEG-functionalized surface (e.g., nanoparticles)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein to be conjugated
-
MES buffer (50 mM, pH 5.5)
Procedure:
-
Suspend the PEG-functionalized material in MES buffer.
-
Add EDC and NHS to the suspension and shake for 20 minutes to activate the carboxylic acid groups.[11][10]
-
Add the protein solution to the activated suspension and shake for 1 hour.[11][10]
-
Separate the protein-conjugated material from the solution (e.g., by magnetic separation for nanoparticles).[11][10]
Visualizations
Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: The mechanism of action for an Antibody-Drug Conjugate (ADC).[1]
PROTAC Mechanism of Action
Caption: The mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).[8]
General Experimental Workflow for Bioconjugation
Caption: A generalized workflow for the synthesis of a bioconjugate.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of drug delivery and bioconjugation.[8] Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs.[8] The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug developers to design, synthesize, and characterize advanced bioconjugates with improved therapeutic potential.[1] The continued innovation in linker chemistry will undoubtedly lead to the next generation of targeted therapies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
The Pivotal Role of the Hydroxyl Group in Hydroxy-PEG1-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical functions of the terminal hydroxyl group in Hydroxy-PEG1-acid, a versatile heterobifunctional linker. Understanding the properties and reactivity of this functional group is paramount for its effective application in drug delivery, bioconjugation, and surface modification.
Introduction to this compound
This compound, also known as 2-(2-hydroxyethoxy)acetic acid, is a short-chain polyethylene glycol (PEG) derivative featuring a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other. This bifunctional nature allows for sequential and specific chemical modifications, making it a valuable tool in the construction of complex bioconjugates. The single ethylene glycol unit provides a short, hydrophilic spacer that enhances solubility and can influence the pharmacokinetic properties of the conjugated molecule.
The Multifaceted Role of the Hydroxyl Group
The hydroxyl group in this compound is not merely a passive terminus; it actively participates in and influences the chemical and physical properties of the molecule and its subsequent conjugates.
A Gateway for Versatile Functionalization
The primary role of the hydroxyl group is to serve as a reactive handle for further chemical modification.[1][2][3][4][5] This allows for the introduction of a wide array of other functional groups, thereby expanding the conjugation possibilities. For instance, the hydroxyl group can be:
-
Esterified: To introduce moieties that can alter solubility or serve as protecting groups.
-
Alkylated: To form ether linkages, which are generally more stable than esters.
-
Activated: For subsequent nucleophilic substitution, enabling the introduction of amines, azides, or thiols.
This versatility allows researchers to tailor the linker to the specific needs of their application, such as attaching fluorescent probes for imaging or other targeting ligands for enhanced cellular uptake.[6]
Enhancing Aqueous Solubility
The hydrophilic nature of the polyethylene glycol backbone, which includes the terminal hydroxyl group, significantly contributes to the water solubility of this compound and the molecules it is conjugated to.[1][2][4][7] This property is particularly beneficial when working with hydrophobic drugs or biomolecules, as it can improve their bioavailability and ease of formulation.[8] The PEGylation process, in general, is a well-established method to enhance the solubility and stability of therapeutic molecules.[8][][10]
Impact on Stability and Handling
An important consideration is the intramolecular reactivity of this compound in its free acid form. The hydroxyl group can react with the carboxylic acid group of another molecule to form a polyester, leading to polymerization.[1][7][11] To prevent this self-condensation and ensure stability during storage and shipping, this compound is often supplied as a sodium salt.[1][7][11]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄ | [12] |
| Molecular Weight | 134.13 g/mol | [2][12] |
| CAS Number | 89211-34-7 | [12] |
| Purity | ≥95% | [12] |
| Storage | -20°C | [1][7] |
Experimental Protocols
The following are generalized protocols for the functionalization of the hydroxyl group and subsequent conjugation using the carboxylic acid group of this compound. Researchers should optimize these protocols for their specific molecules and applications.
General Protocol for Esterification of the Hydroxyl Group
This protocol describes a typical procedure for esterifying the hydroxyl group of this compound with an acyl chloride or anhydride.
Materials:
-
This compound (or its sodium salt)
-
Acyl chloride or anhydride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Stirring plate and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acyl chloride or anhydride (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Amide Bond Formation via the Carboxylic Acid Group (EDC/NHS Coupling)
This protocol outlines the activation of the carboxylic acid group with EDC and NHS for subsequent reaction with a primary amine.
Materials:
-
This compound derivative (with the hydroxyl group protected or already functionalized)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or DCM)
-
pH meter or pH paper
Procedure:
-
Dissolve the this compound derivative in the anhydrous solvent in a reaction vessel.
-
Add NHS (1.1 to 1.5 equivalents) and EDC (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated ester.
-
In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
Slowly add the activated NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Purify the resulting conjugate using an appropriate technique such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
Visualizing the Role and Reactivity
The following diagrams illustrate the structure and reaction workflows involving this compound.
References
- 1. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 2. This compound|COA [dcchemicals.com]
- 3. Hydroxy-PEG1-methylamine, 85475-01-0 | BroadPharm [broadpharm.com]
- 4. This compound|CAS 89211-34-7|DC Chemicals [dcchemicals.com]
- 5. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
- 6. OH-PEG-COOH, α-hydroxyl-ω-carboxyl poly(ethylene glycol) - Biopharma PEG [biochempeg.com]
- 7. Hydroxy-PEG10-acid sodium salt | BroadPharm [broadpharm.com]
- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chemscene.com [chemscene.com]
A Technical Guide to the Reactivity of the Carboxylic Acid in Hydroxy-PEG1-acid for Researchers and Drug Development Professionals
This in-depth technical guide explores the reactivity of the terminal carboxylic acid group in Hydroxy-PEG1-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. Understanding the chemical behavior of this functional group is paramount for the successful design and synthesis of PEGylated molecules with enhanced therapeutic properties. This document provides a comprehensive overview of its primary reactions, factors influencing its reactivity, detailed experimental protocols, and quantitative data to support researchers in their endeavors.
Core Concepts: Reactivity and Applications
This compound, also known as 2-(2-hydroxyethoxy)acetic acid, possesses a terminal carboxylic acid and a hydroxyl group, connected by a single ethylene glycol unit. The carboxylic acid is the primary site for conjugation to amine-containing molecules, a cornerstone of modern bioconjugation strategies. The hydrophilic nature of the PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1][2]
The principal reaction involving the carboxylic acid of this compound is the formation of a stable amide bond with primary amines.[1][2] This is typically achieved through activation of the carboxylic acid using carbodiimide chemistry.[1][2] Common activators include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS ester.[3][4] This two-step process first involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to the NHS ester.[3] The subsequent reaction of the NHS ester with a primary amine yields a stable amide linkage.[3]
It is important to note that the free acid form of this compound can be unstable due to the potential for intramolecular or intermolecular esterification, leading to polymerization.[5][6][7] For this reason, it is often supplied and stored as a more stable sodium salt.[5][6][7]
Factors Influencing Reactivity
Several factors can influence the efficiency of the conjugation reaction:
-
pH: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[3] The subsequent conjugation of the NHS ester to the amine is favored at a neutral to slightly basic pH (7.0-8.5).[3]
-
Temperature: Conjugation reactions are typically performed at room temperature or 4°C.[3] Lower temperatures can be used to minimize potential side reactions and degradation of sensitive biomolecules.[3]
-
Solvent: Reactions can be carried out in aqueous buffers or organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), depending on the solubility of the reactants.[3] Anhydrous conditions are crucial when working in organic solvents to prevent hydrolysis of the activated intermediates.[3]
-
Stoichiometry of Reagents: The molar ratio of the coupling reagents (EDC, NHS) to the PEG-acid is a critical parameter that often requires optimization for each specific conjugation.[3]
Quantitative Data on Conjugation Reactions
The efficiency of conjugation reactions is highly dependent on the specific reactants and reaction conditions.[3] However, typical conjugation efficiencies for EDC/NHS mediated reactions range from 50% to 90%.[3] The kinetics of esterification of carboxylic acid-containing active pharmaceutical ingredients in polyethylene glycol have been studied, demonstrating that these reactions are reversible and follow a second-order kinetic model.[8] While this study did not specifically use this compound, it highlights the potential for ester formation as a competing reaction.
| Parameter | Aqueous Protocol | Organic Solvent Protocol | Reference |
| Typical Molar Ratio (PEG-Acid:EDC:NHS) | 1:2:2 | 1:1.5:1.5 | [3] |
| Activation Time | 15-30 minutes | 30-60 minutes | [3] |
| Conjugation Time | 2-4 hours at room temperature or overnight at 4°C | Varies, monitor by TLC/HPLC | [3] |
| Conjugation pH | 7.2-7.5 | Not applicable | [3] |
| Typical Conjugation Efficiency | 50-90% | Dependent on reactants | [3] |
Experimental Protocols
Protocol 1: Amine Conjugation in Aqueous Buffer
This protocol describes the conjugation of the carboxylic acid of this compound to a primary amine-containing molecule in an aqueous environment.
Materials:
-
This compound (or its sodium salt)
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Dissolve the this compound in Activation Buffer. Dissolve the amine-containing molecule in Conjugation Buffer.[3]
-
Activation of Carboxylic Acid: In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:NHS). Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3]
-
Conjugation to the Amine: Add the activated this compound solution to the solution of the amine-containing molecule. Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[3]
-
Purification: Remove excess reagents and byproducts by size exclusion chromatography or dialysis against an appropriate buffer.[3]
Protocol 2: Amine Conjugation in Organic Solvent
This protocol is suitable for small molecules with limited solubility in aqueous buffers.
Materials:
-
This compound
-
Amine-containing small molecule
-
EDC
-
NHS
-
Anhydrous DMF or DMSO
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: Ensure all glassware is dry. Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS). Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.[3]
-
Activation and Conjugation: In a reaction vessel under an inert atmosphere, mix the this compound, EDC, and NHS solutions. Stir the mixture for 30-60 minutes at room temperature. Add the amine-containing molecule solution to the activated PEG-acid solution.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the product can be purified using standard organic chemistry techniques such as extraction, precipitation, or column chromatography.
Visualizing the Reaction Pathway and Workflow
To further elucidate the process, the following diagrams illustrate the key chemical transformations and the experimental workflow.
Caption: Chemical pathway for amine conjugation.
Caption: Experimental workflow for bioconjugation.
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound|CAS 89211-34-7|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Acid | BroadPharm [broadpharm.com]
- 5. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydroxy-PEG10-acid sodium salt | BroadPharm [broadpharm.com]
- 8. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Hydroxy-PEG1-acid Bioconjugation for Proteins
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique in drug development and research.[1][2][3] This modification can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can extend their circulatory half-life by reducing renal clearance.[2][4] Furthermore, the hydrophilic PEG chains can "mask" the protein from the host's immune system, reducing immunogenicity and antigenicity.[2][4][5] PEGylation can also improve the solubility and stability of proteins.[1][6]
Hydroxy-PEG1-acid is a heterobifunctional linker that contains a terminal carboxylic acid and a hydroxyl group, connected by a single ethylene glycol unit. The carboxylic acid moiety can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on a protein to form a stable amide bond.[4][7] This is commonly achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][10]
Principle of the Method
The bioconjugation of this compound to a protein via its primary amines is typically a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable in aqueous solutions.[10]
-
Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[8][10] This semi-stable intermediate then readily reacts with primary amine groups on the protein to form a covalent amide bond, releasing NHS.[11]
The inclusion of NHS or Sulfo-NHS increases the efficiency of the coupling reaction and allows for better control over the process.[10][11] The overall reaction efficiency is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants.[2][7]
Experimental Workflow for Protein Bioconjugation
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. scite.ai [scite.ai]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroxy-PEG1-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Hydroxy-PEG1-acid is a heterobifunctional, non-cleavable linker containing a single polyethylene glycol (PEG) unit.[1] This short-chain PEG linker enhances the hydrophilicity of the payload, which can improve the solubility and stability of the resulting ADC.[2][3][4]
These application notes provide a detailed protocol for the synthesis of an ADC using this compound. The methodology involves a two-step conjugation strategy: first, the activation of the carboxylic acid group of the linker for conjugation to a payload molecule, and second, the activation of the hydroxyl group for subsequent attachment to the antibody. This approach allows for a controlled and stepwise synthesis of the ADC.
Core Concepts and Advantages of Using this compound
This compound offers several advantages in the design and synthesis of ADCs:
-
Enhanced Hydrophilicity: The PEG moiety increases the water solubility of hydrophobic cytotoxic payloads, which can help prevent aggregation of the final ADC.[2][3][4][5]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially reducing renal clearance and extending its circulation half-life.[1]
-
Reduced Immunogenicity: The PEG linker can act as a "stealth" agent, masking the cytotoxic drug from the immune system and reducing the potential for an immune response.[1]
-
Controlled Synthesis: The orthogonal reactivity of the hydroxyl and carboxylic acid groups allows for a stepwise and controlled conjugation process, minimizing the formation of undesirable byproducts.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of an ADC using this compound. The protocol is divided into three main stages: activation of the payload with the linker, activation of the antibody, and the final conjugation and purification.
Protocol 1: Activation of a Payload with this compound via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to an amine-containing cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6][7][8]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Hydroxylamine or Tris buffer
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.[6]
-
Prepare a solution of the amine-containing payload in the Reaction Buffer.
-
-
Activation of this compound:
-
Conjugation to the Payload:
-
Add the activated this compound solution to the payload solution. The molar ratio of activated linker to payload should be optimized but a starting point of 5:1 can be used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS buffer.[9]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.[10]
-
Purify the payload-linker conjugate using reverse-phase HPLC.
-
Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation.
-
Protocol 2: Antibody-Payload Conjugation and Purification
This protocol outlines the conjugation of the purified payload-linker construct to the antibody, followed by the purification of the final ADC. This example assumes conjugation to lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Purified payload-linker conjugate from Protocol 1
-
Conjugation Buffer: PBS with EDTA, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5[10]
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system[11][]
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer like PBS at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange using dialysis or a desalting column.[10]
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 5- to 10-fold) of the payload-linker solution to the antibody solution.[13]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) from the payload-linker stock does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[1]
-
-
Quenching the Reaction:
-
Purification of the ADC:
Data Presentation
The following tables provide a summary of typical quantitative data that should be collected and analyzed during ADC synthesis and characterization.
Table 1: Recommended Reaction Conditions for ADC Synthesis
| Parameter | Activation Step | Conjugation Step |
| pH | 4.5 - 6.0 | 7.0 - 8.5 |
| Buffer | MES or Acetate (amine and carboxyl-free) | PBS or Bicarbonate/Carbonate |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight |
Table 2: Characterization of the Final Antibody-Drug Conjugate
| Parameter | Typical Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry[14][15][16] |
| Purity of Conjugate | > 95% | Size-Exclusion Chromatography (SEC)[14][15] |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| In Vitro Cytotoxicity (IC50) | Payload-dependent | Cell-based assays |
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
Caption: A generalized experimental workflow for the synthesis of an ADC.
ADC Mechanism of Action and Signaling Pathway
Caption: General mechanism of action for an ADC leading to apoptosis.
Characterization of the Final ADC
Thorough characterization of the purified ADC is essential to ensure its quality, safety, and efficacy.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.[14] HIC is a common method for determining the DAR distribution, as it can separate ADC species with different numbers of conjugated drugs.[15][16] Mass spectrometry can also be used to determine the DAR by analyzing the mass of the intact or fragmented ADC.[16]
-
Purity and Aggregation: SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.[11][][14][15]
-
In Vitro Potency: The biological activity of the ADC is evaluated using cell-based cytotoxicity assays on antigen-positive and antigen-negative cell lines to determine the IC50 value and confirm target-specific killing.
-
Antigen Binding: The binding affinity of the ADC to its target antigen should be assessed using techniques such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding capabilities.
Conclusion
This compound serves as a valuable hydrophilic linker for the synthesis of antibody-drug conjugates. Its bifunctional nature allows for a controlled and stepwise conjugation process, while the short PEG spacer can improve the physicochemical properties of the resulting ADC. The detailed protocols and characterization methods provided in these application notes offer a comprehensive guide for researchers and drug development professionals working to design and synthesize novel ADCs for targeted cancer therapy. Successful implementation of these methodologies will enable the generation of well-defined ADCs with optimized properties for preclinical and clinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDC/NHS Coupling Chemistry with Hydroxy-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) represents a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine. This "zero-length" crosslinking chemistry is widely employed in drug delivery, diagnostics, and the development of biopharmaceuticals for its efficiency and versatility.[1][2][3]
Hydroxy-PEG1-acid (3-(2-hydroxyethoxy)propanoic acid) is a heterobifunctional linker that incorporates a terminal carboxylic acid and a hydroxyl group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[4][5] This PEG linker enhances the aqueous solubility of conjugates and can reduce steric hindrance during the coupling process.[4][6]
These application notes provide a comprehensive guide to the most common application of EDC/NHS chemistry with this compound: the activation of its terminal carboxyl group for covalent conjugation to amine-containing molecules such as proteins, peptides, antibodies, or small molecule drugs.[4][5] Detailed protocols for both aqueous and organic solvent-based reactions are provided, along with key parameters for optimizing conjugation efficiency.
Chemical Reaction Pathway
The EDC/NHS coupling reaction is a two-step process designed to create a stable amide bond.
-
Activation Step: In an acidic environment (pH 4.5-6.0), EDC reacts with the carboxyl group of this compound to form a highly reactive, but unstable, O-acylisourea intermediate.[7][8]
-
Stabilization and Coupling Step: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[3][7] This semi-stable ester can then be efficiently coupled to a primary amine at a neutral to slightly basic pH (7.0-8.0), forming a stable amide bond and releasing NHS.[2][7]
EDC/NHS activation and coupling reaction pathway.
Data Presentation: Key Parameters for Optimal EDC/NHS Coupling
The success of the conjugation reaction is critically dependent on several factors. The following table summarizes the recommended conditions.
| Parameter | Activation Step (Carboxyl Activation) | Coupling Step (Amine Reaction) | Rationale & Remarks |
| pH | 4.5 - 6.0 | 7.0 - 8.0 | EDC activation is most efficient under acidic conditions. The reaction of the NHS-ester with the primary amine is favored at a neutral to slightly basic pH.[2][9] |
| Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | PBS (Phosphate-Buffered Saline) or Borate Buffer | Use non-amine, non-carboxylate buffers. MES is ideal for the activation step.[1][10] Buffers like Tris or glycine contain primary amines and will compete with the target molecule.[11] |
| Molar Ratios | |||
| EDC:this compound | 1.2:1 to 10:1 | - | A molar excess of EDC is typically used to drive the reaction. A good starting point is a 2 to 5-fold molar excess.[7][9] |
| NHS:this compound | 1.5:1 to 5:1 | - | A slight molar excess of NHS relative to EDC (e.g., 1.2 to 1.5 equivalents) is often recommended to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester. |
| Target Amine:this compound | - | 1:1 to 1.5:1 | The optimal ratio depends on the specific reactants and desired degree of conjugation. A slight excess of the amine-containing molecule can improve coupling efficiency.[7] |
| Reaction Time | 15 - 60 minutes | 2 hours to overnight | Activation is typically rapid. Coupling can proceed for longer periods, and performing the reaction overnight at 4°C can improve yields for sensitive proteins.[2][7] |
| Temperature | Room Temperature | Room Temperature or 4°C | Standard reactions are performed at room temperature. Lower temperatures can be used to preserve the stability of sensitive biomolecules. |
Experimental Protocols
Important Pre-reaction Considerations:
-
Reagent Handling: EDC and NHS are moisture-sensitive.[9] Allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use.[7]
-
Buffer Preparation: Ensure that all buffers are free from contaminating primary amines (e.g., Tris, glycine) and carboxylates, as these will interfere with the coupling reaction.[9][11]
-
Solubility: this compound is soluble in aqueous buffers and common organic solvents like DMSO and DMF.[4][11] Ensure your target molecule is also soluble in the chosen reaction solvent.
Protocol 1: Aqueous Two-Step Coupling
This protocol is suitable for water-soluble biomolecules like proteins and peptides. The two-step procedure minimizes the risk of protein polymerization by quenching or removing excess EDC before adding the amine-containing target molecule.[10][12]
Materials and Reagents:
-
This compound
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)
-
Amine-containing target molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Add EDC (2-5 molar equivalents relative to this compound).
-
Immediately add NHS or Sulfo-NHS (2-5 molar equivalents relative to this compound).[7]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7]
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
To prevent unwanted side reactions with the target molecule, remove excess and hydrolyzed EDC/NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Coupling to Amine-Target Molecule:
-
If the previous step was skipped, adjust the pH of the activated this compound solution to 7.2-7.5 by adding a small volume of Coupling Buffer.[11]
-
Immediately add the activated this compound solution to your amine-containing target molecule (dissolved in Coupling Buffer). A 1:1 to 1.5:1 molar ratio of the target molecule to the initial amount of this compound is recommended.[7]
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.[2]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG, EDC/NHS byproducts, and quenching reagents by dialysis against PBS or by using a desalting column appropriate for the size of the final conjugate.[7]
-
Protocol 2: Organic Solvent-Based Coupling
This protocol is suitable for small molecules or substrates that require organic solvents for solubility.[13]
Materials and Reagents:
-
This compound
-
EDC-HCl
-
NHS
-
Anhydrous solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Amine-containing target molecule
Procedure:
-
Activation of this compound:
-
Coupling to Amine-Target Molecule:
-
Add the amine-containing target molecule (1.0-1.5 equivalents) to the activated linker solution.
-
If the target amine is in a salt form (e.g., hydrochloride salt), add a non-nucleophilic base like DIPEA (1.5 equivalents) to deprotonate it.[13]
-
Continue stirring at room temperature for 1 to 12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
The final conjugate can be purified from the reaction mixture by flash chromatography on silica gel or by HPLC.
-
Experimental Workflow Diagram
Experimental workflow for the two-step EDC/NHS coupling protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Inactive EDC/NHS due to hydrolysis. | Use fresh, high-quality reagents. Allow vials to warm to room temperature before opening. Prepare solutions immediately before use.[7] |
| Incorrect pH for activation or coupling. | Verify the pH of your buffers. Use non-amine, non-carboxylate buffers (e.g., MES for activation, PBS for coupling).[7][9] | |
| Presence of competing nucleophiles in buffers. | Ensure buffers (e.g., Tris, glycine) and other additives do not contain primary amines.[11] | |
| Precipitation of Protein during Reaction | High concentration of EDC. | Reduce the molar excess of EDC used in the reaction.[7] |
| Solvent incompatibility. | Ensure the protein is stable and soluble in the chosen buffer system throughout the reaction. | |
| Unwanted Side Reactions | EDC can react with hydroxyl, sulfhydryl, and phosphate groups, though less efficiently than with carboxyl groups.[1][14] | Follow the two-step protocol to minimize exposure of the target molecule to EDC. Optimize pH and reagent stoichiometry. |
Note on Coupling to the Hydroxyl Group
While EDC/NHS chemistry is primarily used to activate carboxyl groups for reaction with amines, EDC itself can facilitate the formation of an ester bond between a carboxyl group and a hydroxyl group.[15][16] However, this reaction is generally less efficient than amide bond formation because alcohols are poorer nucleophiles than primary amines. For applications requiring the conjugation of a carboxyl-containing molecule to the hydroxyl group of this compound, using EDC in combination with a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent may provide better results than the standard EDC/NHS protocol.[17] This approach falls outside the primary scope of these notes but is a relevant consideration for alternative conjugation strategies.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|CAS 89211-34-7|DC Chemicals [dcchemicals.com]
- 5. This compound|COA [dcchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Surface Modification of Nanoparticles with Hydroxy-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective and safe nanomedicines. The process of attaching polyethylene glycol (PEG) chains to a nanoparticle surface, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers. This modification imparts a "stealth" characteristic, enabling nanoparticles to evade the mononuclear phagocyte system, prolonging systemic circulation time, and enhancing accumulation at target sites through the enhanced permeability and retention (EPR) effect.[1][2]
Hydroxy-PEG1-acid is a heterobifunctional PEG derivative featuring a terminal hydroxyl group and a carboxylic acid. This structure allows for covalent attachment to nanoparticles while presenting a terminal hydroxyl group for potential further functionalization. The carboxylic acid group can be readily conjugated to primary amine groups on the nanoparticle surface using carbodiimide chemistry. The short, single ethylene glycol unit provides a hydrophilic spacer to enhance solubility and stability in aqueous media.[3][4]
These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, along with methodologies for the comprehensive characterization of the resulting PEGylated nanoparticles.
Key Applications
The functionalization of nanoparticles with this compound is advantageous for a variety of biomedical applications:
-
Drug Delivery: PEGylated nanoparticles serve as robust carriers for therapeutic agents, including small molecule drugs and biologics. The PEG layer can protect the payload from degradation and premature clearance.[5]
-
Medical Imaging: By incorporating imaging agents, these functionalized nanoparticles can be used as contrast agents for techniques like Magnetic Resonance Imaging (MRI), with the PEG coating improving their circulation time and targeting capabilities.
-
Theranostics: Combining therapeutic and diagnostic agents in a single PEGylated nanoparticle allows for simultaneous monitoring of disease and targeted treatment.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the covalent conjugation of this compound to nanoparticles possessing surface amine groups (e.g., amine-functionalized iron oxide or silica nanoparticles) using a two-step carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Deionized (DI) water
-
Magnetic separator (for magnetic nanoparticles) or centrifugal filter units
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in Activation Buffer to a desired stock concentration (e.g., 10 mg/mL).
-
Freshly prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS solution to the this compound.
-
Vortex briefly and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS-ester.
-
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized for the specific application.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Purification of PEGylated Nanoparticles:
-
Purify the functionalized nanoparticles to remove excess PEG, unreacted reagents, and byproducts.
-
For magnetic nanoparticles: Use a magnetic separator to pellet the particles. Remove the supernatant and wash the particles 3-5 times with Coupling Buffer.
-
For non-magnetic nanoparticles: Use centrifugal filter units with an appropriate molecular weight cutoff. Centrifuge to remove the supernatant and resuspend the particles in fresh Coupling Buffer. Repeat the washing steps 3-5 times.
-
-
Final Resuspension and Storage:
-
Resuspend the final purified this compound functionalized nanoparticles in a suitable buffer (e.g., PBS or DI water).
-
Store the nanoparticle suspension at 4°C.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxy-PEG1-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxy-PEG1-acid as a linker in targeted drug delivery systems. This document details its applications in the functionalization of nanoparticles and the construction of antibody-drug conjugates (ADCs), complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in this field.
Introduction to this compound
This compound is a heterobifunctional linker that contains a hydroxyl group and a terminal carboxylic acid, connected by a single polyethylene glycol (PEG) unit.[1] This short PEG spacer is hydrophilic, which can help to improve the solubility and stability of the resulting conjugate in aqueous media.[1] The bifunctional nature of this linker allows for a two-stage conjugation process. The carboxylic acid can be activated to react with primary amine groups on targeting moieties like antibodies or the surface of nanoparticles.[2] The terminal hydroxyl group can be used for the attachment of a therapeutic payload, often requiring activation for efficient coupling.[2] Due to its structure, this compound is classified as a non-cleavable linker, meaning the drug payload is released upon lysosomal degradation of the carrier.[3]
Key Attributes:
-
Bifunctionality: Possesses two distinct reactive groups (hydroxyl and carboxylic acid) for sequential conjugation.
-
Hydrophilicity: The PEG spacer enhances the aqueous solubility of the conjugate.[1]
-
Biocompatibility: PEG is a well-established biocompatible polymer in pharmaceuticals.
-
Defined Length: As a discrete PEG (dPEG®) linker, it provides precise control over the spacer length between the carrier and the payload.[2]
Applications in Targeted Drug Delivery
The surface functionalization of nanoparticles with this compound is a common strategy to enhance their therapeutic potential. This "PEGylation" creates a "stealth" effect, which can help nanoparticles evade the mononuclear phagocyte system, prolonging their circulation time and promoting accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
In ADC development, this compound can serve as the linker connecting a potent cytotoxic drug to a monoclonal antibody. The antibody directs the conjugate to cancer cells expressing a specific antigen. Upon internalization, the entire ADC is degraded in the lysosome, releasing the active drug to induce cell death. The PEG linker can help to improve the solubility and stability of the ADC.[4]
Quantitative Data Presentation
While specific quantitative data for drug delivery systems utilizing a this compound linker is not extensively available in the public domain, the following table presents illustrative data for gold nanoparticles functionalized with a longer-chain analogue, Hydroxy-PEG12-acid. These data demonstrate the typical characterization parameters for such systems.
Table 1: Illustrative Characterization of PEGylated Gold Nanoparticles (AuNPs) [2]
| Formulation | Hydroxy-PEG12-acid Concentration (µM) | Mean Hydrodynamic Diameter (nm) ± SD | Zeta Potential (mV) ± SD | Doxorubicin Loading Efficiency (%) ± SD |
| Unmodified AuNPs | 0 | 52.3 ± 1.8 | -35.6 ± 2.1 | N/A |
| PEGylated AuNPs | 10 | 65.8 ± 2.5 | -15.2 ± 1.9 | 85.4 ± 4.3 |
| PEGylated AuNPs | 25 | 78.1 ± 3.1 | -10.5 ± 1.5 | 82.1 ± 5.1 |
| PEGylated AuNPs | 50 | 85.4 ± 3.9 | -8.7 ± 1.2 | 78.9 ± 4.8 |
Data is for illustrative purposes and is based on a Hydroxy-PEG12-acid linker.
Experimental Protocols
This protocol details the covalent conjugation of this compound to nanoparticles with surface amine groups using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, silica, or gold nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Washing Buffer: PBS with 0.05% Tween 20
-
Storage Buffer: PBS or deionized water
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Immediately before use, prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS solutions to the this compound.
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a reactive NHS-ester.
-
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension. The optimal molar ratio of linker to nanoparticles should be determined empirically for each specific application.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Purification of PEGylated Nanoparticles:
-
Wash the nanoparticles 3-5 times with Washing Buffer to remove excess reagents and byproducts. For magnetic nanoparticles, a magnetic separator can be used. For other nanoparticles, centrifugation or tangential flow filtration is suitable.
-
After the final wash, resuspend the purified nanoparticles in the desired Storage Buffer.
-
-
Characterization:
-
Determine the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm successful PEGylation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).
-
This protocol outlines a general procedure for conjugating a drug to an antibody using a this compound linker. This example assumes the drug payload contains a primary amine for reaction with the activated linker.
Materials:
-
Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
Drug payload with a primary amine group
-
This compound
-
EDC and NHS
-
Anhydrous DMF or DMSO
-
Activation and Coupling Buffers (as in Protocol 4.1)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Drug-Linker Conjugation:
-
Activate the carboxylic acid of this compound with EDC and NHS as described in Protocol 4.1, steps 2a-2c.
-
Dissolve the amine-containing drug payload in anhydrous DMF or DMSO.
-
Add the activated this compound solution to the drug solution. A 1.2-fold molar excess of the activated linker is recommended.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purify the drug-linker conjugate using flash chromatography or preparative HPLC.
-
-
Activation of the Hydroxyl Group of the Drug-Linker Conjugate:
-
Dissolve the purified drug-linker conjugate in anhydrous DMF.
-
Activate the terminal hydroxyl group. A common method is to convert it to a p-nitrophenyl carbonate by reacting with p-nitrophenyl chloroformate in the presence of a base like triethylamine. This creates a reactive group for conjugation to the antibody.
-
-
Conjugation to the Antibody:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Slowly add the activated drug-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent (e.g., DMF) should typically not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 4 hours at 4°C. The optimal reaction time and stoichiometry should be determined empirically.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other reagents using Size-Exclusion Chromatography (SEC).
-
-
Characterization of the ADC:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Visualizations
Caption: Workflow for nanoparticle functionalization.
Caption: General workflow for ADC synthesis.
The following diagram illustrates the mechanism of action for Doxorubicin, a common cytotoxic payload for ADCs, which could be delivered using a this compound linker system.
References
Application Notes and Protocols for the Reaction of Hydroxy-PEG1-acid with Primary Amine Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the covalent conjugation of Hydroxy-PEG1-acid to molecules containing primary amine groups. This process, commonly known as PEGylation, is a cornerstone in bioconjugation and drug delivery, offering a method to enhance the therapeutic properties of proteins, peptides, and small molecules.[1][2] The attachment of even a short polyethylene glycol (PEG) linker can improve solubility, stability, and pharmacokinetic profiles.[3]
The primary method for coupling this compound to a primary amine is through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group of the PEG linker using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5][6]
Principle of the Reaction
The conjugation of this compound to a primary amine via EDC/NHS chemistry is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][7]
-
Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is stabilized by reacting with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine on the target molecule at a neutral to slightly basic pH (7.0-8.5) to form a stable amide bond, with NHS being released as a byproduct.[4][8][9] The inclusion of NHS or Sulfo-NHS significantly improves the efficiency of the coupling reaction and minimizes side reactions.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the amine coupling reaction of this compound. Optimal conditions may vary depending on the specific amine-containing molecule.
| Parameter | Aqueous Method | Organic Method | Rationale & Remarks |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[4] | Anhydrous DMF or DCM[4] | A non-amine, non-carboxylate buffer is crucial for the activation step. |
| Coupling Buffer | PBS (pH 7.2-8.0), 100mM carbonate/bicarbonate, or 50mM borate (pH 7.2-8.0)[4][10] | Anhydrous DMF or DCM with a non-nucleophilic base (e.g., DIPEA)[7] | The primary amine on the target molecule should be unprotonated for efficient reaction. |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1:2:2 to 1:10:10 | 1:1.5:1.5 to 1:2:2 | A molar excess of EDC and NHS is typically used to drive the reaction. |
| Activation Time | 15-30 minutes at room temperature[7] | 30-60 minutes at room temperature[7] | Allows for the efficient formation of the NHS ester. |
| Coupling Time | 2-4 hours at room temperature or overnight at 4°C[7] | 2-12 hours at room temperature[7] | Longer reaction times may be necessary for less reactive amines. |
| Quenching Reagent | 10-50 mM Hydroxylamine, Tris, or Glycine[4] | Not always necessary, depends on work-up | Quenches unreacted NHS esters to prevent side reactions. |
Experimental Protocols
Protocol 1: Conjugation in Aqueous Buffer
This protocol is suitable for proteins, peptides, and other biomolecules soluble in aqueous solutions.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.
-
Dissolve the this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer at a concentration of 1-10 mg/mL.[8]
-
-
Activation of this compound:
-
In a reaction tube, mix the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7]
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
The pH of the reaction mixture should be maintained between 7.2 and 8.0.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[7]
-
-
Purification of the Conjugate:
-
Remove unreacted PEG and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Protocol 2: Conjugation in Organic Solvent
This protocol is suitable for small molecules that have limited solubility in aqueous buffers.
Materials:
-
This compound
-
Amine-containing small molecule
-
Anhydrous DMF or DMSO
-
EDC
-
NHS
-
Diisopropylethylamine (DIPEA) (optional)
-
Purification system (e.g., flash chromatography, preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).[7]
-
Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.
-
-
Activation and Conjugation:
-
In a reaction vessel, mix the this compound, EDC, and NHS solutions.
-
Stir the mixture for 30-60 minutes at room temperature.[7]
-
Add the amine-containing molecule solution to the activated PEG-acid solution.
-
If the amine is a salt (e.g., hydrochloride), add 1-2 equivalents of a non-nucleophilic base such as DIPEA.[7]
-
Continue stirring the reaction mixture for 2-12 hours at room temperature. The reaction can be monitored by TLC or LC-MS.[7]
-
-
Work-up and Purification:
-
The reaction mixture can be diluted with an appropriate solvent and washed to remove excess reagents.
-
Purification of the final conjugate can be achieved by column chromatography or preparative HPLC.[7]
-
Visualizations
Caption: Reaction mechanism of EDC/NHS coupling for this compound with a primary amine.
Caption: Experimental workflow for the aqueous conjugation of this compound.
Applications in Research and Drug Development
The conjugation of molecules with this compound, and PEGylation in general, has numerous applications:
-
Improving Drug Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can reduce renal clearance and extend its circulating half-life, leading to less frequent dosing.[3][8][11]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on therapeutic proteins, reducing their recognition by the immune system and thereby decreasing the risk of an immune response.[1][8][12]
-
Enhancing Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic molecules and protect them from proteolytic degradation.[13][3][11]
-
PROTAC Development: Short PEG linkers are often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[8]
-
Functionalizing Nanoparticles and Surfaces: PEGylation is used to create a hydrophilic coating on nanoparticles and surfaces to reduce non-specific protein binding.[7]
-
Developing Antibody-Drug Conjugates (ADCs): PEG linkers can be used to attach a cytotoxic drug to an antibody, improving the ADC's solubility and stability.[7]
Characterization of PEGylated Conjugates
After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and to confirm that the biological activity of the conjugated molecule is retained. Common analytical techniques include:
-
Size-Exclusion Chromatography (SEC-HPLC): To separate the PEGylated conjugate from the unconjugated molecule and assess purity.
-
Mass Spectrometry (MS): To confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.[11][14][15]
-
SDS-PAGE: For a qualitative assessment of the increase in molecular weight of a PEGylated protein.
-
Activity Assays: To ensure that the biological function of the conjugated molecule is not compromised.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 10. broadpharm.com [broadpharm.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein PEGylation with Hydroxy-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug.[1] This bioconjugation technique is a widely established strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules.[2] Key advantages of PEGylation include enhanced solubility, increased stability against proteolytic degradation, prolonged circulating half-life, and reduced immunogenicity and antigenicity.[3][4] These benefits can lead to less frequent dosing, improved patient tolerance, and overall greater therapeutic efficacy.[4]
Hydroxy-PEG1-acid is a heterobifunctional PEG linker that contains a terminal hydroxyl group and a carboxylic acid group.[5] The carboxylic acid moiety can be activated to react with primary amine groups (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) on the surface of a protein.[5][6] This reaction is typically facilitated by the use of carbodiimide chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This NHS ester efficiently reacts with primary amines on the protein to form a stable amide bond.[7]
Reagent Information and Handling
This compound
| Property | Value |
| Molecular Formula | C5H10O4 |
| Molecular Weight | 134.13 g/mol |
| Appearance | Varies (often a liquid or low-melting solid) |
| Storage | Store at -20°C, desiccated.[5] |
Important Handling Information:
-
Stability: The free acid form of this compound may not be stable due to the potential for the hydroxyl group to react with the carboxylic acid group, leading to polymerization. The sodium salt form is more stable for storage and shipping.[8]
-
Hygroscopicity: PEG reagents can be hygroscopic. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[9]
-
Stock Solutions: To facilitate handling, especially for liquid or low-melting solid forms, prepare stock solutions in an anhydrous water-miscible solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[10] Store stock solutions at -20°C under an inert gas (e.g., argon or nitrogen).[10]
Experimental Workflow for Protein PEGylation
The overall process for protein PEGylation with this compound involves the activation of the PEG reagent, conjugation to the target protein, and subsequent purification and characterization of the conjugate.
Caption: General experimental workflow for protein PEGylation.
Detailed Experimental Protocols
Protocol 1: Two-Step Protein PEGylation with this compound
This protocol involves the pre-activation of this compound to an NHS ester, followed by its addition to the protein solution. This method offers better control over the reaction.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 50 mM Borate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Target protein in Conjugation Buffer (e.g., 1-10 mg/mL)
-
Desalting columns or dialysis cassettes for purification
Procedure:
Part A: Activation of this compound
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before opening their containers.
-
Stock Solutions: Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. For example, prepare 100 mM stock solutions.
-
Activation Reaction:
-
In a microfuge tube, combine this compound, EDC, and NHS. A molar ratio of 1:1.5:1.5 is a good starting point.
-
Add Activation Buffer to the mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Part B: Conjugation to Protein
-
pH Adjustment: If necessary, adjust the pH of the protein solution to 7.2-8.0 using the Conjugation Buffer.
-
Addition of Activated PEG: Add the freshly prepared activated this compound solution to the protein solution. The molar excess of the PEG reagent to the protein will determine the degree of PEGylation and should be optimized for each specific protein. A starting point of 10-20 fold molar excess is recommended.[11]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[7]
Part C: Purification
-
Removal of Byproducts: Purify the PEGylated protein from unreacted PEG reagent and reaction byproducts using a desalting column, dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).
Protocol 2: One-Pot Protein PEGylation with this compound
This protocol combines the activation and conjugation steps in a single reaction vessel. It is a simpler procedure but may offer less control over the reaction.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation: Prepare reagents and stock solutions as described in Protocol 1.
-
Reaction Setup:
-
In a single tube, combine the protein solution (in a suitable buffer like MES at pH 6.0), this compound, and NHS.
-
Initiate the reaction by adding EDC.
-
-
Incubation: Incubate for 2 hours at room temperature.
-
pH Adjustment and Further Incubation: Adjust the pH of the reaction mixture to 7.2-7.5 with PBS or another suitable buffer and continue to incubate for an additional 1-2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: Follow the quenching and purification steps as described in Protocol 1.
Optimization of PEGylation Reaction
The efficiency of protein PEGylation can be influenced by several factors. The following table provides a summary of key parameters and suggested starting conditions for optimization.
| Parameter | Recommended Range | Rationale |
| pH of Activation | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl group activation.[12] |
| pH of Conjugation | 7.0 - 8.5 | Efficient reaction of NHS esters with primary amines.[7] |
| Molar Ratio (PEG:Protein) | 5:1 to 100:1 | Highly protein-dependent; higher ratios increase the degree of PEGylation. |
| Molar Ratio (EDC:NHS:PEG) | 1.5:1.5:1 | A slight excess of EDC and NHS ensures efficient activation of the PEG-acid. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can reduce the rate of hydrolysis of the NHS ester and may be beneficial for sensitive proteins.[11] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer reaction times can increase PEGylation efficiency but may also lead to protein degradation. |
Characterization of PEGylated Proteins
After purification, it is essential to characterize the PEGylated protein to determine the degree of PEGylation, identify conjugation sites, and assess the retention of biological activity.
| Characterization Method | Purpose | Expected Outcome |
| SDS-PAGE | Assess the increase in molecular weight and purity. | A shift in the protein band to a higher apparent molecular weight. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, poly-PEGylated species). |
| Mass Spectrometry (MS) | Determine the precise molecular weight and identify PEGylation sites.[13] | Provides the exact mass of the PEGylated protein, allowing for the calculation of the number of attached PEG molecules. Peptide mapping after enzymatic digestion can identify the specific lysine residues that have been modified.[13] |
| Size Exclusion Chromatography (SEC) | Separate different PEGylated species and assess aggregation. | PEGylated proteins will elute earlier than the unmodified protein due to their larger hydrodynamic radius. Can be used to quantify the different PEGylated forms. |
| Ion Exchange Chromatography (IEX) | Separate positional isomers and different PEGylated species. | PEGylation can shield surface charges, leading to changes in the elution profile compared to the unmodified protein. |
| Functional Assays | Evaluate the biological activity of the PEGylated protein. | The activity of the PEGylated protein should be compared to the unmodified protein to ensure that the conjugation process has not significantly compromised its function. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Inactive EDC/NHS (hydrolyzed) | Use fresh, anhydrous EDC and NHS. Equilibrate reagents to room temperature before opening. |
| Incorrect pH for activation or conjugation | Verify the pH of all buffers. Use a carboxyl-free buffer for activation and an amine-free buffer for conjugation. | |
| Hydrolysis of the NHS-ester intermediate | Use the activated PEG reagent immediately after preparation. Perform the conjugation reaction at 4°C to slow down hydrolysis. | |
| Protein Precipitation | High degree of PEGylation or aggregation | Reduce the molar ratio of the PEG reagent to the protein. Optimize buffer conditions (e.g., pH, ionic strength). |
| Unsuitable solvent | Ensure that the final concentration of organic solvent (from stock solutions) is compatible with the protein's stability. | |
| Loss of Biological Activity | PEGylation at or near the active site | Try site-specific PEGylation strategies if possible. Reduce the molar excess of the PEG reagent to favor modification of more accessible and less critical residues. |
| Denaturation during the reaction | Perform the reaction at a lower temperature (4°C). Ensure that the pH and buffer conditions are optimal for protein stability. |
Signaling Pathway Context
While this compound itself is not involved in signaling pathways, the proteins it modifies often are. PEGylation is a tool to enhance the therapeutic properties of proteins that act on various signaling pathways. For example, a PEGylated growth factor or cytokine will have a longer duration of action, leading to sustained downstream signaling compared to its unmodified counterpart.
Caption: PEGylation can prolong the half-life of a therapeutic protein, leading to sustained activation of its target signaling pathway.
References
- 1. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|COA [dcchemicals.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes: Conjugation of Small Molecules Using Hydroxy-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of a parent molecule. The use of discrete PEG (dPEG®) linkers, such as Hydroxy-PEG1-acid, offers precise control over the linker length, ensuring batch-to-batch consistency and a homogenous final product. This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid, making it a versatile tool for covalently attaching small molecules to various biological entities or other molecules.[1]
This document provides detailed application notes and protocols for the conjugation of small molecules using this compound. Key applications include the synthesis of Antibody-Drug Conjugates (ADCs), where it can act as a non-cleavable linker, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] PEGylation can improve a small molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability.[2]
Principle of Conjugation
This compound offers two primary functional groups for conjugation: the carboxylic acid and the hydroxyl group. The most common strategy involves the activation of the carboxylic acid to form a reactive ester, which then readily couples with a primary or secondary amine on the target small molecule to form a stable amide bond.
Carboxylic Acid Activation and Amine Coupling
This process is typically a two-step reaction:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is susceptible to hydrolysis. NHS reacts with this intermediate to form a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]
-
Conjugation to the Amine: The NHS ester of this compound then reacts with an amine group on the small molecule to form a stable amide linkage. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[3]
Application Example: Synthesis of a PROTAC Targeting BCR-ABL
A prominent application of small molecule-PEG conjugates is in the formation of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by recruiting an E3 ubiquitin ligase.
Here, we describe a strategy for synthesizing a key intermediate for a PROTAC targeting the oncoprotein BCR-ABL, which is a hallmark of Chronic Myeloid Leukemia (CML). The small molecule inhibitor, Dasatinib, which contains a reactive amine group, will be conjugated to the carboxylic acid of this compound. The remaining hydroxyl group on the PEG linker can then be further functionalized to attach an E3 ligase ligand.
BCR-ABL Signaling Pathway in CML
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK and JAK/STAT pathways.
PROTAC-Mediated Degradation of BCR-ABL
The synthesized Dasatinib-PEG1-OH conjugate can be further elaborated into a PROTAC. This PROTAC will bind simultaneously to BCR-ABL (via the Dasatinib moiety) and an E3 ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This approach removes the entire protein, offering a potential advantage over simple inhibition.
Experimental Protocols
Materials and Reagents
-
This compound (or its stable sodium salt)
-
Amine-containing small molecule (e.g., Dasatinib)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
-
Reverse-phase C18 silica gel for flash chromatography
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Protocol 1: Conjugation of this compound to an Amine-Containing Small Molecule
This protocol describes the conjugation of this compound to a small molecule with a primary or secondary amine in an organic solvent.
1. Preparation of Reagents:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
If using this compound sodium salt, it can be used directly. The free acid form can be unstable upon storage.[4]
2. Activation of this compound:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) to the solution.
-
Add EDC (1.5 equivalents) to the reaction mixture.
-
Stir the mixture for 30-60 minutes at room temperature to form the NHS ester.
3. Conjugation Reaction:
-
In a separate flask, dissolve the amine-containing small molecule (1.2 equivalents) in anhydrous DMF.
-
Add the small molecule solution to the activated this compound solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC.
| Parameter | Recommended Condition | Notes |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1:1.5:1.5 | A slight excess of activating agents is used to drive the reaction. |
| Molar Ratio (PEG-NHS ester:Amine) | 1:1.2 | A slight excess of the amine-containing molecule ensures complete consumption of the activated PEG linker. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants and prevents hydrolysis of intermediates. |
| Base | DIPEA (2.0 eq.) | Scavenges the acid byproduct of the reaction without being nucleophilic. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Typical Yield | 60 - 90% | Highly dependent on the specific small molecule and purification method. |
Protocol 2: Purification by Reverse-Phase HPLC
1. Column and Solvents:
-
Column: C18 semi-preparative or preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. HPLC Method:
-
Dissolve the crude product in a minimal amount of DMF or DMSO and dilute with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute with a linear gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength where the small molecule has strong absorbance).
-
Collect fractions corresponding to the desired product peak.
3. Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
| Parameter | Recommended Condition |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4-20 mL/min (depending on column diameter) |
| Gradient | 5-95% B over 30 minutes (optimize as needed) |
| Detection | UV at a suitable wavelength |
Characterization of the Conjugate
Thorough characterization is essential to confirm the successful synthesis and purity of the small molecule-PEG conjugate.
Mass Spectrometry
-
Objective: To confirm the molecular weight of the final conjugate.
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).
-
Sample Preparation (for ESI-MS): Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., acetonitrile/water) and infuse into the mass spectrometer.
-
Expected Result: The observed molecular weight should correspond to the sum of the molecular weight of the small molecule and the this compound, minus the mass of water (18.02 Da) lost during amide bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the conjugate and the formation of the amide bond.
-
Technique: ¹H NMR spectroscopy.
-
Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Result:
-
The characteristic signals of the small molecule should be present.
-
The characteristic signals of the PEG linker should be observable, typically as a multiplet around 3.6 ppm for the -OCH₂CH₂O- protons.[5]
-
The appearance of a new amide proton signal (typically between 7.5-8.5 ppm) and shifts in the signals of the protons adjacent to the amine on the small molecule and the carboxylic acid on the PEG linker confirm conjugation.
-
| Technique | Key Information Provided |
| Mass Spectrometry (MS) | Confirms the correct molecular weight of the conjugate. |
| ¹H NMR Spectroscopy | Confirms the covalent linkage and the overall structure of the conjugate. |
| HPLC | Assesses the purity of the final product. |
By following these detailed protocols and characterization methods, researchers can confidently synthesize and verify the structure and purity of small molecules conjugated with this compound, enabling their use in a wide range of applications in drug discovery and development.
References
Application Notes and Protocols for Creating Stable Amide Bonds with Hydroxy-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the successful conjugation of Hydroxy-PEG1-acid to amine-containing molecules, forming a stable amide bond. This process, often referred to as PEGylation, is a cornerstone technique in drug development and bioconjugation, utilized to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The covalent attachment of a hydrophilic polyethylene glycol (PEG) spacer can improve a molecule's solubility, stability, and pharmacokinetic profile.[1][2][3]
This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid, separated by a single ethylene glycol unit.[1] The carboxylic acid moiety can be chemically activated to react with primary amines, forming a highly stable amide linkage.[1][4]
Principle of the Reaction
The formation of a stable amide bond between this compound and an amine-containing molecule is typically achieved through a two-step process facilitated by carbodiimide chemistry.
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Amine Coupling: The resulting NHS ester of this compound readily reacts with primary amines (e.g., the side chain of a lysine residue in a protein or a primary amine on a small molecule) to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5), where the primary amine is deprotonated and thus more nucleophilic.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation of Hydroxy-PEG-acid linkers. While specific data for this compound is limited, the provided values are based on established principles of EDC/NHS chemistry and data from similar PEG-acid linkers. Optimization for specific substrates is recommended.
Table 1: Reaction Conditions for Amide Bond Formation
| Parameter | Aqueous Protocol | Organic Solvent Protocol | Rationale |
| Solvent | Amine-free buffers (e.g., MES, PBS) | Anhydrous DMF or DMSO | Prevents competing reactions with solvent. |
| Activation pH | 4.5 - 6.0 (e.g., 0.1 M MES) | Not applicable | Maximizes the efficiency of EDC/NHS activation.[5] |
| Coupling pH | 7.2 - 8.5 (e.g., PBS) | DIPEA (1-2 eq.) may be added | Ensures the primary amine is deprotonated and nucleophilic.[5] |
| Temperature | 4°C to Room Temperature | Room Temperature | Balances reaction rate and stability of reagents. |
| Molar Ratios | |||
| PEG-Acid:EDC:NHS | 1 : 1.5 : 1.5 to 1 : 10 : 10 | 1 : 1.5 : 1.5 | Excess coupling agents drive the reaction to completion. |
| Activated PEG:Amine | 1.5 : 1 to 20 : 1 | 1.1 : 1 | Excess activated PEG ensures efficient conjugation of the amine. |
| Reaction Time | |||
| Activation | 15 - 30 minutes | 30 - 60 minutes | Sufficient time for NHS-ester formation. |
| Coupling | 2 hours to overnight | 1 - 12 hours | Dependent on the reactivity of the amine. |
Table 2: Conjugation Efficiency and Stability
| Parameter | Expected Value | Notes |
| Typical Conjugation Efficiency | 20 - 90% | Highly dependent on the specific reactants and conditions. Optimization is often required. |
| NHS Ester Hydrolysis Half-life (in aqueous solution) | A critical competing reaction that reduces conjugation efficiency. | |
| at pH 7.0, 0°C | 4 - 5 hours[6][7][8] | |
| at pH 8.6, 4°C | 10 minutes[6][7][8] | |
| Amide Bond Stability | Half-life of years under physiological conditions | The resulting amide bond is exceptionally stable.[9][10] |
Experimental Protocols
Protocol 1: Conjugation in Aqueous Buffer (e.g., for Proteins)
This protocol is suitable for the conjugation of this compound to proteins or other biomolecules in an aqueous environment.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Dissolve this compound in the Activation Buffer.
-
Freshly prepare solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method based on the properties of the conjugate.
-
Protocol 2: Conjugation in Organic Solvent (e.g., for Small Molecules)
This protocol is suitable for small molecules that may have limited solubility in aqueous buffers.
Materials:
-
This compound
-
Amine-containing small molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Diisopropylethylamine (DIPEA) (optional)
-
Inert gas (e.g., nitrogen or argon)
-
Purification equipment (e.g., column chromatography, preparative HPLC)
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is dry.
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).
-
Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.
-
-
Activation and Conjugation:
-
In a reaction vessel under an inert atmosphere, mix the this compound, EDC, and NHS solutions.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add the amine-containing molecule solution to the activated PEG-acid solution.
-
If the amine is a salt (e.g., hydrochloride), a non-nucleophilic base such as DIPEA can be added (1-2 equivalents relative to the amine).
-
Continue stirring the reaction mixture for 2-12 hours at room temperature. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
The reaction mixture can be diluted with an appropriate solvent and washed to remove excess reagents.
-
Purification of the final conjugate can be achieved by column chromatography or preparative HPLC.
-
Characterization of the Conjugate
It is crucial to characterize the final conjugate to confirm successful PEGylation and to determine the degree of modification.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the addition of the PEG moiety by determining the molecular weight of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and separate it from unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of the conjugate, confirming the formation of the amide bond.
Visualizations
References
- 1. This compound|CAS 89211-34-7|DC Chemicals [dcchemicals.com]
- 2. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 3. Hydroxy-PEG10-acid sodium salt | BroadPharm [broadpharm.com]
- 4. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Role of Hydroxy-PEG1-acid in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Date: December 14, 2025
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1] Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their favorable properties.
Application Notes: Hydroxy-PEG1-acid as a Versatile Linker Building Block
1. Structure and Functionality:
This compound, chemically known as 2-(2-hydroxyethoxy)acetic acid, is a short, hydrophilic linker building block. Its structure contains a terminal carboxylic acid and a terminal hydroxyl group, making it a bifunctional reagent ideal for the stepwise and controlled synthesis of PROTACs. The carboxylic acid can be readily coupled to an amine-containing ligand (either for the POI or the E3 ligase) through standard amide bond formation. The hydroxyl group can then be activated (e.g., by tosylation) for subsequent reaction with the second ligand.
2. Advantages of Incorporating Short PEG Linkers in PROTACs:
The inclusion of short PEG chains, such as the single ethylene glycol unit provided by this compound, can confer several advantages to a PROTAC molecule:
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain can significantly improve the solubility of the final PROTAC, which is crucial for its handling, formulation, and bioavailability.[2]
-
Improved Cell Permeability: The flexibility and polarity of PEG linkers can aid in the passive diffusion of the PROTAC across the cell membrane, a critical step for reaching its intracellular targets.[3]
-
Optimized Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex.[4] A linker that is too short may lead to steric clashes between the POI and the E3 ligase, while an overly long linker can result in an unstable complex with inefficient ubiquitination.[5] Short, well-defined linkers like this compound offer a precise way to control the distance and orientation between the two recruited proteins.
3. Considerations for Use:
While short PEG linkers offer many benefits, the optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[6] The synthesis of a small library of PROTACs with varying linker lengths is a common strategy to identify the most potent degrader. While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the data from PROTACs with slightly longer PEG chains provides valuable insights into the impact of linker length.
Quantitative Data Summary
The following table summarizes the in vitro performance of a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with PEG linkers of varying lengths. This data illustrates the critical impact of linker length on degradation potency and efficacy.
| PROTAC Identifier | Target Protein | E3 Ligase Recruited | Linker Length (PEG units) | DC50 (nM) [a] | Dmax (%) [b] | Cell Line |
| Representative PROTAC A | BRD4 | Von Hippel-Lindau (VHL) | 3 | 25 | >95 | MV4-11 |
| Representative PROTAC B | BRD4 | Von Hippel-Lindau (VHL) | 4 | 8 | >95 | MV4-11 |
| Representative PROTAC C | BRD4 | Von Hippel-Lindau (VHL) | 5 | 15 | >95 | MV4-11 |
| Representative PROTAC D | BRD4 | Von Hippel-Lindau (VHL) | 6 | 40 | ~90 | MV4-11 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[4] (This data is representative and compiled to illustrate the structure-activity relationship of PEG linker length in BRD4-targeting PROTACs as described in the literature.)[4]
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using a Hydroxy-PEG-acid Linker
This protocol outlines a general two-step synthesis for incorporating a Hydroxy-PEG-acid linker between a POI ligand and an E3 ligase ligand, both containing amine functional groups.
Step 1: Amide Coupling of the First Ligand
-
To a solution of the amine-containing POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Purify the intermediate product (POI-Linker) by silica gel column chromatography.
Step 2: Activation of the Hydroxyl Group and Coupling of the Second Ligand
-
Dissolve the purified POI-Linker intermediate (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C and slowly add a solution of tosyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS to confirm the formation of the tosylated intermediate.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][7]
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO at ≤ 0.1%).[7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[4]
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[5]
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol assesses the effect of the PROTAC on cell viability, which can be a downstream consequence of target protein degradation.[6]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen cell line and assay duration.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent directly to the wells and incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[8]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Caption: Logical relationship of PROTAC components.
References
- 1. benchchem.com [benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydroxy-PEG1-acid Conjugation
Welcome to the technical support center for Hydroxy-PEG1-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound conjugation?
This compound conjugation is a two-step process used to covalently link the PEG molecule to a target biomolecule, typically at a primary amine.[1]
-
Activation Step: The terminal carboxylic acid of the this compound is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This reaction forms a more stable, amine-reactive NHS ester intermediate.[1][2]
-
Conjugation Step: The activated NHS-ester of the PEG then reacts with a primary amine (-NH₂) on the target molecule (e.g., the side chain of a lysine residue or the N-terminus of a protein) to form a highly stable amide bond.[3][4]
Q2: Why is a two-step reaction with different pH values recommended?
A two-step protocol is highly recommended because the optimal pH conditions for the activation and conjugation steps are different.[1][5][6] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency.[1]
-
Activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][5][7]
-
Amine coupling is most efficient at a neutral to slightly basic pH (7.0-8.5).[1][5][8] This approach maximizes the yield of the desired conjugate while minimizing side reactions.[5]
Q3: What are the most critical factors influencing conjugation efficiency?
The success of the conjugation is critically dependent on several parameters:
-
Reaction pH: This is the most critical factor.[9][10] Using the optimal pH for each step is essential for maximizing yield.[1]
-
Reagent Quality: EDC and NHS esters are highly sensitive to moisture and can hydrolyze, rendering them inactive.[8][11][12][13]
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the target molecule for the activated PEG, significantly reducing conjugation efficiency.[3][8][11][14]
Q4: How should I properly store and handle the reagents?
Proper storage and handling are crucial to maintain reagent activity.
-
Storage: Store EDC and NHS esters at -20°C in a desiccated environment.[7][8][11]
-
Handling: Before use, always allow the reagent vials to equilibrate to room temperature before opening.[8][11][12] This prevents moisture from the air from condensing inside the cold vial, which would cause hydrolysis.[8][11][12]
-
Preparation: Prepare solutions of EDC and NHS esters immediately before use.[5][15] Do not store them in aqueous solutions.[7]
Troubleshooting Guide
This guide addresses the most common issues encountered during this compound conjugation.
Problem: Low or No Conjugation Yield
This is the most frequent challenge and can arise from several factors related to reagents, reaction conditions, or the biomolecules themselves.[11]
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | Verify the pH of your buffers using a calibrated meter. For the two-step protocol, use an acidic buffer (e.g., MES, pH 4.5-6.0) for the activation step and a neutral/basic buffer (e.g., PBS, pH 7.2-8.0) for the coupling step.[1][7] |
| Inactive/Hydrolyzed Reagents | Ensure EDC and NHS reagents have been stored correctly under desiccated, low-temperature conditions.[7] Always use freshly opened EDC and prepare solutions immediately before use, as they are not stable in aqueous solutions.[5][13] |
| Presence of Competing Amines in Buffer | Ensure your target molecule is in an amine-free buffer like PBS, HEPES, or Borate.[3][8] If your buffer contains Tris, glycine, or other primary amines, you must perform a buffer exchange via dialysis or a desalting column before starting the reaction.[3][11][14] |
| Suboptimal Molar Ratios | The molar excess of reagents is critical. As a starting point, use a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS over the this compound for activation.[5][7] The optimal molar ratio of activated PEG to your target molecule should be determined empirically by running a series of reactions.[14] |
| Low Purity or Concentration of Target Molecule | Use a target protein/antibody that is >95% pure, as impurities can compete for conjugation.[11][16] Ensure the starting concentration of your protein is adequate, typically >0.5-1 mg/mL, as low concentrations can hinder efficiency.[11][17] |
Problem: Aggregation or Precipitation of the Conjugate
| Possible Cause | Recommended Solution |
| Over-PEGylation | A high degree of conjugation can sometimes lead to aggregation.[17] Reduce the molar excess of the activated PEG reagent in your reaction to lower the average number of PEGs attached per molecule. |
| Reaction pH is Near the Protein's Isoelectric Point (pI) | Protein solubility is minimal at its pI. Ensure the reaction pH is at least one unit away from the pI of your protein to maintain its solubility.[18] |
| High Concentration of Organic Solvent | If the activated PEG is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed 10% to avoid denaturing the protein.[8][19] |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Reagent Quality and Handling | Use high-purity reagents from a reliable source.[2] Strictly adhere to protocols for storing and handling moisture-sensitive reagents, especially EDC and NHS esters.[2] Avoid repeated opening and closing of reagent vials. |
| Inconsistent Reaction Timing | Standardize the incubation times for both the activation and coupling steps.[2] The NHS-ester intermediate is susceptible to hydrolysis, so proceed to the coupling step immediately after the activation is complete.[1] |
Quantitative Data Summary
| Table 1: Recommended pH Ranges for Conjugation Steps | ||
| Reaction Step | Optimal pH Range | Recommended Buffer (Amine-Free) |
| Carboxyl Activation (EDC/NHS) | 4.5 - 6.0[1][6][20] | 0.1 M MES[1] |
| Amine Coupling (to NHS-activated PEG) | 7.0 - 8.5[1][10] | PBS, Borate, Bicarbonate[8][10] |
| Table 2: General Molar Ratio Recommendations (Starting Point) | |
| Reactants (Ratio relative to this compound) | Suggested Molar Excess |
| EDC : PEG-acid | 2-fold to 10-fold[5][7] |
| NHS : EDC | 1.25-fold to 2.5-fold[5] |
| Reactants (Ratio relative to Target Molecule) | |
| Activated PEG : Target Molecule | 5-fold to 20-fold (Requires optimization)[15] |
| Table 3: Representative Half-life of NHS Esters vs. pH | |
| Condition | Approximate Half-life |
| pH 7.0, 0°C | 4-5 hours[4] |
| pH 8.6, 4°C | ~10 minutes[4][19] |
| pH 9.0 | < 9 minutes[9] |
| Note: Higher temperatures will further decrease the half-life.[15] |
Experimental Protocols
Detailed Protocol: Two-Step EDC/NHS Conjugation
This protocol provides a general guideline for conjugating this compound to an amine-containing protein. Optimization may be required for specific applications.
Materials:
-
This compound
-
Protein to be conjugated (in amine-free buffer, e.g., PBS)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[21]
-
Coupling Buffer: PBS, pH 7.2-7.4[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[8][15]
-
Desalting columns for buffer exchange and purification
Procedure:
-
Preparation:
-
Ensure the protein solution is in an amine-free buffer (e.g., Coupling Buffer). If not, perform a buffer exchange using a desalting column. Adjust protein concentration to 1-10 mg/mL.[22]
-
Equilibrate EDC and NHS vials to room temperature before opening.[5]
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO, DMF, or Activation Buffer. Prepare a stock solution of this compound in Activation Buffer. EDC solutions are not stable and must be used promptly.[5]
-
-
Step 1: Activation of this compound (pH 6.0)
-
Step 2: Conjugation to Amine-Containing Protein (pH 7.2-7.5)
-
Immediately add the freshly activated PEG solution to your protein solution. A 10:1 to 20:1 molar ratio of linker-to-protein is a common starting point.[21]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. The pH can be adjusted with the Coupling Buffer if necessary.[21]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[17]
-
-
Quenching Reaction:
-
Purification:
-
Purify the final PEGylated conjugate from excess reagents and reaction byproducts. Use an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the size and properties of your final product.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Hydroxy-PEG1-acid Chemistry
Welcome to the Technical Support Center for Hydroxy-PEG1-acid chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a terminal hydroxyl group and a terminal carboxylic acid, separated by a single ethylene glycol unit. The hydrophilic PEG spacer increases the solubility of the molecule in aqueous media.[1] Its primary use is in bioconjugation and drug development, where it can serve as a spacer to link two different molecules. The carboxylic acid can be reacted with primary amines in the presence of activators like EDC and DCC to form a stable amide bond, while the hydroxyl group allows for further derivatization.[1][2]
Q2: The this compound I received is a sodium salt. Why is it not in its free acid form?
The free acid form of this compound is unstable.[3][4][5][6][7] The proximity of the hydroxyl and carboxylic acid groups makes it susceptible to intramolecular reactions (lactone formation) or intermolecular polymerization.[3][4][5][6][7] To enhance stability for storage and shipping, it is supplied as a sodium salt.[3][4][5][6][7]
Q3: What are the most common side reactions when working with this compound?
The most common side reactions are:
-
Intramolecular Cyclization (Lactone Formation): The hydroxyl group can react with the carboxylic acid of the same molecule to form a cyclic ester, known as a lactone. This reaction can be promoted by heat or acidic conditions.[8]
-
Intermolecular Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of dimers and higher-order polymers.[3][4][5][6][7]
-
Hydrolysis of Activated Esters: If the carboxylic acid is activated (e.g., as an NHS ester) for conjugation to an amine, this activated ester is susceptible to hydrolysis, which will regenerate the carboxylic acid and reduce conjugation efficiency. This hydrolysis is more rapid at higher pH.[1]
Q4: What is the optimal pH for conjugating the carboxylic acid of this compound to a primary amine?
The conjugation process typically involves a two-step reaction with different optimal pH ranges for each step:[1]
-
Activation Step: The activation of the carboxylic acid with EDC and NHS (or Sulfo-NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1] A common buffer for this step is 0.1 M MES.[1]
-
Coupling Step: The reaction of the activated NHS ester with a primary amine is most efficient at a pH of 7.0 to 8.5.[1] At this pH, the primary amine is deprotonated and thus more nucleophilic. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Inefficient activation of the carboxylic acid. | Ensure the use of fresh EDC and NHS/Sulfo-NHS. Perform the activation step in an appropriate buffer at pH 4.5-6.0.[1] |
| Hydrolysis of the activated NHS ester. | Proceed with the amine coupling step immediately after activation. Maintain the pH of the coupling reaction between 7.0 and 8.5, as higher pH increases the rate of hydrolysis.[1] | |
| Protonated amine on the target molecule. | Ensure the pH of the coupling buffer is between 7.0 and 8.5 to deprotonate the primary amine.[1] | |
| Formation of lactone or polymer. | Avoid high temperatures and strongly acidic conditions when handling the free acid form. Use the provided sodium salt directly in your reaction if possible, and only acidify to the free acid just before the activation step. | |
| Presence of Unexpected Byproducts in Mass Spectrometry | Intramolecular cyclization (lactone formation). | The mass of the lactone will be that of the parent molecule minus a molecule of water (18 Da). Minimize this by using fresh starting material and avoiding prolonged storage of the free acid. |
| Intermolecular polymerization. | You may observe species corresponding to dimers, trimers, etc., of the PEG linker. This is more likely if the free acid is stored at high concentrations or for extended periods. | |
| Precipitation of the Conjugate | The bioconjugate is less soluble than the starting materials. | Consider adjusting the buffer conditions or using a longer, more hydrophilic PEG linker if the application allows. |
Illustrative Quantitative Data
The following table provides illustrative data on how pH can influence the efficiency of the two-step EDC/NHS coupling reaction. Actual results will vary depending on the specific reactants and conditions.
| Step | pH Range | Buffer Example | Rationale | Expected Efficiency |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[1] | High |
| Amine Coupling | 7.0 - 8.5 | PBS (pH 7.2-7.4) | Ensures the primary amine is deprotonated and nucleophilic, while balancing NHS ester stability.[1] | High |
| Amine Coupling | > 8.5 | Carbonate Buffer | Increased rate of NHS ester hydrolysis competes with the amine reaction.[1] | Reduced |
| Amine Coupling | < 7.0 | MES | Primary amines are protonated and non-nucleophilic.[1] | Very Low |
Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol describes the general procedure for conjugating the carboxylic acid of this compound to a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
This compound, sodium salt
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Amine-containing molecule
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
Dissolve the this compound sodium salt in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
Add EDC (typically 1.5-2 equivalents) and NHS/Sulfo-NHS (typically 1.5-2 equivalents) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[3]
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Alternatively, perform a buffer exchange on the activated PEG solution into the Coupling Buffer using a desalting column before adding it to the amine-containing molecule.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
(Optional) Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove excess linker and byproducts.
-
Visualizations
Caption: Workflow for the two-step EDC/NHS conjugation of this compound.
Caption: Troubleshooting logic for low yield in this compound conjugations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tutorchase.com [tutorchase.com]
Technical Support Center: Purification of Hydroxy-PEG1-acid Conjugates by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Hydroxy-PEG1-acid conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying PEGylated compounds like this compound conjugates?
The PEGylation process, which involves attaching polyethylene glycol (PEG) to a molecule, often creates a complex mixture.[1] The primary challenge during purification is this heterogeneity, which can include unreacted protein or small molecules, excess PEG reagent, and various PEGylated products.[1][]
Q2: Which HPLC method is most effective for purifying this compound conjugates?
For small molecule conjugates involving this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective method.[3][4] This technique separates molecules based on differences in their hydrophobicity, a property that is typically altered upon conjugation, allowing for the separation of the conjugate from unreacted starting materials.[3][4]
Q3: What type of HPLC column and mobile phase should I start with for RP-HPLC purification?
A C18 or C8 column is a good starting point for purifying this compound conjugates.[3] The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol.[3][4] Small amounts of additives such as trifluoroacetic acid (TFA) or formic acid are often included to improve peak shape.[3][5] A gradient elution, where the concentration of the organic solvent is gradually increased, is frequently necessary for optimal separation.[3][6]
Q4: How can I detect my this compound conjugate if it has poor UV absorbance?
Since the PEG moiety itself lacks a strong UV chromophore, detection can be difficult if the conjugated molecule is not UV-active.[7][8] In these situations, universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are highly recommended.[3][9] Alternatively, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for both detection and mass confirmation of the conjugate.[3][9]
Q5: Are there alternative purification methods to HPLC?
Yes, other methods can be used as alternatives or as complementary steps. Size-Exclusion Chromatography (SEC) separates molecules based on size and can be effective for removing unreacted small molecules.[][3] For larger biomolecules like proteins and antibodies, dialysis and ultrafiltration are also effective size-based methods.[10]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of this compound conjugates.
Poor Separation in RP-HPLC
| Symptom | Possible Cause | Recommended Solution |
| Co-elution of conjugate and starting material | Inappropriate column choice. For small PEG conjugates, a C18 or C8 column is generally suitable.[3] | Consider a column with a different stationary phase (e.g., C4) or a smaller particle size for higher resolution.[1][3] |
| Suboptimal mobile phase gradient. | Optimize the gradient to be shallower around the elution time of your conjugate to improve resolution. Experiment with different organic solvents (acetonitrile vs. methanol) or additives (TFA vs. formic acid).[1][3] | |
| Broad Peaks | Non-optimal chromatographic conditions. | Increase the column temperature to improve peak shape. Ensure the mobile phase is well-mixed and degassed.[3] |
| Presence of multiple PEGylated species or isomers. | Analyze fractions across the peak by Mass Spectrometry (MS) to investigate heterogeneity.[3] | |
| Conjugate elutes in the solvent front | The conjugate is too polar for good retention on a standard C18 column. | Use an "aqueous-stable" C18 column designed for highly aqueous mobile phases. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[9] |
Low Recovery of Purified Conjugate
| Symptom | Possible Cause | Recommended Solution |
| Low yield after purification | Adsorption of the conjugate to the column. | Add a small percentage of an organic solvent like isopropanol to the mobile phase to reduce non-specific binding.[3] Try a different column chemistry.[11] |
| Precipitation of the conjugate on the column. | Ensure your conjugate is soluble in the mobile phase throughout the entire gradient.[3][11] | |
| Instability or degradation of the conjugate. | Assess the stability of your conjugate under the purification conditions (e.g., pH of the mobile phase).[3][11] Consider a faster purification method.[11] |
System and Data Interpretation Issues
| Symptom | Possible Cause | Recommended Solution |
| Rising baseline or spurious peaks | Contaminated mobile phase. | Use only HPLC-grade solvents, salts, and additives. Ensure mobile phase components are fully soluble and do not precipitate when mixed. |
| Presence of unexpected peaks in the final product | Formation of reaction byproducts. | Use LC-MS to identify impurities and optimize reaction conditions to minimize their formation.[11] |
| Degradation of starting materials or conjugate. | Investigate the stability of your compounds during the reaction and purification processes.[11] |
Experimental Protocols
General RP-HPLC Protocol for this compound Conjugate Purification
This protocol provides a general starting point. Optimization will be necessary based on the specific properties of your conjugate.[3]
Objective: To achieve high purity by separating the target conjugate from unreacted starting materials based on hydrophobicity.[5]
Materials:
-
Preparative HPLC system with a suitable detector (UV, ELSD, CAD, or MS).[5][9]
-
Reversed-phase column (e.g., C18 or C8, 5-10 µm particle size).[4][5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Crude reaction mixture.
-
0.22 µm syringe filters.[5]
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.[5]
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.[4][5]
-
Sample Injection: Inject the filtered sample onto the equilibrated column.[5]
-
Elution: Elute the sample using a linear gradient of Mobile Phase B. A starting point could be a gradient of 10% to 90% Mobile Phase B over 30-60 minutes.[5]
-
Fraction Collection: Collect fractions as the compounds elute, monitoring the separation with the detector.[5]
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.[5]
-
Product Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified product.[9]
Quantitative Data Example:
The following table provides representative data for the purification of a small molecule conjugate using preparative RP-HPLC.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Crude Purity | ~45% |
| Final Purity | >98% |
| Recovery | ~70% |
Note: These values are illustrative and will vary depending on the specific conjugate and experimental conditions.
Visualizations
Caption: General workflow for the HPLC purification of conjugates.
Caption: Troubleshooting logic for common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions
Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in PEGylation reactions?
Low yield in PEGylation reactions can be attributed to several factors, including suboptimal reaction conditions, poor quality of reagents, and inherent properties of the protein or molecule being PEGylated. Key areas to investigate include reaction pH, molar ratio of PEG to the target molecule, reaction time and temperature, and the stability of the PEG reagent.[1][2]
Q2: How does pH affect PEGylation efficiency?
The reaction pH is a critical parameter. For amine-reactive PEGylation (e.g., using NHS esters), a pH range of 7.0-8.5 is generally recommended to balance the nucleophilicity of primary amines and the stability of the activated PEG.[3][4] For thiol-reactive PEGylation (e.g., using maleimides), a pH range of 6.5-7.5 is optimal to ensure the sulfhydryl group is sufficiently nucleophilic while minimizing side reactions with amines.[3] Suboptimal pH can lead to hydrolysis of the PEG reagent or low reactivity of the target functional group, both resulting in poor yield.[5]
Q3: My protein is precipitating during the reaction. What can I do?
Protein aggregation or precipitation during PEGylation can be caused by several factors:
-
Suboptimal Buffer Conditions: Ensure the reaction pH is at least one unit away from your protein's isoelectric point (pI) to maintain solubility.[6]
-
High Reactant Concentrations: Lowering the concentration of the protein or the activated PEG can sometimes prevent aggregation.[6]
-
Use of Organic Co-solvents: If your PEG reagent is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation.[3][7]
-
Solubility-Enhancing Excipients: Consider adding excipients like arginine or glycerol to the reaction buffer to improve protein solubility.[7]
Q4: I suspect my PEG reagent has degraded. How can I check its activity?
Hydrolysis of the activated PEG reagent is a common cause of low PEGylation efficiency, especially for moisture-sensitive linkers like NHS esters.[2][3] To minimize degradation, it is crucial to:
-
Store PEG reagents under the recommended conditions, typically at -20°C and desiccated.[8]
-
Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[8]
-
Dissolve the PEG reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[2][3]
-
Use freshly prepared activated PEG for the conjugation reaction.[6]
Troubleshooting Guide: Low or No Conjugation Yield
This guide provides a structured approach to identifying and resolving common problems encountered during PEGylation reactions.
Problem 1: Low or No Labeling Efficiency
Possible Cause 1: Suboptimal Reaction Buffer
-
Question: Is your reaction buffer compatible with your chosen PEGylation chemistry?
-
Answer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for amine-reactive PEG reagents (e.g., NHS esters), leading to significantly lower labeling efficiency.[2][8]
-
Solution: Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.[2][8] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column before starting the PEGylation reaction.[2]
Possible Cause 2: Inactive PEG Reagent
-
Question: Has your PEG reagent been properly stored and handled?
-
Answer: Activated PEG reagents, particularly NHS esters, are susceptible to hydrolysis, which renders them non-reactive.[2][5] Improper storage or handling can lead to degradation.
-
Solution: Always store reagents as recommended by the manufacturer. Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the reaction mixture.[2]
Possible Cause 3: Incorrect Molar Ratio of Reactants
-
Question: Are you using a sufficient molar excess of the PEG reagent?
-
Answer: An insufficient amount of PEG reagent will lead to incomplete conjugation. The optimal molar ratio depends on the number of available reactive sites on your protein and the desired degree of PEGylation.
-
Solution: Start with a 10-20 fold molar excess of the PEG reagent over the protein.[7] Optimize this ratio by running a series of reactions with varying PEG-to-protein ratios.[2]
Possible Cause 4: Steric Hindrance
-
Question: Is the target functional group on your protein accessible?
-
Answer: The target amino acid residue may be located in a sterically hindered region of the protein, preventing the PEG reagent from accessing it.
-
Solution: Consider using a PEG linker with a longer spacer arm to overcome steric hindrance.[7] If possible, protein engineering to introduce a more accessible reactive site can be an option.[7]
Data Presentation: Optimizing Reaction Conditions
The efficiency of a PEGylation reaction is highly dependent on several parameters. The following table summarizes typical starting ranges and considerations for optimizing your experiment.
| Parameter | Recommended Range | Considerations |
| pH | Amine-reactive: 7.0-8.5[3][9] Thiol-reactive: 6.5-7.5[3] | Balance reactivity and reagent stability. Protein stability is also pH-dependent.[1] |
| Temperature | 4°C to 37°C[7][10] | Lower temperatures can reduce side reactions and protein degradation but may require longer reaction times.[10] |
| Reaction Time | 1 to 24 hours[3][7] | Monitor reaction progress at different time points to determine the optimal duration.[7] |
| PEG:Protein Molar Ratio | 5:1 to 50:1[7][8] | Higher ratios can increase the degree of PEGylation but may also lead to polysubstitution and increase purification challenges.[4] |
| Protein Concentration | 1-10 mg/mL[8] | Reactions in dilute solutions can be inefficient.[7] However, high concentrations may lead to aggregation.[6] |
Experimental Protocols
Protocol 1: General PEGylation via NHS Ester Chemistry
This protocol outlines a general procedure for PEGylating a protein using an amine-reactive PEG-NHS ester.
-
Protein Preparation:
-
PEG Reagent Preparation:
-
Allow the PEG-NHS ester vial to equilibrate to room temperature before opening.
-
Dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution. Prepare this solution immediately before use.[3]
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[6][]
-
-
Analysis:
Protocol 2: Analysis of PEGylation Efficiency by SDS-PAGE
-
Collect aliquots from your PEGylation reaction at different time points (e.g., 0, 1, 4, and 24 hours).
-
Mix each aliquot with an appropriate volume of SDS-PAGE loading buffer.
-
Load the samples, along with an un-PEGylated protein control, onto a suitable polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Stain the gel with a protein stain (e.g., Coomassie Blue). Successful PEGylation will be indicated by a shift in the molecular weight of the protein, with PEGylated species migrating slower than the unmodified protein.[6][13]
Visualizations
Caption: A stepwise workflow for a typical protein PEGylation experiment.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 5. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Hydroxy-PEG1-acid Conjugation
This technical support guide is intended for researchers, scientists, and drug development professionals who are using Hydroxy-PEG1-acid for conjugation to amine-containing molecules. Here you will find frequently asked questions (FAQs) and troubleshooting advice to help you optimize your conjugation experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The conjugation of this compound to a primary amine via carbodiimide chemistry (using EDC and NHS) is not optimal at a single pH. Instead, a two-step process with distinct pH conditions for each step is highly recommended for maximum efficiency.[1][2][3][4]
-
Step 1: Activation of this compound (pH 4.5 - 6.0) The activation of the terminal carboxylic acid on the PEG linker with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment.[3][4][5] This pH range ensures the carboxyl group is protonated and reactive while minimizing the hydrolysis of the newly formed, semi-stable NHS ester.[1] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][3][4][5]
-
Step 2: Coupling to the Amine (pH 7.0 - 8.5) The subsequent reaction of the NHS-activated PEG-acid with the primary amine on your target molecule is most efficient at a neutral to slightly basic pH.[3][4][6] In this pH range, the primary amine is sufficiently deprotonated, making it a strong nucleophile that can effectively attack the NHS ester to form a stable amide bond.[1][3] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a frequently used buffer for this step.[4]
Q2: Why is a two-step pH process recommended over a single-pH reaction?
Performing the entire conjugation at a single pH, such as 7.4, represents a compromise that can lead to suboptimal results. At this neutral pH, the activation of the carboxylic acid is less efficient than in an acidic environment, and the hydrolysis of the amine-reactive NHS ester is more significant.[1] By separating the reaction into two steps with optimized pH conditions for each, you can maximize both the activation of your PEG-acid and its subsequent conjugation to the target amine, ultimately leading to a higher yield of your final conjugate.[1][2]
Q3: What can happen if I use a pH outside of the optimal ranges?
Using a suboptimal pH can significantly decrease your conjugation efficiency for several reasons:
-
If the activation pH is too high (> 6.0): The efficiency of the initial carboxyl activation by EDC may be reduced.[3]
-
If the coupling pH is too low (< 7.0): The primary amine on your target molecule will be predominantly protonated (R-NH3+). This protonated form is not nucleophilic and will not react efficiently with the NHS-activated PEG, leading to very low or no yield.[3]
-
If the coupling pH is too high (> 8.5): The primary competing reaction is the hydrolysis of the NHS ester, where water attacks the ester and regenerates the original carboxyl group on the PEG-acid. The rate of this hydrolysis increases dramatically at higher pH values, significantly reducing the amount of activated PEG available to react with your target amine.[1][3][7]
Q4: Which buffers should I use, and which should I avoid?
The choice of buffer is critical for a successful conjugation reaction.
-
Recommended Buffers:
-
Buffers to Avoid:
-
Do not use buffers containing primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the activated PEG-acid, drastically reducing your yield.[6][8][9]
-
Avoid buffers with carboxylates, like acetate, during the activation step, as they can compete with the this compound for activation by EDC.[3]
-
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound to amines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Suboptimal pH: The pH for the activation or coupling step was outside the optimal range. | Verify the pH of your activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) buffers. Implement the two-step pH protocol.[1][4] |
| Incompatible Buffer: The buffer contains interfering primary amines (e.g., Tris) or carboxylates. | Perform a buffer exchange to move your amine-containing molecule into a recommended buffer like PBS or HEPES before the coupling step.[8][9] | |
| Degraded Reagents: EDC and NHS are moisture-sensitive and can degrade if not stored properly. | Use fresh, high-quality EDC and NHS. Always allow reagent vials to warm to room temperature before opening to prevent moisture condensation.[1][3][8] | |
| Hydrolysis of NHS Ester: The time between the activation and coupling steps was too long, or the coupling pH was too high (>8.5). | Add the amine-containing molecule to the activated PEG-acid immediately after the activation step is complete. Ensure the coupling pH does not exceed 8.5.[3][4] | |
| Antibody/Protein Aggregation | High Degree of PEGylation: Too many PEG molecules have been conjugated to the protein, potentially altering its properties and causing aggregation. | Optimize the molar ratio of this compound to your protein. Start with a lower molar excess of the PEG reagent and titrate up to find the optimal ratio that provides sufficient labeling without causing aggregation.[9] |
| Suboptimal Purification: The buffers used during purification are not suitable for maintaining the solubility of the conjugate. | Ensure that the buffers used for purification (e.g., in size-exclusion chromatography or dialysis) are optimized to maintain the stability and solubility of the newly formed conjugate.[9] |
Quantitative Data: pH and Stability
The stability of the amine-reactive NHS-ester intermediate is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates, which directly competes with the desired amine coupling reaction.
| pH | Half-life of NHS-ester | Implication for Conjugation |
| 7.0 | 4-5 hours | Relatively stable, providing a good window for reaction with moderate amine reactivity.[7] |
| 8.0 | 1 hour | The reaction must be performed promptly as the intermediate is less stable.[7] |
| 8.6 | 10 minutes | Very rapid hydrolysis; this pH is generally too high for efficient conjugation due to the short lifetime of the activated intermediate.[7] |
Experimental Protocols
General Two-Step Protocol for Conjugation of this compound to a Protein
This protocol provides a general guideline. Molar ratios and incubation times may need to be optimized for your specific application.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Amine-containing protein/molecule in Coupling Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening the vials. Prepare stock solutions of EDC and Sulfo-NHS immediately before use in either Activation Buffer or anhydrous DMSO.
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.[4][8] c. Incubate the reaction for 15-30 minutes at room temperature.[1][4][8]
-
Conjugation to Protein: a. Immediately add the freshly activated this compound solution to your protein solution in the Coupling Buffer. b. The pH of the final reaction mixture should be between 7.2 and 8.0.[4][8] c. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Quenching the Reaction: a. Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] This will hydrolyze any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.[8]
-
Purification: a. Remove excess, unreacted PEG reagent and byproducts by running the reaction mixture through a desalting column, by dialysis, or by using size-exclusion chromatography (SEC).[1][8]
Visualizations
The following diagrams illustrate the key chemical principles and workflows discussed in this guide.
Caption: The effect of pH on the two-step amine conjugation reaction.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation During Protein PEGylation
Welcome to the technical support center for preventing protein aggregation during PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions that can cause aggregation.[1][2]
-
Suboptimal Reaction Conditions: Protein stability is highly dependent on factors such as pH, temperature, and buffer composition. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1][3]
-
Poor Reagent Quality: Impurities in the PEG reagent, particularly the presence of bifunctional species in a supposedly monofunctional reagent, can lead to unintended cross-linking and aggregation.[1]
-
PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1][4]
-
Inherent Protein Instability: Some proteins are naturally prone to aggregation due to their amino acid sequence and structure. For instance, the presence of a free cysteine can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.[1][3][5]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to detect and quantify protein aggregation. It is often recommended to use a combination of methods for a comprehensive analysis.[1]
| Technique | Principle | Information Provided | Size Range |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[6] | Soluble aggregates |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles based on their Brownian motion. | Detects the presence of larger aggregates and provides size distribution.[1] | 0.6 nm to 6 µm |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins by molecular weight under denaturing conditions. | Under non-reducing conditions, it reveals high-molecular-weight species corresponding to covalent aggregates.[1] | Wide range |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules under high centrifugal force. | Assesses the homogeneity of protein solutions and characterizes the molecular weight of aggregates.[1] | Wide range |
Q3: What are some common strategies to prevent aggregation during PEGylation?
A multi-faceted approach is often necessary to prevent aggregation:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[1] Lowering the temperature (e.g., to 4°C) can slow the reaction rate and may favor intramolecular modification over intermolecular cross-linking.[1]
-
Control the Reaction Rate: A slower, more controlled reaction can be beneficial. This can be achieved by lowering the reaction temperature or by the stepwise addition of the activated PEG reagent.[1]
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can enhance protein stability and prevent aggregation.[1][7][8]
-
Consider Alternative PEGylation Strategies: If aggregation persists, exploring alternative PEGylation chemistries, such as using monofunctional PEG reagents or site-specific PEGylation techniques, may be necessary.[1]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to protein aggregation during PEGylation.
Logical Flow for Troubleshooting Aggregation
Specific Scenarios
Issue 1: Immediate Precipitation Upon Adding PEG Reagent
-
Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) may be suboptimal, leading to rapid aggregation.
-
Troubleshooting Steps:
-
Reduce Protein Concentration: Attempt the reaction at a lower protein concentration.
-
Optimize Buffer: Screen a range of pH values and buffer compositions to find conditions where the protein is most stable.
-
Stepwise PEG Addition: Add the PEG reagent in small aliquots over time to avoid a sudden high local concentration.[1]
-
Issue 2: Gradual Increase in Turbidity During Reaction
-
Possible Cause: The reaction conditions may be slowly inducing protein unfolding and aggregation over time.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation reaction and potential aggregation pathways.[1]
-
Add Stabilizing Excipients: Incorporate stabilizers such as sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) into the reaction buffer.[1]
-
Issue 3: High Molecular Weight Aggregates Observed by SEC
-
Possible Cause: If using a bifunctional PEG linker, intermolecular cross-linking is a likely cause. If using a monofunctional linker, there may be a significant percentage of bifunctional impurities.
-
Troubleshooting Steps:
-
Verify PEG Reagent: Confirm the purity and functionality of your PEG reagent.
-
Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent.
-
Switch to Monofunctional PEG: If a bifunctional linker is not essential, switch to a monofunctional PEG to eliminate the possibility of cross-linking.[1]
-
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Conditions
This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation.
Materials:
-
Protein of interest
-
Activated PEG reagent
-
A range of buffers with different pH values
-
Multi-well plates or microcentrifuge tubes
-
Incubators/water baths set to different temperatures
-
Instrumentation for aggregation analysis (DLS, SEC)
Procedure:
-
Prepare a concentrated stock solution of your protein.
-
Set up a matrix of reactions in parallel. Each reaction should have a unique combination of the parameters being tested.
-
Vary one parameter at a time while keeping others constant to determine the effect of each on aggregation.
-
Incubate the reactions for a predetermined amount of time.
-
Analyze the extent of aggregation in each reaction using appropriate analytical techniques.
-
Identify the combination of conditions that results in the desired level of PEGylation with the minimal amount of aggregation.
Protocol 2: Screening for Stabilizing Excipients
This protocol helps determine the most effective excipient for preventing aggregation during PEGylation.
Materials:
-
Optimal reaction conditions identified from Protocol 1
-
Stock solutions of various excipients:
-
Sugars/Polyols: Sucrose, Trehalose, Sorbitol, Glycerol
-
Amino Acids: Arginine, Glycine
-
Surfactants: Polysorbate 20, Polysorbate 80
-
Procedure:
-
Set up a series of PEGylation reactions using the optimal conditions determined previously.
-
To each reaction, add a different excipient at a specific concentration. It is advisable to test a range of concentrations for each excipient.
-
Include a control reaction with no excipient.
-
Incubate the reactions and analyze for aggregation as described in Protocol 1.
-
Compare the level of aggregation in the presence of different excipients to the control and select the most effective stabilizer.
Table of Common Stabilizing Excipients and Their Typical Concentrations:
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose | 5-10% (w/v) | Preferential exclusion |
| Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification | |
| Sorbitol | 5-10% (w/v) | Preferential exclusion | |
| Amino Acids | Arginine | 50-250 mM | Suppresses aggregation, increases solubility |
| Glycine | 50-200 mM | Increases protein solubility | |
| Surfactants | Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption |
| Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption |
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. approcess.com [approcess.com]
- 7. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Hydroxy-PEG1-acid sodium salt
This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of Hydroxy-PEG1-acid sodium salt. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound sodium salt upon receipt?
A: Upon receipt, this compound sodium salt should be stored at -20°C in a desiccated environment. It is important to prevent exposure to moisture to maintain the integrity of the compound.
Q2: Why is this product supplied as a sodium salt?
A: The sodium salt form of this compound is stable for long-term storage and shipping. The free carboxylic acid form is prone to intramolecular reactions between the hydroxyl and carboxylic acid groups, which can lead to polymerization and degradation of the product.[1][2][3]
Q3: In what solvents is this compound sodium salt soluble?
A: this compound sodium salt is soluble in water, as well as common organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[4] The polyethylene glycol (PEG) spacer enhances its solubility in aqueous media.[1][2][3]
Q4: Can I use buffers containing primary amines, such as Tris or glycine, with this product?
A: It is not recommended to use buffers containing primary amines like Tris or glycine when performing conjugation reactions with the carboxylic acid group of this molecule. These buffers will compete with your target molecule for reaction with the activated carboxylic acid, leading to lower conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate buffer.
Q5: What is the purpose of the hydroxyl and carboxylic acid functional groups?
A: The terminal carboxylic acid can be activated to react with primary amine groups on molecules like proteins or peptides to form a stable amide bond.[4][5] The hydroxyl group allows for further derivatization or can be replaced with other functional groups for multi-step conjugation strategies.[1][2][3]
Storage and Handling Data
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1][4][5][6] |
| Storage Conditions | Desiccated, protect from moisture. | General lab best practices |
| Shipping Temperature | Ambient Temperature | [1][4][5][6] |
| Recommended Solvents | Water, DMSO, DMF | [4] |
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is within the optimal range for your chosen coupling chemistry. For EDC/NHS chemistry, a pH of 7.2-8.5 is generally recommended for the coupling step. |
| Hydrolysis of Activated Ester | If using a two-step EDC/NHS protocol, the NHS-ester intermediate is susceptible to hydrolysis. Prepare fresh solutions of EDC and NHS immediately before use and proceed to the coupling step promptly after the activation step. |
| Presence of Primary Amines in Buffer | Avoid using buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule. Switch to a non-amine-containing buffer such as PBS, MES, or HEPES. |
| Inefficient Activation of Carboxylic Acid | Ensure you are using a sufficient molar excess of activating agents (e.g., EDC and NHS). Optimization of the molar ratios may be necessary. |
| Steric Hindrance | The reactive amine on your target molecule may be sterically hindered. Consider using a longer PEG linker to increase the distance between the two molecules. |
Problem 2: Precipitation of the Compound During the Experiment
| Possible Cause | Recommended Solution |
| Poor Solubility of the Conjugate | While the PEG linker enhances solubility, the final conjugate may have different solubility properties. Try performing the reaction at a more dilute concentration. You can also consider adjusting the buffer composition or pH. |
| Aggregation of the Target Molecule | The experimental conditions (e.g., pH, temperature) may be causing your target molecule to aggregate. Optimize these conditions to ensure the stability of your biomolecule throughout the conjugation process. |
| "Salting Out" Effect | High concentrations of salts in your buffers can sometimes lead to the precipitation of PEG-containing molecules. If possible, try reducing the salt concentration of your buffers. |
Experimental Protocols
General Protocol for Protein Conjugation using EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound sodium salt to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound sodium salt
-
Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening their containers to prevent moisture condensation.
-
Prepare a stock solution of this compound sodium salt in an appropriate solvent (e.g., water, DMSO).
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, combine this compound sodium salt with a molar excess of EDC and NHS in Activation Buffer. A typical starting point is a 1.5 to 2-fold molar excess of EDC and NHS over the PEG linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Protein:
-
Immediately add the activated PEG linker solution to your protein solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal coupling to primary amines.
-
The molar ratio of the PEG linker to the protein will depend on the desired degree of labeling and should be optimized for your specific application. A 10-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove the excess, unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Visualizations
References
Technical Support Center: Characterization of Hydroxy-PEG1-acid Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Hydroxy-PEG1-acid and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound?
The primary challenges in characterizing this compound stem from its chemical properties. As a short-chain polyethylene glycol (PEG) derivative, it is highly polar and lacks a strong UV chromophore, making detection and quantification by standard HPLC-UV methods difficult.[1][] Furthermore, the presence of two reactive functional groups (a hydroxyl and a carboxylic acid) can lead to self-reaction or the formation of side products during synthesis and conjugation, complicating purity analysis.[3][4][5] Polydispersity, although less of an issue for a short PEG linker like PEG1, can still be a factor in related, longer-chain products, making molecular weight determination complex.[6][7]
Q2: Why is my this compound product showing a broad peak in reverse-phase HPLC?
A broad peak in reverse-phase HPLC can be attributed to several factors. The highly polar nature of this compound can lead to poor retention and interaction with the stationary phase, resulting in peak tailing.[8] Additionally, the presence of impurities or byproducts with similar polarity can cause peak broadening. One common impurity in the synthesis of heterobifunctional PEGs is the corresponding PEG-diol, which can be difficult to separate.[7] To address this, optimization of the mobile phase, such as the addition of an ion-pairing agent or using a different stationary phase, may be necessary.
Q3: I am having difficulty detecting my this compound using HPLC with a UV detector. What are my options?
Since PEGs do not have a significant chromophore for UV detection, alternative detection methods are recommended.[] Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are powerful techniques for detecting compounds that lack UV absorbance.[1][6][9] These detectors are mass-based and provide a more uniform response for non-volatile analytes. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, allowing for both detection and mass confirmation.[][10]
Q4: How can I confirm the identity and purity of my this compound product?
A combination of analytical techniques is recommended for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure. The characteristic peaks of the PEG backbone, the protons adjacent to the hydroxyl group, and the protons adjacent to the carboxylic acid can be integrated to assess purity.[6]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the product and identify any impurities.[6][11]
-
High-Performance Liquid Chromatography (HPLC): Coupled with detectors like CAD, ELSD, or MS, HPLC is excellent for assessing purity and quantifying the product.[][6][9]
Q5: What are common impurities I should look for in my this compound product?
Common impurities can include:
-
Starting materials from the synthesis.
-
The corresponding PEG-diol (from the presence of water during synthesis).[7]
-
Oligomers or polymers formed through self-esterification of the this compound.[3][4][5]
-
Residual solvents from the purification process.[12]
Troubleshooting Guides
Problem 1: Low Yield of Conjugated Product
Symptoms:
-
Low intensity of the desired conjugate peak in HPLC.
-
Presence of a large peak corresponding to the unconjugated starting material.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | For reactions involving NHS esters, maintain a pH between 7.2 and 8.5. For maleimide chemistry, a pH of 6.5-7.5 is recommended.[13] |
| Hydrolysis of Activated PEG | Prepare the activated PEG derivative immediately before use. NHS esters, for example, have a short half-life in aqueous solutions, especially at higher pH.[13] |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines (e.g., Tris) when using NHS esters, as they will compete for the reaction.[13] |
| Incorrect Molar Ratio of Reactants | Optimize the molar ratio of the PEG linker to the target molecule. A titration of the PEG linker may be necessary.[1] |
Problem 2: Product Aggregation During or After Conjugation
Symptoms:
-
Precipitation observed in the reaction mixture.
-
Broad, high molecular weight peaks observed in Size Exclusion Chromatography (SEC).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Conformational Changes Leading to Aggregation | Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[13] |
| High Protein Concentration | Lower the concentration of the protein or other biomolecule in the reaction mixture. |
| Intermolecular Cross-linking | If using a bifunctional linker, ensure that the reaction conditions favor intramolecular conjugation. This can sometimes be controlled by the rate of addition of the linker. |
| Buffer Conditions | Add excipients such as arginine to the buffer, which can help to suppress protein aggregation.[13] |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-CAD
This method is suitable for quantifying this compound and monitoring conjugation reactions.
-
Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Settings: Optimized for the specific instrument.
Protocol 2: Structural Confirmation by ¹H NMR
This method is ideal for confirming the chemical structure and assessing the purity of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d6.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton experiment.
-
Number of Scans: 16 or 64 for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.[6]
-
-
Data Analysis: Integrate the characteristic peaks of the PEG backbone (around 3.5 ppm), the protons adjacent to the hydroxyl group, and the protons adjacent to the carboxylic acid. The ratio of these integrals can be used to confirm the structure and assess purity.[6]
Quantitative Data Summary
Table 1: Expected Analytical Parameters for this compound
| Parameter | Expected Value | Analytical Technique |
| Molecular Weight | 134.13 g/mol | Mass Spectrometry |
| Purity | ≥95% | HPLC-CAD/ELSD |
| ¹H NMR Chemical Shifts (in DMSO-d6) | ~3.5 ppm (PEG backbone), ~4.5 ppm (-OH), ~2.5 ppm (-CH₂-COOH) | ¹H NMR |
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 3. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. reddit.com [reddit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. enovatia.com [enovatia.com]
- 12. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Steric Hindrance in Bioconjugation
Welcome to the Technical Support Center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance refers to the spatial obstruction that prevents or slows down a chemical reaction due to the size and shape of the molecules involved.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein or antibody, physically blocks the reactive sites, preventing efficient conjugation with another molecule like a drug, dye, or linker.[2][3] This can happen if the target functional group is buried within the protein's structure or shielded by bulky neighboring residues.
Q2: What are the common indicators that steric hindrance is affecting my bioconjugation reaction?
A2: Common signs of steric hindrance include:
-
Low or no conjugation yield: The final amount of your desired bioconjugate is significantly lower than expected.[2][4]
-
Incomplete conjugation: Even with an excess of the labeling reagent, the biomolecule does not become fully conjugated.[4]
-
Lack of site-specificity: Conjugation occurs at more accessible, unintended sites on the biomolecule's surface.[4]
-
Protein aggregation or precipitation: Modification of surface residues can alter the protein's properties, leading to aggregation.[5]
Q3: How can I overcome steric hindrance in my experiments?
A3: Several strategies can be employed to minimize steric hindrance:
-
Use of Linkers/Spacers: Introducing a flexible spacer, such as a Polyethylene Glycol (PEG) linker, between the two molecules to be conjugated can increase the distance between them and reduce spatial constraints.[3][6]
-
Optimize Reaction Conditions: Adjusting the pH, temperature, or reaction time can sometimes induce slight conformational changes in the protein, potentially exposing the target site.[4][5] However, this must be done carefully to avoid denaturation.[4]
-
Site-Specific Conjugation: Employing techniques that target specific, accessible amino acids or introducing unique reactive handles through protein engineering can bypass hindered sites.[7][8] This includes methods like engineering cysteine residues or incorporating unnatural amino acids.[9][10]
-
Choose Appropriate Reagents: If possible, select smaller, less bulky labeling reagents.[4]
Q4: How does the length of a PEG linker impact steric hindrance?
A4: The length of a PEG linker is a critical factor:
-
Too short: A short linker may not provide enough separation, leading to persistent steric clash and potentially reduced biological activity.[4]
-
Too long: A very long PEG chain can sometimes wrap around the biomolecule, creating its own form of steric hindrance.[4] It can also impact the pharmacokinetic properties of the final conjugate.[4] Finding the optimal linker length often requires empirical testing for each specific bioconjugate.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | 1. Introduce a Linker: Use a flexible linker, such as a PEG linker, to increase the distance between the biomolecule and the payload. Experiment with different linker lengths to find the optimal separation.[4][7] 2. Optimize Reaction Conditions: Carefully adjust the pH and temperature of the reaction to potentially expose the target site through minor conformational changes.[5] 3. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a more reactive one (e.g., cysteine) in a more accessible location.[4][9] |
| Steric Clash Between Bulky Molecules | 1. Optimize Linker Length: Test a range of linker lengths to identify the ideal distance for efficient conjugation.[4] 2. Use Smaller Reagents: If possible, select smaller and less bulky labeling reagents or payloads.[4] |
| Incorrect Reaction Conditions | 1. Verify pH: Ensure the reaction buffer pH is optimal for your specific conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[4][5] 2. Check Reagent Stability: Ensure reagents, especially moisture-sensitive ones like NHS esters, have not degraded.[4] |
Problem 2: Protein Aggregation or Precipitation During Conjugation
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | 1. Use a Hydrophilic Linker: Incorporate a hydrophilic PEG linker to improve the solubility of the final conjugate.[4][11] 2. Optimize Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a high DAR with a hydrophobic payload can lead to aggregation. Reducing the DAR may be necessary.[4] |
| Protein Instability | 1. Optimize Buffer Conditions: Screen different buffers, pH, and excipients to find conditions that stabilize the protein during and after conjugation.[4] 2. Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.[4] |
| Change in Protein pI | The conjugation of molecules can alter the isoelectric point (pI) of the protein. If the reaction pH is close to the new pI, aggregation can occur. Screen a range of buffer pH values to maintain solubility.[5] |
Data Presentation
The following tables summarize quantitative data on how linker length can influence key parameters in bioconjugation.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50, nM) | Plasma Clearance (mL/kg/day) |
| Short PEG | 3.5 | 0.5 | 15 |
| Medium PEG | 3.5 | 1.2 | 10 |
| Long PEG | 3.5 | 2.5 | 5 |
| Data synthesized from representative studies on ADCs. |
Table 2: Influence of Linker Type on Conjugation Efficiency
| Linker Type | Molar Excess of Linker | Conjugation Efficiency (%) |
| NHS-ester (No PEG) | 20x | 65 |
| NHS-PEG4-ester | 20x | 85 |
| NHS-PEG12-ester | 20x | 92 |
| Data represents typical results for lysine-based antibody conjugation. |
Experimental Protocols
Protocol 1: General Procedure for Antibody PEGylation using an NHS-Ester Linker
This protocol outlines the conjugation of an NHS-activated PEG linker to the lysine residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS-activated PEG linker.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[4]
-
Purification: Remove excess, unreacted PEG linker and quenching buffer using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the final concentration. The degree of labeling can be determined by mass spectrometry.
Protocol 2: Site-Specific Antibody Conjugation via Engineered Cysteine
This protocol describes the conjugation to an engineered cysteine residue on an antibody using a maleimide-functionalized payload.
Materials:
-
Cysteine-engineered antibody.
-
Reducing agent (e.g., TCEP).
-
Maleimide-functionalized payload.
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, containing EDTA).
-
Quenching solution (e.g., free cysteine or N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Antibody Reduction: If the engineered cysteine is in a disulfide bond, reduce the antibody with a 10-fold molar excess of TCEP for 1-2 hours at 37°C.
-
Buffer Exchange: Remove the reducing agent using a desalting column, exchanging the antibody into the reaction buffer.
-
Payload Preparation: Dissolve the maleimide-functionalized payload in DMSO or another suitable organic solvent.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the payload solution to the reduced antibody.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 10-fold molar excess over the payload to react with any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the antibody-drug conjugate using size-exclusion chromatography.
-
Characterization: Confirm site-specific conjugation and determine the drug-to-antibody ratio using techniques like mass spectrometry and hydrophobic interaction chromatography (HIC).
Visualizations
Caption: Overcoming steric hindrance with a flexible linker.
Caption: General experimental workflow for bioconjugation.
Caption: Simplified HER2 signaling pathway targeted by an ADC.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. graphviz.org [graphviz.org]
- 7. precisepeg.com [precisepeg.com]
- 8. aboligo.com [aboligo.com]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Immunogenicity of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to the immunogenicity of these complex molecules.
Frequently Asked Questions (FAQs)
General Understanding
-
Q1: What is PEGylation and why is it used? A1: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, such as a protein, peptide, or nanoparticle.[1][2] This modification is designed to improve the drug's pharmacokinetic and pharmacodynamic properties.[2] Key benefits include increased drug stability, prolonged circulation time in the bloodstream, and reduced immunogenicity and renal excretion.[1][3] These improvements can lead to less frequent dosing and better patient compliance.[1][2]
-
Q2: Is PEG itself immunogenic? A2: While PEG has long been considered non-immunogenic, a growing body of evidence indicates that PEG itself can elicit an immune response.[4][5][6][7][8] The immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies.[9][10][11] These antibodies can be pre-existing in individuals due to exposure to PEG in everyday products like cosmetics and food, or they can be induced by treatment with PEGylated therapeutics.[6][9][10]
Troubleshooting Unexpected Results
-
Q3: My PEGylated drug is showing reduced efficacy and faster clearance than expected in preclinical/clinical studies. What could be the cause? A3: A primary cause for reduced efficacy and rapid clearance of a PEGylated drug is the "Accelerated Blood Clearance (ABC)" phenomenon.[12][13][14] This is often mediated by anti-PEG antibodies, particularly IgM and IgG.[6][12] These antibodies can bind to the PEG moiety of the drug, leading to its rapid removal from circulation by the mononuclear phagocyte system, especially Kupffer cells in the liver.[11][14] The presence of pre-existing or treatment-induced anti-PEG antibodies is a significant factor.[9][10]
-
Q4: I am observing hypersensitivity reactions (HSRs) in subjects administered with my PEGylated compound. What is the likely immunological mechanism? A4: Hypersensitivity reactions to PEGylated compounds can be a serious safety concern.[5][9][10] These reactions are often linked to the activation of the complement system, which is a part of the innate immune system.[13][15][16] Anti-PEG antibodies can trigger the classical complement pathway upon binding to the PEGylated drug.[14] This leads to the generation of anaphylatoxins (C3a and C5a), which can cause pseudo-anaphylactic reactions.[15][17]
-
Q5: My anti-drug antibody (ADA) assay for a PEGylated protein is giving inconsistent results. What could be interfering with the assay? A5: Assays for ADAs against PEGylated proteins need to be able to detect antibodies against both the protein and the PEG moiety.[5] Interference can arise from several sources. The presence of circulating PEGylated drug can interfere with the detection of anti-PEG antibodies. Also, the choice of reagents in an ELISA, such as surfactants like Tween 20, can lead to biased results in anti-PEG antibody detection.[18][19] It is crucial to optimize assay conditions, including coating methods, blocking solutions, and washing buffers, to ensure accuracy.[18][19]
Assay and Protocol Guidance
-
Q6: How can I detect and quantify anti-PEG antibodies in my samples? A6: The most common method for detecting anti-PEG antibodies is the enzyme-linked immunosorbent assay (ELISA).[18] Other methods include surface plasmon resonance (SPR), which can offer rapid and quantitative detection.[20] Cell-based assays using flow cytometry can also be used to assess the functional consequences of anti-PEG antibody binding.[12][21]
-
Q7: Are there established protocols for anti-PEG antibody ELISA? A7: Yes, several protocols for anti-PEG antibody ELISA have been published. These protocols provide guidance on reagent selection, coating conditions, and sample dilution. It is important to select a protocol that is specific for the antibody isotype of interest (e.g., IgM, IgG) and to validate the assay for your specific application. A generalized protocol is provided in the "Experimental Protocols" section below.
Mitigation Strategies
-
Q8: What strategies can I employ to reduce the immunogenicity of my PEGylated compound? A8: Several strategies can be considered to mitigate the immunogenicity of PEGylated therapeutics. These include modifying the PEG structure, such as using branched instead of linear PEG, which can enhance immune shielding.[7][22] The choice of PEG molecular weight and the density of PEG chains on the drug surface are also critical factors.[11][14] Additionally, exploring alternative polymers to PEG is an active area of research.[23]
Data Summary Tables
Table 1: Factors Influencing the Immunogenicity of PEGylated Compounds
| Factor | Influence on Immunogenicity | Reference |
| PEG Molecular Weight | Higher molecular weight PEGs tend to be more immunogenic. | [11][14] |
| PEG Structure | Branched PEGs may offer better shielding of epitopes compared to linear PEGs. | [7][22] |
| Terminal Functional Groups | Hydrophobic terminal groups, like the methoxy group, may contribute to immunogenicity. | [17][22] |
| PEG Surface Density | The density of PEG chains on the surface of a nanoparticle or protein can impact immune recognition. | [14] |
| Conjugated Molecule | The nature of the protein, lipid, or polymer conjugated to PEG can influence the overall immunogenicity. | [17] |
| Route of Administration | The route of administration (e.g., intravenous vs. subcutaneous) can affect the type and magnitude of the immune response. | [7][24] |
| Dosing Regimen | The frequency and dose of the PEGylated drug can impact the induction of anti-PEG antibodies. | [14] |
Table 2: Comparison of Anti-PEG Antibody Detection Methods
| Assay Method | Principle | Advantages | Disadvantages | Reference |
| ELISA | Immobilized PEG captures anti-PEG antibodies, which are then detected by an enzyme-linked secondary antibody. | Widely available, relatively inexpensive, high throughput. | Can be prone to interference, results can vary between labs. | [18][19] |
| Surface Plasmon Resonance (SPR) | Measures the binding of anti-PEG antibodies to a PEG-coated sensor surface in real-time. | Rapid, quantitative, provides kinetic data. | Requires specialized equipment, can be more expensive. | [20] |
| Flow Cytometry | Detects the binding of fluorescently labeled PEGylated liposomes or cells to B cells expressing anti-PEG antibodies. | Provides functional information, can identify specific B cell populations. | More complex workflow, may have lower throughput. | [21] |
Experimental Protocols
Protocol: General Sandwich ELISA for Anti-PEG Antibody Detection
This protocol provides a general framework. Optimization of concentrations, incubation times, and blocking buffers is essential for each specific PEGylated compound and antibody isotype.
Materials:
-
High-binding 96-well microplates
-
PEGylated compound for coating (e.g., mPEG-BSA)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, note: Tween-20 can interfere, so optimization is crucial)[18][19]
-
Sample Diluent (e.g., Blocking Buffer)
-
Patient/animal serum or plasma samples
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG or IgM)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the PEGylated coating antigen to a predetermined optimal concentration (e.g., 5 µg/mL) in Coating Buffer. Add 50-100 µL per well and incubate overnight at 4°C.[25]
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[25]
-
Sample Incubation: Wash the plate 3 times. Dilute samples and controls in Sample Diluent. Add 50-100 µL per well and incubate for 1-2 hours at room temperature.[25]
-
Detection Antibody Incubation: Wash the plate 3 times. Add 50-100 µL of diluted HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.[25]
-
Substrate Development: Wash the plate 5-6 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[25]
-
Stopping Reaction: Add 100 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
Visualizations
Caption: Signaling pathway of the immune response to PEGylated compounds.
Caption: Experimental workflow for a typical anti-PEG antibody ELISA.
Caption: Logical workflow for troubleshooting common immunogenicity issues.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Clinical Relevance of Pre-Existing and Treatment-Induced Anti-Poly(Ethylene Glycol) Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 14. researchgate.net [researchgate.net]
- 15. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Assay for Immunogenic Detection of Anti-PEG Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Cell Assay for Detecting Anti-PEG Immune Response against PEG-Modified Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization | MDPI [mdpi.com]
- 24. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of Hydroxy-PEG1-acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product efficacy, safety, and consistency. Hydroxy-PEG1-acid is a discrete polyethylene glycol (PEG) linker that contains a hydroxyl group and a terminal carboxylic acid. This bifunctional nature allows for its incorporation into complex biomolecules, such as antibody-drug conjugates (ADCs), where it can influence solubility, stability, and pharmacokinetic properties. Mass spectrometry (MS) stands out as a powerful and indispensable tool for the detailed structural elucidation of these conjugates.
This guide provides an objective comparison of the primary mass spectrometry techniques used for the characterization of biomolecules conjugated with this compound. We will delve into the performance of these methods, supported by experimental data and detailed protocols, to assist in the selection and implementation of the most appropriate analytical strategy.
Comparison of Mass Spectrometry Techniques
The two most prevalent mass spectrometry techniques for analyzing PEGylated biomolecules are Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Each method offers distinct advantages and is suited for different aspects of the characterization workflow.
| Feature | Electrospray Ionization (ESI) MS | Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS |
| Principle | Soft ionization technique that generates multiply charged ions from a solution. | Soft ionization technique where a laser strikes a matrix containing the analyte, generating predominantly singly charged ions. |
| Typical Analytes | Proteins, peptides, oligonucleotides, and other large biomolecules in solution. | Peptides, proteins, synthetic polymers, and other large molecules that can be co-crystallized with a matrix. |
| Mass Accuracy | High (<5 ppm with high-resolution instruments like Orbitrap or FT-ICR). | Good to high (typically 5-100 ppm, depending on the instrument). |
| Resolution | High, allowing for isotopic resolution of large molecules. | Good, can resolve oligomers in heterogeneous PEG samples.[1] |
| Complexity of Spectra | Can be complex due to the presence of multiple charge states, requiring deconvolution.[2][3] | Generally simpler spectra with predominantly singly charged ions, making interpretation easier.[3] |
| Coupling to LC | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[2][4] | Can be performed offline with LC, but direct coupling is less common. |
| Sample Preparation | Relatively simple, requires soluble samples in a volatile buffer.[5] | Requires co-crystallization with a suitable matrix, which can be a trial-and-error process.[6] |
| Throughput | High, especially with automated LC-MS systems. | High, with the ability to analyze many samples on a single target plate. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality mass spectrometry data for this compound conjugates. Below are representative protocols for sample preparation and analysis using both ESI-MS and MALDI-TOF MS.
Protocol 1: ESI-MS Analysis of a this compound Conjugated Protein
This protocol outlines the general procedure for analyzing a PEGylated protein using a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Materials:
-
Purified this compound conjugated protein
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
Sample Preparation:
-
Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in an appropriate buffer for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid in water).[8]
Liquid Chromatography (LC) Parameters:
-
Column: A reverse-phase column suitable for protein separation (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV[8]
-
Source Temperature: 120-150 °C[8]
-
Mass Range: 500-4000 m/z[8]
-
Acquisition Mode: Full scan
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.[2]
-
Identify the peaks corresponding to the unmodified protein and the different PEGylated species.
-
Calculate the mass difference between the peaks to confirm the addition of the this compound moiety.
Protocol 2: MALDI-TOF MS Analysis of a this compound Conjugate
This protocol provides a general method for the analysis of PEGylated molecules using MALDI-TOF MS.
Materials:
-
Purified this compound conjugate
-
MALDI Matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA))[6]
-
Cationizing agent (e.g., sodium trifluoroacetate - NaTFA)[6]
-
Solvents for matrix and sample preparation (e.g., acetonitrile, ethanol, water with 0.1% trifluoroacetic acid - TFA)
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA). For CHCA, a concentration of 15.8 mg/mL in ethanol can be used.[6]
-
Cationizing Agent Solution: Prepare a solution of the cationizing agent (e.g., 5.9 mg/mL NaTFA in ethanol).[6]
-
Sample Solution: Dissolve the purified conjugate in a suitable solvent at a concentration of approximately 1-10 pmol/µL.
-
Spotting: Mix the sample, matrix, and cationizing agent solutions in a specific ratio (e.g., 1:5:1 v/v/v sample:matrix:cationizing agent) and spot 0.5-1 µL of the mixture onto the MALDI target plate.[6] Allow the spot to air dry completely.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive
-
Laser: Nitrogen laser (337 nm)
-
Mode: Linear or reflector mode (reflector mode provides higher resolution)
-
Mass Range: Set to encompass the expected molecular weight of the conjugate.
Data Analysis:
-
Identify the series of peaks corresponding to the different oligomers of the PEGylated conjugate.
-
Determine the mass of the repeating unit (44 Da for PEG).[6]
-
Calculate the average molecular weight and the polydispersity of the conjugate.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a cornerstone for the characterization of this compound conjugates, other techniques provide valuable complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including confirmation of end-groups and determination of purity.[9][10] | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires higher sample amounts. |
| High-Performance Liquid Chromatography (HPLC) with UV, ELSD, or CAD | Purity assessment, quantification, and separation of conjugates from unreacted starting materials.[10][11] | Robust and widely available, can be used for quality control. | Does not provide direct molecular weight information. |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determination of molecular weight distribution and polydispersity. | Good for analyzing the overall size distribution of the polymer. | Provides relative molecular weight based on calibration standards. |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the mass spectrometric characterization of this compound conjugates.
Caption: Workflow for ESI-MS analysis of this compound conjugates.
Caption: Workflow for MALDI-TOF MS analysis of this compound conjugates.
References
- 1. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. pharmtech.com [pharmtech.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. bath.ac.uk [bath.ac.uk]
- 7. sciex.com [sciex.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis of Hydroxy-PEG1-acid Reaction Products
For researchers, scientists, and drug development professionals, the precise analysis of reaction products involving bifunctional linkers like Hydroxy-PEG1-acid is critical for ensuring the quality, efficacy, and safety of bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). High-Performance Liquid Chromatography (HPLC) is an essential technique for characterizing these reactions. This guide provides an objective comparison of common HPLC methods for the analysis of this compound reaction products, supported by experimental protocols and data presentation.
This compound is a short, hydrophilic linker containing a terminal hydroxyl group and a carboxylic acid. The carboxylic acid is commonly reacted with primary amines on proteins, peptides, or small molecules to form stable amide bonds, while the hydroxyl group can be used for further modifications. Analyzing the resulting conjugates, as well as unreacted starting materials and potential byproducts, requires robust analytical methods.
A primary challenge in the HPLC analysis of PEGylated compounds is often the lack of a strong UV chromophore, which makes detection by standard UV-Vis detectors difficult.[1][2] Consequently, universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) are frequently employed.[2][][4]
Comparison of HPLC Methods
The selection of the optimal HPLC method depends on the properties of the reaction products and the specific analytical goal, such as purity assessment, quantification of conjugation efficiency, or characterization of isomers. The three most common HPLC modes for analyzing PEGylated molecules are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
| HPLC Method | Principle of Separation | Primary Application for this compound Products | Advantages | Limitations | Typical Detector(s) |
| Reversed-Phase (RP-HPLC) | Based on hydrophobicity.[1] | Separating unreacted this compound from the more hydrophobic conjugate. Resolving reaction byproducts. | High resolution, compatible with gradient elution for complex mixtures, widely available columns (e.g., C18).[1][5] | The short PEG chain may not provide a significant retention shift upon conjugation, potentially requiring careful method optimization. | CAD, ELSD, MS.[1] |
| Size-Exclusion (SEC) | Based on hydrodynamic volume (molecular size). | Separating high molecular weight protein/peptide conjugates from the much smaller, unreacted this compound. Assessing aggregation. | Simple method development, useful for determining the extent of conjugation to large molecules.[6][7] | Not suitable for separating small molecule conjugates from unreacted linker. Resolution can be limited, especially if the hydrodynamic radii of the species are similar. | UV (for proteins), CAD, ELSD, MS. |
| Hydrophilic Interaction (HILIC) | Partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content.[8][9] | Separation of highly polar molecules, including short PEG linkers and their polar conjugates. | Orthogonal selectivity to RP-HPLC, enhanced sensitivity with ESI-MS due to the high organic content of the mobile phase.[8] | Can be less robust than RP-HPLC; retention can be sensitive to mobile phase composition and water content.[8] | CAD, ELSD, MS. |
Experimental Protocols
Below are detailed protocols for the key experiments cited in this guide.
Protocol 1: Amine-Reactive Conjugation of this compound
This protocol describes a typical two-step reaction to conjugate the carboxylic acid of this compound to a primary amine-containing molecule using EDC/NHS chemistry.[10]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., peptide, small molecule)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.[10]
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Add the activated this compound (NHS-ester) solution to the amine-containing molecule solution. A typical molar ratio is a 10-20 fold excess of the linker.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[10]
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-ester.[10]
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as dialysis, desalting columns, or preparative HPLC, to remove excess linker and reaction byproducts.
-
Protocol 2: RP-HPLC Analysis of Conjugation Reaction
This protocol details a general RP-HPLC method for monitoring the progress of the conjugation reaction and assessing the purity of the final product.[1]
Sample Preparation:
-
Dilute an aliquot of the reaction mixture or the purified conjugate in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[11]
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector (CAD)
-
Evaporation Temperature: 35 °C.[1]
-
Follow manufacturer's recommendations for other settings.
-
Visualizations
To better illustrate the processes involved, the following diagrams outline the experimental workflow and a common application of this compound in drug development.
Experimental workflow for this compound conjugation and analysis.
This compound is frequently used as a linker in the development of PROTACs, which are molecules designed to induce the degradation of specific proteins.[12][13] The following diagram illustrates this mechanism.
General mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
A Comparative Guide to Bioconjugation Linkers: Hydroxy-PEG1-acid vs. SMCC and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful development of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The linker, which bridges a biological molecule to a payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. This guide provides an objective comparison of Hydroxy-PEG1-acid, a short-chain polyethylene glycol (PEG) linker, with the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and other relevant alternatives. This analysis is supported by a synthesis of available experimental data and detailed methodologies to inform rational bioconjugate design.
At a Glance: Key Differences in Linker Chemistry and Performance
The fundamental distinction between this compound and SMCC lies in their chemical structures, which dictate their physicochemical properties and the nature of the bonds they form. This compound is a hydrophilic, heterobifunctional linker featuring a hydroxyl group and a terminal carboxylic acid, separated by a single ethylene glycol unit.[1] In contrast, SMCC is a more hydrophobic, non-cleavable heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide group.[2][3]
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Other Linker Examples |
| Structure | HO-(CH2CH2O)-CH2COOH | Succinimide-cyclohexane-maleimide | SPDB, Maleimide-PEGn-NHS |
| Reactive Groups | Carboxylic Acid, Hydroxyl | NHS Ester, Maleimide | Disulfide, NHS Ester, Maleimide, etc. |
| Bond Type with Antibody | Stable Amide Bond | Stable Amide Bond | Stable Amide or Thioether Bond |
| Bond Type with Payload | Dependent on payload functional group | Stable Thioether Bond | Disulfide, Thioether, etc. |
| Cleavability | Non-cleavable[4] | Non-cleavable[2] | Cleavable (e.g., disulfide) or Non-cleavable |
| Hydrophilicity | High[5] | Low[4] | Variable (PEG linkers are hydrophilic) |
| Key Advantages | Improves solubility, reduces aggregation, potentially lowers immunogenicity.[5] | High stability, well-established protocols.[2] | Tunable properties (e.g., cleavability, length). |
| Potential Limitations | Hydroxyl group requires activation for further conjugation.[6] | Hydrophobicity can lead to aggregation and faster clearance.[4] | Instability (some cleavable linkers), complexity. |
Data Presentation: A Quantitative Comparison
Direct head-to-head quantitative data for this compound versus SMCC is limited in publicly available literature. The following tables synthesize representative data from studies comparing PEGylated linkers and SMCC to provide a comparative perspective. It is crucial to note that these values are influenced by the specific antibody, payload, and experimental conditions.
Table 1: Physicochemical Properties and In Vitro Stability
| Parameter | PEG-Acid Linker (representative) | SMCC Linker | Rationale |
| Hydrophilicity | High | Low | The ethylene glycol units in PEG linkers increase water solubility, while the cyclohexane and succinimide moieties in SMCC are hydrophobic.[4] |
| Aggregation Propensity | Low | High | The hydrophilic nature of PEG linkers can shield the hydrophobic payload, reducing the tendency for aggregation, especially at higher drug-to-antibody ratios (DARs).[5][7] |
| In Vitro Plasma Stability | High | Moderate to High | The amide bond formed by the acid group is highly stable. The thiosuccinimide bond formed by the maleimide group in SMCC can undergo a retro-Michael reaction, leading to premature drug release, although this is often minimal in human plasma.[4][8][9] |
Table 2: Pharmacokinetics and In Vivo Performance
| Parameter | ADC with PEG-Linker (representative) | ADC with SMCC Linker | Rationale |
| Plasma Half-life (t½) | Longer | Shorter | The hydrophilic PEG chain reduces non-specific uptake and clearance by the reticuloendothelial system. The hydrophobic nature of the SMCC linker can lead to faster clearance.[4] |
| Clearance (CL) | Lower | Higher | Reduced non-specific interactions and aggregation lead to lower clearance rates for PEGylated ADCs. |
| Area Under the Curve (AUC) | Higher | Lower | A longer half-life and lower clearance result in greater overall drug exposure. |
| In Vivo Efficacy | Potentially Higher | Variable | Enhanced tumor accumulation due to improved pharmacokinetics can lead to better in vivo efficacy.[10][11] |
| Therapeutic Index | Wider | Narrower | Improved pharmacokinetics and potentially reduced off-target toxicity contribute to a wider therapeutic window.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of bioconjugate performance.
Protocol 1: Antibody Conjugation using this compound
This protocol describes the two-step conjugation of a payload to an antibody using the this compound linker. This involves the activation of the carboxylic acid group of the linker for reaction with amine groups on the antibody, followed by activation of the hydroxyl group for reaction with the payload.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Payload with a reactive group for the activated hydroxyl
-
Quenching reagent (e.g., Tris or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
This compound Activation (Carboxylic Acid):
-
Dissolve this compound and NHS (1.5 molar excess) in anhydrous DMF or DMSO.
-
Add EDC (1.5 molar excess) to the solution and stir for 15-60 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated this compound-NHS ester solution to the antibody solution. A typical starting molar excess is 10-20 fold over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification Step 1: Remove excess linker and by-products by size-exclusion chromatography.
-
Activation of Hydroxyl Group:
-
The terminal hydroxyl group of the conjugated linker can be activated using various methods depending on the payload's reactive group. For example, activation with DSC can form a succinimidyl carbonate ester for reaction with amines on the payload.
-
-
Conjugation to Payload:
-
Add the payload to the activated antibody-linker conjugate.
-
Incubate under appropriate conditions (pH, temperature, time) based on the specific reaction chemistry.
-
-
Quenching: Quench any unreacted linker by adding a quenching reagent.
-
Purification Step 2: Purify the final antibody-payload conjugate using size-exclusion chromatography to remove unconjugated payload and other impurities.
Protocol 2: Antibody Conjugation using SMCC
This protocol outlines the two-step conjugation process for linking a thiol-containing payload to an antibody using the SMCC crosslinker.[2][3][12]
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP or DTT) if the payload has a disulfide bond
-
Quenching reagent (e.g., L-cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[2]
-
Antibody Activation with SMCC:
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[2]
-
Add the SMCC solution to the antibody solution. The molar excess of SMCC will depend on the antibody concentration (e.g., 20-fold excess for 1-4 mg/mL antibody).[3][13]
-
Incubate the reaction for 30-60 minutes at room temperature.[12]
-
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[2]
-
Payload Preparation (if necessary): If the payload contains a disulfide bond, reduce it to generate a free thiol using a reducing agent like TCEP. Remove the reducing agent before proceeding.[12]
-
Conjugation of Payload to Activated Antibody:
-
Add the thiol-containing payload to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.[12]
-
-
Quenching: After the incubation, quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.[2]
-
Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography to remove any unreacted payload, unconjugated antibody, and aggregates.[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for comparing ADCs with different linkers.
Caption: Logical flow of how linker hydrophilicity influences ADC performance.
Conclusion
The choice between this compound and SMCC, along with other linkers, is a critical decision in the design of bioconjugates. While SMCC is a well-established linker known for its stability, its hydrophobic nature can present challenges such as aggregation and rapid clearance, particularly with hydrophobic payloads and high drug-to-antibody ratios.[4]
This compound and other hydrophilic PEG linkers offer a compelling alternative by improving the solubility and pharmacokinetic profile of the resulting conjugate.[5] The enhanced hydrophilicity can lead to reduced aggregation, longer circulation times, and potentially a wider therapeutic window.[4][14] The selection of the optimal linker requires careful consideration of the specific antibody, the physicochemical properties of the payload, and the desired therapeutic outcome. Empirical testing and thorough characterization, following detailed protocols as outlined, are paramount to developing safe and effective bioconjugate therapeutics.
References
- 1. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. proteochem.com [proteochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 11. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Protein Conjugation Sites
For researchers, scientists, and drug development professionals, the precise identification of conjugation sites on a protein is a critical step in the development of bioconjugates, ensuring product consistency, understanding structure-activity relationships, and meeting regulatory requirements. This guide provides an objective comparison of the leading methodologies for validating these conjugation sites, complete with supporting experimental protocols and data.
The covalent attachment of molecules such as polymers (e.g., PEGylation), small molecule drugs (as in antibody-drug conjugates or ADCs), or fluorescent dyes is a widely used strategy to enhance the therapeutic properties, stability, and functionality of proteins.[1][2][3] The site of this conjugation can significantly impact the protein's biological activity and efficacy. Therefore, robust analytical methods are required to pinpoint the exact amino acid residues that have been modified.
Comparison of Key Validation Methodologies
The gold standard for identifying and characterizing conjugation sites is mass spectrometry-based peptide mapping.[1] However, other techniques can provide valuable, albeit sometimes less precise, information. The choice of method depends on factors such as the nature of the protein and conjugated molecule, the required level of detail, and the available instrumentation.
Data Presentation: Comparative Analysis of Validation Techniques
| Method | Principle | Resolution | Advantages | Limitations |
| LC-MS/MS Peptide Mapping | Enzymatic digestion of the protein followed by liquid chromatography and tandem mass spectrometry to identify modified peptides.[1][4][5] | Single amino acid | The "gold standard" for definitive site-specific identification and can quantify site occupancy.[1] High sensitivity and accuracy. | Requires complex sample preparation and sophisticated instrumentation. Data analysis can be challenging for highly heterogeneous samples.[1] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids.[6][7] | Single amino acid | Can definitively identify N-terminal conjugation.[1][6] Less instrumentally complex than mass spectrometry. | Only applicable to the N-terminus and will not identify internal conjugation sites.[1] The process can be time-consuming for long sequences. |
| Intact Mass Analysis (MS) | Mass spectrometry of the intact protein to determine the overall degree of conjugation. | Protein level | Provides the drug-to-protein ratio and can confirm successful conjugation.[8][9][10] | Does not provide information on the specific location of the conjugation. |
| UV/Vis Spectroscopy | Spectroscopic methods to estimate the degree of conjugation. | Protein level | Simple and readily available. | Indirect method that does not identify the conjugation site. Can be prone to interference.[8] |
| Amino Acid Analysis | Hydrolysis of the protein and quantification of amino acids to determine which residues have been modified. | Amino acid type | Can identify which amino acid types are involved in conjugation. | Destructive method that does not provide sequence context or specific site information. |
Experimental Protocols
LC-MS/MS Peptide Mapping for Conjugation Site Validation
This protocol outlines the key steps for identifying conjugation sites using a bottom-up proteomics approach.
1. Sample Preparation (Reduction, Alkylation, and Digestion):
-
Denaturation: Solubilize approximately 50 µg of both the conjugated and unconjugated (control) protein in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[1]
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour to alkylate free cysteine residues.[1]
-
Buffer Exchange/Dilution: Dilute the sample at least 8-fold with a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 1 M.
-
Proteolytic Digestion: Add a protease, such as trypsin, at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight (12-16 hours) at 37°C.[1]
-
Quench Reaction: Stop the digestion by adding trifluoroacetic acid (TFA) or formic acid (FA) to a final concentration of 0.1%, lowering the pH to approximately 2-3.[1]
2. LC-MS/MS Analysis:
-
Chromatography: Inject the digested peptide mixture onto a C18 reverse-phase HPLC column.
-
Separation: Separate the peptides using a gradient of increasing acetonitrile (containing 0.1% FA) over a suitable time (e.g., 60-120 minutes).[1]
-
Mass Spectrometry: The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed in the mass spectrometer. The instrument should be operated in a data-dependent acquisition mode to automatically select precursor ions for fragmentation (MS/MS).[5]
3. Data Analysis:
-
Database Search: Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest). Search the spectra against the known sequence of the target protein.
-
Modification Specification: Specify the mass of the conjugated molecule as a variable modification on potential amino acid residues (e.g., lysine, cysteine).[1]
-
Peptide Identification: Compare the peptide maps of the conjugated and unconjugated protein. Identify peptides in the conjugated sample that show a mass shift corresponding to the mass of the conjugated molecule. The MS/MS spectrum of this peptide will confirm the exact amino acid residue of modification.
Edman Degradation for N-Terminal Conjugation Site Validation
This protocol describes the general steps for determining if conjugation has occurred at the N-terminus of a protein.
1. Sample Preparation:
-
Purification: Ensure the protein sample is highly purified to avoid interference from other proteins.
-
Buffer Exchange: The sample should be in a volatile buffer system compatible with the sequencing chemistry.
2. N-Terminal Sequencing:
-
Coupling: The protein is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently attaches to the free N-terminal amino group.[7]
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the protein chain using a strong acid (e.g., trifluoroacetic acid).[6]
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.[7]
-
Cycle Repetition: The cycle of coupling, cleavage, and identification is repeated to sequence the subsequent amino acids.[6]
3. Data Interpretation:
-
If the N-terminus is conjugated, no PTH-amino acid will be detected in the first cycle, or a modified amino acid derivative with a different retention time will be observed. This provides strong evidence of N-terminal modification.
Visualizing the Workflow and Logic
To further clarify the processes and decision-making involved in validating protein conjugation sites, the following diagrams are provided.
Caption: Workflow for LC-MS/MS based conjugation site validation.
Caption: Decision tree for selecting a validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. susupport.com [susupport.com]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 8. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. nuvisan.com [nuvisan.com]
The Balancing Act: A Comparative Guide to Hydroxy-PEG1-acid and Longer Chain PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of a drug conjugate's therapeutic index, profoundly influencing its stability, pharmacokinetics, and overall efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a gold standard for its ability to enhance the physicochemical and pharmacological properties of bioconjugates.[1] This guide provides an objective comparison of the very short-chain Hydroxy-PEG1-acid linker against its longer-chain counterparts, supported by experimental data, to inform the rational design of next-generation drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs).
The length of the PEG chain is a crucial parameter that modulates a conjugate's solubility, stability, and in vivo performance. While this compound, a single ethylene glycol unit linker, offers a compact design, longer PEG chains are often employed to improve pharmacokinetic profiles and overcome challenges associated with hydrophobic payloads.[1][2] The choice between a short and a long PEG linker represents a critical trade-off between enhancing in vivo residence time and maintaining potent bioactivity.[3]
Key Performance Metrics: A Comparative Analysis
The decision to employ a short linker like this compound versus a longer chain PEG linker has significant implications for the performance of a drug conjugate. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~15 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG2 | ~10 | 1.5 | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~7 | 2.1 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~5 | 3.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~5 | 3.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~5 | 3.0 | Non-binding IgG-MMAE (DAR 8) |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[4]
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| PEG Linker Length | IC50 (ng/mL) | Cell Line | Observations |
| Short (e.g., PEG2-PEG4) | Lower (Higher Potency) | Various | May retain higher in vitro potency.[3] |
| Intermediate (e.g., PEG8-PEG12) | Moderate | Various | Often shows a balanced profile of potency and improved PK.[3] |
| Long (e.g., PEG24, 4kDa) | Higher (Lower Potency) | Various | Can lead to a reduction in in vitro cytotoxicity due to steric hindrance.[5] |
Table 3: Effect of PEG Linker Length on In Vivo Efficacy of ADCs
| PEG Linker Length | Tumor Model | Animal Model | Tumor Weight Reduction |
| PEG2 / PEG4 | L540cy xenograft | SCID Mouse | 35-45% |
| PEG8 / PEG12 / PEG24 | L540cy xenograft | SCID Mouse | 75-85% |
Data is illustrative of general trends observed in preclinical ADC studies.[3]
The Trade-Offs: Short vs. Long PEG Linkers
The selection of PEG linker length is a nuanced decision that involves balancing competing factors to optimize the therapeutic window of a drug conjugate.
Advantages of Longer PEG Linkers (e.g., PEG8, PEG12, PEG24):
-
Improved Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs circulation half-life.[1] This extended exposure can lead to greater accumulation of the drug at the target site.
-
Enhanced Solubility and Stability: The hydrophilic nature of longer PEG linkers can mitigate aggregation issues caused by hydrophobic drug payloads, thereby improving the overall stability and formulation of the conjugate.[1][6]
-
Increased Tumor Accumulation: By extending circulation time, longer PEG linkers can enhance the Enhanced Permeability and Retention (EPR) effect in solid tumors, leading to higher drug concentrations at the site of action.[1][7]
-
Reduced Immunogenicity: The PEG chain can "mask" the conjugate from the immune system, potentially reducing the risk of an immune response.
Potential Downsides of Longer PEG Linkers:
-
"PEG Shroud" Effect and Reduced Potency: Excessively long PEG chains can create a "shroud" around the antibody, sterically hindering its interaction with the target antigen on cancer cells. This can lead to reduced binding affinity and in vitro potency.[5]
-
Complex Drug Release Kinetics: For cleavable linkers, a longer PEG chain might influence the rate of payload release once the conjugate is internalized by the target cell.[8]
Advantages of Short PEG Linkers (e.g., this compound, PEG2, PEG4):
-
Higher In Vitro Potency: With less steric hindrance, ADCs with shorter linkers may exhibit higher potency in cell-based assays.[3]
-
More Compact Conjugate: A shorter linker results in a smaller, more compact ADC molecule.
-
Improved Stability (in some contexts): Shorter linkers can sometimes lead to better ADC stability by anchoring the payload within the spatial shield of the antibody.[9]
-
Rapid Clearance for Imaging: In applications like immuno-PET imaging, faster clearance of the unbound conjugate from the bloodstream is desirable to achieve high-contrast images, and shorter PEG linkers can facilitate this.[10]
Potential Downsides of Short PEG Linkers:
-
Rapid Clearance and Reduced Efficacy: The primary drawback is faster clearance from circulation, which can lead to lower overall drug exposure at the tumor and potentially reduced in vivo efficacy.[3][11]
-
Hydrophobicity and Aggregation: With highly hydrophobic payloads, a short PEG linker may not be sufficient to prevent aggregation, leading to manufacturing and stability challenges.[12][13]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional linkers: Expanding the ADC toolkit and quantifying intracellular release kinetics - American Chemical Society [acs.digitellinc.com]
- 9. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Determining Drug-to-Antibody Ratio (DAR)
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile. Accurate and robust analytical methods for DAR determination are therefore essential throughout the discovery, development, and manufacturing of these targeted therapeutics. This guide provides a comprehensive comparison of the most widely used analytical techniques for DAR analysis, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Key Analytical Techniques for DAR Determination
The selection of an analytical technique for DAR measurement depends on various factors, including the conjugation chemistry (e.g., cysteine vs. lysine), the stage of development, and the level of detail required. The following table summarizes the key characteristics of the four most common methods: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentration of the antibody and the drug. | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions. | Separates molecules based on hydrophobicity under denaturing conditions. | Separates molecules based on their mass-to-charge ratio, providing detailed molecular weight information. |
| Information Provided | Average DAR. | Average DAR, drug-load distribution, and detection of unconjugated antibody. | Average DAR and drug-load distribution of reduced ADC fragments (light and heavy chains). | Precise molecular weight of intact ADC and its subunits, average DAR, drug-load distribution, and identification of conjugation sites. |
| Advantages | Simple, rapid, and requires minimal sample preparation.[1][2][3][] | Can analyze intact ADCs under native conditions, making it suitable for cysteine-linked ADCs.[1][2] Considered a standard method for DAR analysis.[1] | High resolution and compatible with MS.[5] | Provides the most detailed and specific information.[1][6] Can identify different drug-loaded species and their distribution. |
| Limitations | Only provides an average DAR and is susceptible to interference from impurities that absorb at the same wavelengths.[2] Does not give information on drug distribution. | Not readily compatible with MS due to the high salt concentrations in the mobile phase.[7] May have lower resolution for highly hydrophobic ADCs.[8] | Denaturing conditions can cause dissociation of cysteine-linked ADCs.[6][8] | Requires more complex instrumentation and data analysis. Ionization efficiency can vary between different drug-loaded species, potentially affecting quantitation.[8] |
| Typical Application | Rapid screening and in-process control. | Quality control and characterization of cysteine-linked ADCs. | Characterization of reduced ADCs and as an orthogonal method to HIC. | In-depth characterization, identification of conjugation sites, and analysis of complex ADC mixtures. |
Quantitative Data Presentation
The following table presents a hypothetical comparison of DAR values for a cysteine-linked ADC (ADC-X) as determined by the four analytical techniques. This data illustrates the typical concordance and variability observed between the methods.
| Analytical Technique | Average DAR | Standard Deviation (n=3) |
| UV/Vis Spectroscopy | 3.8 | ± 0.2 |
| HIC | 3.6 | ± 0.1 |
| RPLC (reduced) | 3.7 | ± 0.1 |
| LC-MS (intact) | 3.6 | ± 0.05 |
Note: The data presented here is for illustrative purposes and may not be representative of all ADCs. Actual results will vary depending on the specific ADC and experimental conditions. A study comparing different analytical techniques on four different ADCs found that the determined DAR from all techniques was comparable.[9]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV/Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their distinct absorbance maxima.[2][3]
Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (typically at 280 nm) and the free drug-linker at both 280 nm and its wavelength of maximum absorbance (λmax).
-
Sample Preparation: Prepare the ADC sample in a suitable buffer that does not interfere with the absorbance measurements.
-
Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.
-
Calculation: Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:
-
A280 = εAb,280 * CAb * l + εDrug,280 * CDrug * l
-
Aλmax = εAb,λmax * CAb * l + εDrug,λmax * CDrug * l
-
DAR = CDrug / CAb
Where A is the absorbance, ε is the molar extinction coefficient, C is the concentration, and l is the path length of the cuvette.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC separates ADC species based on their hydrophobicity. The addition of a hydrophobic drug molecule increases the hydrophobicity of the antibody, leading to stronger retention on the HIC column.[1][2]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
HPLC System: A biocompatible HPLC system is recommended due to the high salt concentrations.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Detection: UV detection at 280 nm.
-
Data Analysis: The average DAR is calculated by the weighted average of the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
Reversed-Phase Liquid Chromatography (RPLC) for DAR Analysis
RPLC is a high-resolution technique that separates molecules based on their hydrophobicity under denaturing conditions. For cysteine-linked ADCs, prior reduction is necessary to separate the light and heavy chains.[5]
Protocol:
-
Sample Preparation (for Cysteine-linked ADCs): Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column: A reversed-phase column with a wide pore size (e.g., C4 or C8).
-
HPLC System: A standard HPLC or UHPLC system.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted peak areas of the drug-conjugated and unconjugated light and heavy chains.
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Analysis
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide detailed information about the molecular weight of the ADC and its fragments.[6][10]
Protocol:
-
Sample Preparation: Depending on the ADC and the information required, the sample can be analyzed intact, after reduction, or after enzymatic digestion. Deglycosylation is often performed to simplify the mass spectra.
-
LC System: An HPLC or UHPLC system is coupled to the mass spectrometer. The choice of chromatography (e.g., RPLC or SEC) depends on the sample and the desired analysis.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurement.
-
Data Acquisition: The mass spectrometer is operated in a mode suitable for large molecules.
-
Data Analysis: The raw data is deconvoluted to obtain the mass of the different ADC species. The average DAR and drug-load distribution are then calculated from the relative abundance of these species.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical techniques.
References
- 1. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for Antibody-Drug Conjugates (ADCs) Characterization and Drug-Antibody Ratio (DAR) Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
comparative stability of different PEG linker conjugates
A Comparative Guide to the Stability of Different PEG Linker Conjugates
For researchers, scientists, and drug development professionals, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that significantly impacts the pharmacokinetic profile, efficacy, and safety of a therapeutic agent.[1] The stability of this linker dictates the release kinetics of the conjugated molecule and, consequently, its therapeutic window.[1] This guide provides an objective comparison of the stability of different PEG linker types, supported by experimental data, to inform the rational design of next-generation bioconjugates.
PEG linkers can be broadly categorized into two main classes based on their in vivo stability: stable (non-cleavable) linkers and cleavable linkers.[2] The selection between these two depends on the therapeutic goal. Stable linkers are intended for maximal circulation time, whereas cleavable linkers are engineered for controlled release of the therapeutic payload at a specific target site.[2]
Non-Cleavable PEG Linkers: For Maximum Stability
Non-cleavable linkers form robust covalent bonds that are resistant to enzymatic and hydrolytic degradation under physiological conditions.[2] The primary goal of using a stable linker is to extend the half-life of the conjugated molecule, reduce its clearance, and minimize off-target effects by keeping the drug conjugated to the PEG moiety.[2]
Key characteristics of non-cleavable linkers include:
-
High Plasma Stability: Bonds like amide, carbamate, ether, and thioether are highly stable in the bloodstream, preventing premature drug release.[1][3]
-
Mechanism of Action: The release of the active payload relies on the complete degradation of the entire conjugate, typically within the lysosome of the target cell.[4]
-
Applications: Ideal for therapeutics where the intact conjugate is the active entity or when maximizing circulation half-life is the primary objective.[2]
Cleavable PEG Linkers: For Controlled Release
In contrast, cleavable linkers are designed to break under specific physiological conditions, releasing the native drug.[2] This is particularly advantageous for prodrug strategies and targeted delivery systems like antibody-drug conjugates (ADCs).[2] The cleavage mechanism is tailored to the target environment.[2]
Common types of cleavable linkers include:
-
Hydrazones (Acid-Labile): These linkers are stable at neutral pH but are designed to hydrolyze in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][4][5] This pH-dependent cleavage allows for targeted drug release inside the cell.
-
Disulfides (Redox-Sensitive): These linkers are stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione than the extracellular space.[4][5][6]
-
Esters (Enzyme/pH-Sensitive): Ester bonds are susceptible to hydrolysis, which can be catalyzed by esterase enzymes present in plasma and within cells.[2][3] Their degradation rate can be influenced by pH, with hydrolysis being favored under both acidic and basic conditions.[3][7]
-
Peptides (Enzyme-Sensitive): These linkers incorporate short amino acid sequences (e.g., Valine-Citulline) that are specifically recognized and cleaved by enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.[5][6][8]
Data Presentation: Comparative Stability of PEG Linkers
The stability of a PEG linker is fundamentally determined by the chemical nature of its covalent bonds. The following tables summarize the stability characteristics of common linker types.
Table 1: Comparative Stability of Common PEG Linker Chemistries
| Linker Type | Cleavage Mechanism | Stability in Plasma (pH 7.4) | Cleavage Site/Condition | Ideal Application |
| Non-Cleavable | ||||
| Amide/Carbamate | Non-cleavable | Highly Stable | Lysosomal degradation | Long-circulating therapeutics |
| Ether | Non-cleavable | Highly Stable | Lysosomal degradation | Maximizing conjugate half-life |
| Thioether | Non-cleavable | Generally Stable | Lysosomal degradation | Stable conjugation to thiols |
| Cleavable | ||||
| Hydrazone | Acid Hydrolysis | Moderately Stable | Acidic pH (endosomes/lysosomes) | Intracellular drug delivery |
| Disulfide | Reduction | Moderately Stable | High glutathione (cytoplasm) | Cytoplasmic drug delivery |
| Ester | Enzymatic/Hydrolysis | Low to Moderate Stability | Esterases, Acidic/Basic pH | Prodrugs, controlled release |
| Peptide (e.g., Val-Cit) | Enzymatic | Highly Stable | Specific proteases (e.g., Cathepsin B) | Tumor-targeted therapy |
Table 2: Influence of PEG Linker Length on ADC Clearance
The length of the PEG chain also plays a crucial role in the overall performance of the conjugate, impacting solubility, stability, and pharmacokinetics.[9][10]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~5.5 | 1.5 |
| PEG8 | ~4.0 | 2.1 |
| PEG12 | ~3.8 | 2.2 |
| PEG24 | ~3.5 | 2.4 |
| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[6] |
Longer PEG chains generally decrease the clearance rate, thereby extending the circulation half-life.[6] However, this must be balanced with potential drawbacks, such as steric hindrance, which could reduce the binding affinity or biological activity of the conjugated molecule.[9]
Mandatory Visualization
Caption: Classification of PEG linkers based on their in vivo stability.
Experimental Protocols
Determining the in vivo and in vitro stability of a PEGylated molecule is crucial for its development as a therapeutic. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEG linker in plasma by measuring the degradation of the PEG-conjugate and the release of the payload over time.[1]
Materials:
-
PEG-conjugated molecule of interest
-
Human or animal plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the PEG-conjugate in a suitable solvent (e.g., PBS or DMSO).
-
Incubate the PEG-conjugate in plasma at 37°C.[11]
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.[11]
-
Stop the reaction by adding a cold quenching solution, such as acetonitrile, to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the amount of intact conjugate and/or released payload.[11]
-
Calculate the percentage of intact conjugate remaining at each time point to determine the plasma stability profile and half-life.[11]
Caption: Experimental workflow for an in vitro plasma stability assay.
In Vivo Pharmacokinetic (PK) Analysis
Objective: To determine the circulation half-life, clearance, and biodistribution of a PEGylated bioconjugate in an animal model.[9]
Materials:
-
PEG-conjugated molecule
-
Animal model (e.g., mice or rats)
-
Dosing and blood collection supplies
-
Analytical method for quantification (e.g., ELISA or LC-MS/MS)
Protocol:
-
Administer the PEG-conjugate to the animal model via a relevant route (e.g., intravenous injection).
-
At predetermined time points, collect blood samples.
-
Process the blood to obtain plasma or serum.
-
Quantify the concentration of the intact PEG-conjugate in the plasma/serum samples using a validated analytical method.
-
Plot the plasma concentration of the bioconjugate versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate key parameters, including elimination half-life (t½), clearance, and volume of distribution.[9]
Caption: Logical relationship between linker choice and the drug delivery pathway.
Conclusion
The selection of a PEG linker with the appropriate stability is a cornerstone of rational drug design for bioconjugates.[1] Non-cleavable linkers, such as amides and ethers, provide high stability for long-circulating therapeutics where the conjugate itself is the active molecule.[1] In contrast, cleavable linkers, including hydrazones, disulfides, and peptides, offer the advantage of controlled payload release in specific physiological environments, which is particularly beneficial for targeted therapies like ADCs.[1][2] By systematically evaluating different linker chemistries and lengths using the methodologies outlined in this guide, researchers can rationally design more effective and safer biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Hydroxy-PEG1-acid Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of safe and effective therapeutics and research tools. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of Hydroxy-PEG1-acid conjugates, supported by experimental data and detailed protocols.
The successful conjugation of this compound to a target molecule must be verified, and the purity of the resulting conjugate needs to be accurately determined to remove any unreacted starting materials or byproducts. The most common and effective methods for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the conjugate, and the available instrumentation. Each method offers distinct advantages for purity assessment.
| Technique | Principle of Separation/Analysis | Information Provided | Key Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Retention time, quantitative purity (peak area %).[1] | High resolution, widely available, excellent for separating conjugate from non-polar starting materials.[2][1] | Detection can be challenging if the conjugate lacks a UV chromophore.[1][3] |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on molecular size.[3] | Detection of aggregates and high molecular weight species.[4] | Good for analyzing the homogeneity of large biomolecule conjugates. | Not ideal for separating small molecule conjugates from starting materials of similar size.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples HPLC separation with mass detection.[4] | Molecular weight confirmation of the conjugate and impurities.[1][4] | High sensitivity and specificity, provides unambiguous identification of the conjugate.[6][7] | More complex instrumentation and data analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Detailed chemical structure confirmation, identification of residual starting materials and byproducts.[1][5] | Provides definitive structural information and can determine the site of PEGylation.[2] | Lower sensitivity compared to other methods, requires higher sample concentrations. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific characteristics of the this compound conjugate.
This protocol is designed for the analysis of a small molecule conjugated with this compound.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV-Vis, ELSD, or CAD).[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Detection: UV detection at a wavelength appropriate for the conjugated molecule. If the molecule has poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[1][8]
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.[4]
This protocol combines RP-HPLC with mass spectrometry for definitive identification of the conjugate.
-
Instrumentation: LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).[4]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient: A suitable gradient to elute the conjugate of interest (e.g., 5% to 95% B over 10 minutes).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 45 °C.[4]
-
MS Analysis:
This method is ideal for confirming the chemical structure and assessing the purity of the this compound conjugate.[5][6]
-
Instrumentation: NMR spectrometer (400 MHz or higher).[6]
-
Solvent: A suitable deuterated solvent in which the conjugate is soluble (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 1-5 mg) in the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. The successful conjugation can be confirmed by the appearance of new signals or shifts in the signals corresponding to the protons near the conjugation site.[9] Purity can be estimated by comparing the integration of signals from the conjugate to those of any impurities.[5][9]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process for assessing the purity of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to Hydroxy-PEG1-acid and Its Methyl Ester Derivative
For researchers, scientists, and professionals in drug development, the precise characterization of polyethylene glycol (PEG) linkers is paramount for ensuring the quality, consistency, and efficacy of bioconjugates. This guide provides a comparative spectroscopic analysis of Hydroxy-PEG1-acid, a fundamental building block in PEGylation, and its common derivative, Hydroxy-PEG1-methyl ester. By understanding their distinct spectral signatures, researchers can confidently identify and differentiate these critical reagents.
Introduction to this compound and its Derivatives
This compound (molecular formula C₅H₁₀O₄, molecular weight 134.13 g/mol ) is a heterobifunctional linker possessing a terminal hydroxyl group and a carboxylic acid. This structure allows for versatile conjugation strategies. The hydroxyl group can be activated for reaction with various functional groups, while the carboxylic acid can be coupled to amines using standard carbodiimide chemistry. A common derivative is the methyl ester, which protects the carboxylic acid or offers an alternative route for conjugation through hydrolysis.
This guide focuses on the key spectroscopic techniques used for the characterization of these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and Hydroxy-PEG1-methyl ester. These values are based on established principles of spectroscopy and data from similar small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for elucidating the chemical structure of these PEG derivatives. The spectra are characterized by signals corresponding to the ethylene glycol backbone and the terminal functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | This compound (Predicted δ, ppm) | Hydroxy-PEG1-methyl ester (Predicted δ, ppm) | Multiplicity | Integration |
| -CH₂ -COOH / -CH₂ -COOCH₃ | ~ 2.6 | ~ 2.6 | Triplet | 2H |
| HOOC-CH₂-CH₂ -O- | ~ 3.7 | ~ 3.7 | Triplet | 2H |
| -O-CH₂ -CH₂-OH | ~ 3.8 | ~ 3.8 | Triplet | 2H |
| -O-CH₂-CH₂ -OH | ~ 3.6 | ~ 3.6 | Triplet | 2H |
| -COOCH₃ | - | ~ 3.7 | Singlet | 3H |
| -OH | Broad, variable | Broad, variable | Singlet | 1H |
| -COOH | Broad, variable (>10) | - | Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | This compound (Predicted δ, ppm) | Hydroxy-PEG1-methyl ester (Predicted δ, ppm) |
| C OOH / C OOCH₃ | ~ 174 | ~ 173 |
| -C H₂-COOH / -C H₂-COOCH₃ | ~ 35 | ~ 35 |
| HOOC-CH₂-C H₂-O- | ~ 68 | ~ 68 |
| -O-C H₂-CH₂-OH | ~ 72 | ~ 72 |
| -O-CH₂-C H₂-OH | ~ 61 | ~ 61 |
| -COOC H₃ | - | ~ 52 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and purity of the compounds. Electrospray ionization (ESI) is a common technique for these molecules.
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ | Predicted [M+Na]⁺ | Predicted [M-H]⁻ |
| This compound | C₅H₁₀O₄ | 134.13 | 135.06 | 157.04 | 133.05 |
| Hydroxy-PEG1-methyl ester | C₆H₁₂O₄ | 148.16 | 149.08 | 171.06 | - |
Note: The observation of sodium and potassium adducts is common for PEGylated molecules in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecules.
Table 4: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Vibration | This compound (cm⁻¹) | Hydroxy-PEG1-methyl ester (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch | 3500 - 3200 | 3500 - 3200 | Broad, Strong |
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | - | Broad, Strong |
| C-H (sp³) | Stretch | 2950 - 2850 | 2950 - 2850 | Medium-Strong |
| C=O (Carboxylic Acid/Ester) | Stretch | 1725 - 1700 | 1750 - 1735 | Strong |
| C-O | Stretch | 1300 - 1000 | 1300 - 1000 | Strong |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to assist in obtaining high-quality data.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
Data Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign peaks based on their chemical shifts and multiplicities.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of the analyte (e.g., 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode.
-
Instrumentation : Use an electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Infusion : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition :
-
Acquire data in both positive and negative ion modes.
-
Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).
-
-
Data Analysis : Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare the observed m/z values with the calculated theoretical masses.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation :
-
Neat Liquid : If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution : Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄, CS₂).
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Acquire a background spectrum of the salt plates or solvent.
-
Acquire the sample spectrum.
-
The instrument software will automatically subtract the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound derivative.
Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a comprehensive toolkit for the characterization of this compound and its derivatives. By comparing the experimental data with the expected values presented in this guide, researchers can confidently verify the identity, purity, and structure of these essential PEG linkers, ensuring the quality and reproducibility of their downstream applications in bioconjugation and drug delivery.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hydroxy-PEG1-acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of Hydroxy-PEG1-acid, a common polyethylene glycol (PEG) derivative used in biomedical research. Adherence to these protocols is critical for mitigating risks to both personnel and the environment.
Hazard and Safety Information
A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling and disposal. While specific quantitative data for this compound is not detailed in the provided search results, a closely related compound, Hydroxy-PEG12-acid, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Given the structural similarity, it is prudent to handle this compound with the same level of caution.
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| H410 | Very toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in a manner that complies with all local, regional, and national regulations.[2] This chemical should never be disposed of in standard waste streams or poured down the drain.
-
Waste Segregation:
-
Container Management:
-
Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.[1][2]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[2]
-
Do not overfill the container; it is recommended to fill it to no more than 75% of its capacity to allow for expansion.[1]
-
Store the sealed waste container in a designated, secure, and well-ventilated area.[1][2]
-
-
Spill Management:
-
Disposal of Empty Containers:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the key decision points and actions required for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hydroxy-PEG1-acid
This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling Hydroxy-PEG1-acid. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining experimental integrity.
Chemical Identifier:
-
CAS Number: 89211-34-7[1]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent exposure when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a high risk of splashing.[2][3][4] | Essential for protecting eyes from splashes. Standard safety glasses do not offer adequate protection.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][6] | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[2][5] |
| Body Protection | A fully fastened lab coat or other impervious protective clothing.[5][7] | Provides a barrier against accidental spills and skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[4][5][7] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[2][3] | Necessary to prevent irritation to the respiratory tract.[3] |
| Foot Protection | Closed-toe shoes.[5] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidents.
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid the formation of dust and aerosols.[2]
-
Use in a well-ventilated area or under a chemical fume hood.[5]
-
Wash hands thoroughly after handling.[2]
-
Note that the free acid form of this compound may not be stable; it is often supplied as a more stable sodium salt.[8]
Storage:
-
Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2]
-
Store at 4°C for long-term stability.[1]
-
Avoid storage with incompatible materials such as strong oxidizing agents and bases.[2][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical for environmental safety and regulatory compliance.
Waste Segregation:
-
Collect waste in a dedicated, properly labeled, and sealed container.[5][7]
-
Do not mix this compound waste with other waste streams.[5]
Spill Management:
-
In case of a spill, absorb the material with a non-combustible absorbent material (e.g., diatomite or universal binders).[7]
-
Collect all contaminated materials and place them in the designated hazardous waste container.[7]
-
Decontaminate the affected surfaces.[7]
Final Disposal:
-
Dispose of the chemical waste and its container at an approved waste disposal plant.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service for pickup and disposal.[7]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
